PFM01
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPURHDUTZUYAFI-GHXNOFRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PFM01: A Technical Guide to its Mechanism of Action as a DNA Repair Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM01 is a selective inhibitor of the MRE11 endonuclease, a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] This complex plays a pivotal role in the detection, signaling, and repair of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. This compound modulates the choice between the two major DSB repair pathways: nonhomologous end-joining (NHEJ) and homologous recombination (HR).[1][2] By inhibiting the endonuclease activity of MRE11, this compound enhances the error-prone NHEJ pathway while suppressing the high-fidelity HR pathway.[1][2] This targeted activity makes this compound a valuable research tool for studying DNA repair mechanisms and a potential lead compound for therapeutic applications, particularly in oncology.
Core Mechanism of Action: Inhibition of MRE11 Endonuclease
This compound is an N-alkylated Mirin derivative that specifically targets the endonuclease activity of MRE11.[1] The MRN complex, consisting of MRE11, RAD50, and NBS1, acts as a sensor for DNA double-strand breaks. MRE11 possesses both 3'-5' exonuclease and endonuclease activities, which are crucial for the initial processing of DNA ends. The specific nuclease activity employed directs the subsequent repair pathway choice.
This compound binds to a hydrophobic pocket within the MRE11 dimer, distinct from the binding site of exonuclease inhibitors like Mirin.[4][5] This binding allosterically inhibits the endonuclease function of MRE11 without significantly affecting its exonuclease activity.[5][6] The inhibition of MRE11's endonuclease activity is a key mechanistic step that shifts the balance of DNA repair pathway choice.
Signaling Pathway of DNA Double-Strand Break Repair and this compound Intervention
The following diagram illustrates the central role of the MRN complex in DNA DSB repair and the point of intervention for this compound.
Quantitative Data
| Assay Type | Cell Line / System | This compound Concentration | Observed Effect | Reference |
| DSB Repair Analysis (γH2AX foci) | 48BR (WT primary fibroblast) | 100 µM | Rescues repair defect | [1] |
| DSB Repair Analysis (γH2AX foci) | HSC62 (BRCA2-defective) | 100 µM | Rescues repair defect | [1] |
| RAD51 Foci Formation | 1BR3 (WT) | 100 µM | Diminished RAD51 foci | [1] |
| RAD51 Foci Formation | HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci | [1] |
| Homologous Recombination (HR) Assay | U2OS DR-GFP | 100 µM | Reduced HR | [1][2] |
| Nonhomologous End-Joining (NHEJ) Assay | H1299 dA3 | 100 µM | Enhanced NHEJ | [1][2] |
| Resection Inhibition | G2 irradiated cells | 75 µM | Inhibits resection | [4] |
| DSB Repair Pathway Usage | U2OS DR-GFP (HR) / H1299 dA3 (NHEJ) | 50 µM | Impairs HR, enhances NHEJ | [5] |
Experimental Protocols
γH2AX Foci Analysis for DNA Double-Strand Break Repair
This protocol is used to visualize and quantify DNA double-strand breaks within individual cells. γH2AX (phosphorylated H2A.X) is a marker for DSBs.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., 48BR primary fibroblasts) on coverslips and allow them to adhere. Treat the cells with this compound (e.g., 100 µM) for a specified time (e.g., 30 minutes) before inducing DNA damage.
-
Induction of DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (IR) (e.g., 3 Gy).
-
Cell Fixation and Permeabilization: At various time points post-irradiation, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy and Image Analysis: Mount the coverslips on slides with a mounting medium containing DAPI (to stain the nucleus). Capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software.
Homologous Recombination (HR) and Nonhomologous End-Joining (NHEJ) Reporter Assays
These assays utilize cell lines containing integrated reporter constructs to quantify the frequency of HR and NHEJ.
Methodology for HR (U2OS DR-GFP):
-
Cell Culture and Transfection: Culture U2OS DR-GFP cells, which contain a GFP gene inactivated by an I-SceI recognition site. Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB.
-
This compound Treatment: Add this compound (e.g., 50-100 µM) to the culture medium after transfection.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells. Successful HR repair of the DSB will result in a functional GFP gene. Quantify the percentage of GFP-positive cells using flow cytometry.
Methodology for NHEJ (H1299 dA3):
-
Cell Culture and Transfection: Culture H1299 dA3 cells, which contain a promoterless GFP gene downstream of a promoter and an I-SceI recognition site. Transfect with an I-SceI expressing plasmid.
-
This compound Treatment: Treat the cells with this compound as described for the HR assay.
-
Flow Cytometry: Successful NHEJ repair can lead to deletions or insertions at the break site, which can bring the promoter and GFP gene into a functional reading frame. Quantify the percentage of GFP-positive cells by flow cytometry.
Conclusion
This compound is a potent and specific inhibitor of MRE11 endonuclease activity. Its mechanism of action involves the allosteric inhibition of this key DNA repair enzyme, leading to a shift from homologous recombination to nonhomologous end-joining. This makes this compound an invaluable tool for dissecting the complexities of DNA double-strand break repair pathways. Further investigation into its pharmacological properties may pave the way for its development as a therapeutic agent in diseases characterized by altered DNA repair, such as cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PFM01 as an MRE11 Endonuclease Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PFM01, a small molecule inhibitor of the MRE11 endonuclease. This compound is a derivative of mirin that has been instrumental in dissecting the distinct roles of the MRE11 nuclease activities in the DNA damage response (DDR). By specifically inhibiting the endonuclease function of MRE11, this compound has been shown to modulate the choice between major DNA double-strand break (DSB) repair pathways, namely non-homologous end joining (NHEJ) and homologous recombination (HR). This document summarizes the quantitative data on this compound's activity, provides detailed experimental protocols for its characterization, and visualizes its mechanism of action and experimental workflows.
Introduction to MRE11 and this compound
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. MRE11, the nuclease component of the MRN complex, possesses both 3'-5' exonuclease and single-strand DNA endonuclease activities. These nuclease functions are pivotal in the initial processing of DSBs, which in turn dictates the choice of repair pathway. The initiation of DNA end resection by MRE11's endonuclease activity is a key step that commits a cell to repair via the high-fidelity homologous recombination (HR) pathway. In the absence of this initial cleavage, the faster but more error-prone non-homologous end joining (NHEJ) pathway can be utilized.
This compound is a synthetic, N-alkylated derivative of mirin designed to specifically inhibit the endonuclease activity of MRE11.[1][2] This specificity allows for the precise investigation of the consequences of blocking the initial step of HR, providing a powerful tool for studying DNA repair pathway choice and for potential therapeutic applications in oncology.
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound on MRE11 and its impact on cellular processes related to DNA repair.
Table 1: In Vitro and In Vivo Inhibitory Concentrations of this compound
| Parameter | Value | Species/System | Reference |
| Estimated in vivo IC50 (pRPA formation) | 50-75 µM | Human cells | [3] |
| Concentration for cellular assays | 25 - 100 µM | Human cell lines | [2][4][5][6] |
Table 2: Cellular Effects of this compound at Specified Concentrations
| Effect | Concentration | Cell Line(s) | Reference |
| Reduction of homologous recombination | 100 µM | U2OS DR-GFP | [4][5] |
| Enhancement of non-homologous end-joining | 100 µM | H1299 dA3 | [4][5] |
| Diminished RAD51 foci formation | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) | [4] |
| Rescue of repair defect in BRCA2-defective cells | 100 µM | HSC62 | [4] |
| Relieves DSB repair defect conferred by mirin or PFM39 | Not specified | Irradiated G2 cells | [4] |
| Accumulation of etoposide-induced TOP2/DNA complexes | 25 µM | RH30 | [6] |
Signaling Pathways and Mechanism of Action
dot
Caption: Mechanism of this compound in modulating DSB repair pathway choice.
Experimental Protocols
In Vitro MRE11 Endonuclease Inhibition Assay
This protocol is adapted from the methods described by Shibata et al., 2014.[2]
Objective: To determine the inhibitory effect of this compound on the endonuclease activity of purified MRE11 protein in vitro.
Materials:
-
Purified human MRE11 protein
-
φX174 circular single-stranded DNA (ssDNA)
-
This compound
-
DMSO (vehicle control)
-
Reaction Buffer (30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/µl acetylated BSA, 5 mM MnCl₂)
-
Stop Solution (3% SDS, 50 mM EDTA)
-
Proteinase K
-
Agarose gel (0.8%)
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and 100 ng of φX174 circular ssDNA.
-
Add purified human MRE11 protein to the reaction mixture (e.g., 400 ng).
-
Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Incubate the reaction at 37°C for 45 minutes.
-
Stop the reaction by adding 1/10 volume of stop solution and Proteinase K to a final concentration of 0.1 mg/ml.
-
Incubate at 37°C for 10 minutes to deproteinize the sample.
-
Load the reaction products onto a 0.8% agarose gel in 1x TAE buffer.
-
Run the gel at 100V for 90 minutes.
-
Stain the gel with ethidium bromide and visualize the DNA bands using a gel imaging system.
-
Quantify the amount of remaining circular ssDNA to determine the percentage of inhibition.
dot
Caption: Workflow for the in vitro MRE11 endonuclease inhibition assay.
Cellular Homologous Recombination (HR) Assay
This protocol utilizes the DR-GFP U2OS reporter cell line, as described in Shibata et al., 2014.[2]
Objective: To quantify the effect of this compound on HR-mediated DSB repair in a cellular context.
Materials:
-
DR-GFP U2OS cells
-
I-SceI expression vector (e.g., pCBASceI)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Seed DR-GFP U2OS cells in 6-well plates at a density that will result in approximately 70-80% confluency on the day of transfection.
-
Transfect the cells with the I-SceI expression vector according to the manufacturer's protocol for the chosen transfection reagent. This will induce a site-specific DSB in the DR-GFP reporter cassette.
-
After 8 hours, replace the transfection medium with fresh complete medium containing either this compound at the desired concentration or an equivalent volume of DMSO as a control.
-
Incubate the cells for an additional 40 hours.
-
Harvest the cells by trypsinization and resuspend them in a suitable buffer for flow cytometry.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the this compound-treated sample compared to the control indicates inhibition of HR.
Cellular Non-Homologous End Joining (NHEJ) Assay
This protocol uses the H1299 dA3-1 reporter cell line, as described in Shibata et al., 2014.[2]
Objective: To measure the impact of this compound on NHEJ-mediated DSB repair.
Materials:
-
H1299 dA3-1 cells
-
I-SceI expression vector
-
Transfection reagent
-
This compound
-
DMSO
-
Complete cell culture medium
-
Flow cytometer
Procedure:
-
Plate H1299 dA3-1 cells in 6-well plates.
-
Transfect the cells with the I-SceI expression vector to induce a DSB in the NHEJ reporter cassette.
-
After 8 hours, replace the medium with fresh medium containing this compound or DMSO.
-
Incubate for 40 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated sample suggests an enhancement of NHEJ.
dot
Caption: General workflow for cellular HR and NHEJ reporter assays.
Logical Relationships and Outcomes
The inhibition of MRE11's endonuclease activity by this compound sets off a cascade of events that ultimately alter the cellular response to DNA double-strand breaks. The logical flow of these events is depicted below.
dot
Caption: Logical flow from this compound treatment to cellular outcomes.
Conclusion
This compound is a valuable research tool for elucidating the intricate mechanisms of DNA double-strand break repair. Its specific inhibition of MRE11 endonuclease activity provides a means to study the consequences of preventing the initiation of homologous recombination. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting the DNA damage response for therapeutic benefit. Further investigation into the effects of this compound in various cancer models is warranted to explore its full potential as a modulator of DNA repair and a potential anti-cancer agent.
References
- 1. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
Regulating DNA Double-Strand Break Repair: The Role of PFM01
An In-Depth Technical Guide on the Core Mechanism of MRE11 Endonuclease Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage, posing a significant threat to genome integrity. Eukaryotic cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is tightly regulated. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of HR by processing DNA ends, a process known as resection.
PFM01, an N-alkylated derivative of mirin, has emerged as a specific and potent small molecule inhibitor of the endonuclease activity of MRE11.[1][2][3] By targeting this specific nuclease function, this compound serves as a valuable chemical probe to dissect the molecular mechanisms governing DSB repair pathway choice. This technical guide provides a comprehensive overview of how this compound regulates DSB repair, presenting quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and experimental workflows.
Core Mechanism of this compound Action
This compound specifically inhibits the endonuclease activity of MRE11, which is responsible for the initial nicking of the 5'-terminated strand at a DSB.[3][4] This initial cleavage is a prerequisite for subsequent exonucleolytic degradation by MRE11's 3'-5' exonuclease activity and other nucleases like EXO1 and BLM, which collectively generate the 3' single-stranded DNA (ssDNA) overhangs necessary for RAD51 filament formation and the initiation of HR.[3][5]
By blocking the MRE11 endonuclease, this compound prevents the initiation of resection.[2] This effectively channels the repair of DSBs towards the NHEJ pathway, which does not require extensive end processing and directly ligates the broken DNA ends.[1][3] This targeted inhibition allows for the precise modulation of DSB repair pathway choice, making this compound a powerful tool for studying the intricate balance between NHEJ and HR.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on DSB repair processes.
| Parameter | Cell Line | Treatment | Concentration | Effect | Reference |
| DSB Repair | 48BR (WT) | This compound | 100 µM | Rescues repair defect | [1] |
| DSB Repair | HSC62 (BRCA2-defective) | This compound | 100 µM | Rescues repair defect | [1] |
| RAD51 Foci Formation | 1BR3 (WT) | This compound | 100 µM | Diminishes RAD51 foci | [1] |
| RAD51 Foci Formation | HSC62 (BRCA2-defective) | This compound | 100 µM | Diminishes RAD51 foci | [1] |
| Non-Homologous End Joining (NHEJ) | H1299 dA3 | This compound | 100 µM | Enhances NHEJ | [1] |
| Homologous Recombination (HR) | U2OS DR-GFP | This compound | 100 µM | Reduces HR | [1] |
| Inhibitor | Target Nuclease Activity | Effect on HR | Effect on NHEJ | Reference |
| This compound | Endonuclease | Reduces | Enhances | [1][3] |
| PFM03 | Endonuclease | Reduces | Enhances | [3] |
| Mirin | Exonuclease | Inhibits | No significant increase | [3] |
| PFM39 | Exonuclease | Inhibits | No significant increase | [3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the signaling pathway of DSB repair and how this compound modulates this process.
References
- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RAD51 foci formation in response to DNA damage is modulated by TIP49 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Disruption of Homologous Recombination: A Technical Guide to the Action of Small Molecule Inhibitors on the HR Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. Its dysregulation, particularly its upregulation in cancer cells, contributes to therapy resistance. This guide provides a detailed examination of small molecule inhibitors targeting the HR pathway, with a primary focus on the well-characterized RAD51 inhibitor, B02. We will explore its mechanism of action, present quantitative data on its efficacy, and provide detailed experimental protocols for assessing the impact of such inhibitors on homologous recombination. This document serves as a technical resource for researchers and drug development professionals working to exploit HR pathway vulnerabilities in therapeutic design.
The Homologous Recombination Pathway: A Brief Overview
Homologous recombination is a high-fidelity repair mechanism for DNA double-strand breaks, utilizing a sister chromatid as a template to ensure error-free repair.[1][2] The process is initiated by the recognition of the DSB and resection of the 5' ends to generate 3' single-stranded DNA (ssDNA) overhangs. This crucial step is mediated by the MRN complex (MRE11-RAD50-NBS1).[3] Subsequently, the ssDNA is coated by Replication Protein A (RPA), which is then replaced by the RAD51 recombinase, forming a nucleoprotein filament. This filament is essential for the search for a homologous template and strand invasion, which are central to the repair process.[3][4] Given its central role, the inhibition of key players in this pathway, such as RAD51, presents a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.[5][6]
Mechanism of Action of HR Inhibitors
Small molecule inhibitors of homologous recombination can target various components of the pathway. For instance, inhibitors of the MRE11 endonuclease activity, such as PFM03 and mirin, can disrupt the initial steps of DNA end resection.[7] However, a more direct and widely studied approach is the inhibition of the RAD51 recombinase.
B02: A Specific Inhibitor of RAD51
B02 is a small molecule that has been identified as a specific inhibitor of human RAD51.[5][8] Its mechanism of action involves several key disruptions to RAD51 function:
-
Inhibition of ssDNA Binding: B02 has been shown to inhibit the binding of RAD51 to single-stranded DNA.[8]
-
Disruption of the RAD51/ssDNA Filament: It also disrupts the binding of double-stranded DNA to the pre-formed RAD51/ssDNA filament.[8]
-
Impairment of RAD51 Foci Formation: Consequently, B02 treatment leads to a reduction in the formation of nuclear RAD51 foci following DNA damage, which are indicative of active homologous recombination repair.[8][9]
The following diagram illustrates the central role of RAD51 in homologous recombination and the point of inhibition by B02.
Figure 1: Homologous Recombination Pathway and B02 Inhibition.
Quantitative Analysis of HR Inhibition by B02
The efficacy of B02 as a RAD51 inhibitor has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.
| Assay | Inhibitor | IC50 | Reference |
| FRET-based DNA Strand Exchange | B02 | 27.4 µM | [8] |
| Homologous Recombination (DR-GFP assay) | B02-iso | More potent than B02 | [5][10] |
Table 1: Biochemical and Cellular Inhibitory Concentrations of B02 and its analog.
| Cell Line | Treatment | Endpoint | Quantitative Effect | Reference |
| HEK293 | 50 µM B02 + Irradiation | RAD51 Foci Formation | Inhibition of foci formation | [8] |
| U-2 OS | B02-iso + Cisplatin | RAD51 Foci Formation | Disruption of foci formation | [9] |
| MDA-MB-231 | B02 (50 mg/kg) + Cisplatin | Tumor Growth (Xenograft) | Increased sensitivity to cisplatin | [8] |
Table 2: Cellular Effects of B02 on Homologous Recombination.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of small molecule inhibitors on the homologous recombination pathway.
Homologous Recombination Reporter Assay (DR-GFP)
This assay measures the efficiency of homologous recombination in living cells.
Principle: The DR-GFP U2OS cell line contains an integrated GFP gene that is rendered non-functional by the insertion of an I-SceI recognition site. A second, truncated GFP gene fragment serves as a template for homologous recombination. When a DSB is induced at the I-SceI site by transfection with an I-SceI expression vector, HR can repair the break using the template, reconstituting a functional GFP gene. The percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to HR efficiency.
Protocol:
-
Cell Culture: Plate 1 x 10^5 DR-GFP U2OS cells per well in a 6-well plate.
-
Transfection: After 24 hours, transfect the cells with 1.0 µg of an I-SceI expression vector (pSceI) using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™).
-
Inhibitor Treatment: After 8 hours, replace the medium with fresh medium containing the desired concentration of the inhibitor (e.g., B02) or DMSO as a vehicle control.
-
Incubation: Incubate the cells for an additional 40 hours.
-
Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer.
Immunofluorescence Staining for RAD51 Foci Formation
This method visualizes the recruitment of RAD51 to sites of DNA damage.
Principle: Following DNA damage, RAD51 is recruited to the sites of DSBs and forms distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of RAD51 recruitment or filament formation will result in a decrease in the number and intensity of these foci.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., U-2 OS) on coverslips in a 6-well plate. Treat the cells with the inhibitor for a specified period before inducing DNA damage with an agent like cisplatin or ionizing radiation.
-
Fixation and Permeabilization: After the desired incubation time, wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., anti-RAD51 N1C2) diluted in blocking buffer overnight at 4°C. A co-stain for a DNA damage marker like γ-H2A.X can also be included.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Wash the cells and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the percentage of cells with a defined number of RAD51 foci (e.g., >10 foci per nucleus).
The following diagram outlines the workflow for the RAD51 foci formation assay.
Figure 2: Experimental Workflow for RAD51 Foci Formation Assay.
Conclusion
The inhibition of the homologous recombination pathway, particularly through the targeting of RAD51, represents a promising avenue for cancer therapy. Small molecule inhibitors like B02 have demonstrated the potential to sensitize cancer cells to conventional DNA-damaging agents. The experimental protocols and quantitative data presented in this guide provide a framework for the preclinical evaluation of novel HR inhibitors. Further research into the development of more potent and specific inhibitors, as well as their combination with other targeted therapies such as PARP inhibitors, holds significant promise for advancing cancer treatment.[9][11]
References
- 1. Homologous Recombination Is a Primary Pathway to Repair DNA Double-Strand Breaks Generated during DNA Rereplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. frontiersin.org [frontiersin.org]
- 7. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dual-Target Therapeutic Strategies in Triple-Negative Breast Cancer: Mechanistic Insights and Clinical Potential [mdpi.com]
The Chemical Landscape of PFM01: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the MRE11 Endonuclease Inhibitor
This technical guide provides a comprehensive overview of PFM01, a selective inhibitor of the MRE11 endonuclease, for researchers, scientists, and professionals in drug development. This compound serves as a critical tool for investigating the intricate mechanisms of DNA double-strand break repair, demonstrating a significant role in modulating the cellular choice between non-homologous end joining (NHEJ) and homologous recombination (HR) pathways.
Core Chemical Structure and Properties
This compound, with the systematic IUPAC name (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one , is a derivative of the rhodanine scaffold. Its structure is characterized by a thiazolidinone core, a 4-hydroxyphenylmethylene group at the 5-position, and an isobutyl group at the 3-position. This specific arrangement of functional groups is crucial for its selective inhibition of the MRE11 endonuclease activity.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S₂ |
| Molecular Weight | 293.40 g/mol |
| CAS Number | 1558598-41-6 |
| Canonical SMILES | CC(C)CN1C(=S)S/C(=C/c2ccc(O)cc2)/C1=O[1] |
| Appearance | Yellow to orange solid[1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (25 mg/mL)[1] |
Mechanism of Action and Biological Activity
This compound is a potent and selective inhibitor of the endonuclease activity of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the DNA damage response (DDR). By specifically targeting the endonuclease function, this compound effectively blocks the initiation of homologous recombination (HR), thereby promoting the alternative non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[1][2] This targeted inhibition allows for the precise dissection of DNA repair pathway choices within the cell.
The primary signaling pathway influenced by this compound is the DNA double-strand break repair pathway. The decision between HR and NHEJ is a critical determinant of genomic stability and cell fate following DNA damage.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's biological activity.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (MRE11 nuclease activity) | 10 nM | In vitro | [3] |
| Effective Concentration (HR reduction) | 50 µM | DR-GFP U2OS cells | [4] |
| Effective Concentration (NHEJ enhancement) | 100 µM | H1299 dA3 cells | [1] |
| Effective Concentration (RAD51 foci diminution) | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | [1] |
| Effective Concentration (Rescue of repair defect) | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound
A representative synthesis for this compound involves a Knoevenagel condensation. While the specific, detailed protocol for this compound from its primary literature is not publicly available, a general and plausible synthetic route is outlined below based on the synthesis of similar rhodanine derivatives.
Protocol:
-
To a solution of 3-isobutyl-2-thioxothiazolidin-4-one (1 equivalent) in a suitable solvent such as ethanol, add 4-hydroxybenzaldehyde (1 equivalent).
-
Add a catalytic amount of a base, for example, piperidine.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution and can be collected by filtration.
-
Wash the collected solid with a cold solvent to remove impurities.
-
Further purification can be achieved by recrystallization or column chromatography.
In Vitro MRE11 Endonuclease Activity Assay
This assay measures the ability of this compound to inhibit the endonuclease activity of purified MRE11 protein on a circular single-stranded DNA (ssDNA) substrate.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 30 mM Tris-HCl pH 7.5, 1 mM DTT, 25 mM KCl, 200 ng/µL BSA, 5 mM MnCl₂), purified MRE11 protein, and the ssDNA substrate (e.g., φX174 virion DNA).
-
Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 45 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and Proteinase K, followed by incubation at 37°C for 10 minutes.
-
Analysis: Analyze the reaction products by agarose gel electrophoresis. The conversion of circular ssDNA to linear ssDNA indicates endonuclease activity.
-
Quantification: Quantify the band intensities to determine the percentage of substrate cleavage and calculate the inhibitory effect of this compound.
Cell-Based Assays for DNA Repair
This assay is used to visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of the homologous recombination protein RAD51 to sites of DNA damage.
Protocol:
-
Cell Culture: Seed cells (e.g., U2OS, 1BR3) onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with this compound at the desired concentration for a specified time (e.g., 1 hour) before inducing DNA damage (e.g., with ionizing radiation).
-
Fixation: After the desired post-damage incubation time, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and RAD51 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software.
This assay quantifies the efficiency of HR using a U2OS cell line stably integrated with the DR-GFP reporter construct.
Protocol:
-
Cell Transfection: Transfect U2OS DR-GFP cells with an expression vector for the I-SceI endonuclease to induce a site-specific double-strand break in the reporter gene. Co-transfect with a control plasmid (e.g., expressing a red fluorescent protein) to normalize for transfection efficiency.
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentration immediately after transfection.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the GFP reporter.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. The percentage of GFP-positive cells is proportional to the HR efficiency.
Various reporter systems can be used to measure NHEJ efficiency. A common approach involves a plasmid-based reporter that, upon linearization and subsequent re-ligation by NHEJ, expresses a reporter gene. The H1299-dA3 cell line is often used for such assays.
Protocol:
-
Plasmid Preparation: Linearize a reporter plasmid containing a reporter gene (e.g., GFP) flanked by restriction sites.
-
Cell Transfection: Transfect the linearized plasmid into the chosen cell line (e.g., H1299-dA3).
-
Inhibitor Treatment: Treat the cells with this compound at the desired concentration.
-
Incubation: Incubate the cells for 24-48 hours to allow for plasmid re-circularization via NHEJ and reporter gene expression.
-
Flow Cytometry: Analyze the percentage of reporter-positive cells by flow cytometry to determine the NHEJ efficiency.
Conclusion
This compound is a valuable chemical probe for elucidating the complex interplay between DNA repair pathways. Its specific inhibition of MRE11 endonuclease activity provides a powerful tool for studying the consequences of biased DNA repair pathway choice in various cellular contexts, including cancer biology and genotoxic stress responses. The experimental protocols outlined in this guide provide a foundation for the effective utilization of this compound in research and drug development endeavors.
References
PFM01: A Derivative of Mirin and a Selective Modulator of the DNA Damage Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that determines cell fate. The nuclease activities of Mre11, a core component of the MRN complex, are central to the choice between two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). Small molecule inhibitors targeting these activities are invaluable tools for research and potential therapeutic agents. This technical guide provides a comprehensive overview of PFM01, an N-alkylated derivative of the well-known MRN inhibitor Mirin. While Mirin primarily inhibits the 3' to 5' exonuclease activity of Mre11, this compound was developed as a selective inhibitor of Mre11's endonuclease activity. This document details the mechanism of action of this compound in the context of Mirin, presents its effects on DNA repair pathway choice, and provides detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals interested in the modulation of the DNA damage response.
Introduction to the MRN Complex and its Nuclease Activities
The MRN complex, composed of Mre11, Rad50, and Nbs1, is a first responder to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1] The complex acts as a DNA damage sensor, tethering DNA ends and initiating the DNA damage response (DDR) signaling cascade.[2][3] A key function of the MRN complex is the activation of the Ataxia Telangiectasia Mutated (ATM) protein kinase, a master regulator of the DDR.[4][5]
The Mre11 subunit possesses both 3' to 5' exonuclease and single-strand specific endonuclease activities.[6] These nuclease functions are critical for the initial processing of DNA ends, a step that dictates the choice between the two major DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): A faster but more error-prone pathway that directly ligates the broken DNA ends.
-
Homologous Recombination (HR): A high-fidelity pathway that uses a homologous template, typically the sister chromatid, to accurately repair the break. HR is restricted to the S and G2 phases of the cell cycle.
The endonuclease activity of Mre11 is thought to initiate DNA end resection, the process of generating 3' single-stranded DNA overhangs, which is a prerequisite for HR.[7] The exonuclease activity further contributes to this resection.
This compound: A Selective Inhibitor of Mre11 Endonuclease Activity
This compound is a cell-permeable, N-alkylated derivative of Mirin.[8] While Mirin is a known inhibitor of the MRN complex, it primarily targets the exonuclease activity of Mre11.[9] this compound was developed to selectively inhibit the endonuclease activity of Mre11, providing a tool to dissect the distinct roles of Mre11's nuclease functions.[2]
Mechanism of Action
This compound's selective inhibition of the Mre11 endonuclease activity has profound consequences on the DNA damage response. By preventing the initial nicking of the DNA that is required for extensive resection, this compound effectively blocks the initiation of homologous recombination.[8][10] This shifts the balance of DSB repair towards the non-homologous end joining pathway.[2][10] This contrasts with the action of Mirin, which, by inhibiting the exonuclease activity, also impairs HR but at a later stage of resection.
Quantitative Data: this compound vs. Mirin
The following table summarizes the available quantitative data for this compound and Mirin, highlighting their distinct inhibitory profiles.
| Parameter | This compound | Mirin | Reference(s) |
| Primary Target | Mre11 Endonuclease Activity | Mre11 Exonuclease Activity | [2][9] |
| Cellular Inhibitory Concentration | 50-75 µM (estimated IC50 for in vivo pRPA formation) | 22.81 - 48.16 µM (IC50 for proliferation in MNA neuroblastoma cells) | [9][11] |
| Effect on ATM Activation | Indirectly affects downstream signaling by altering repair pathway choice | IC50 = 12 µM (for MRN-dependent ATM activation) | [5][12] |
| Effect on H2AX Phosphorylation | Not reported | IC50 = 66 µM | [12][13] |
| Typical Cellular Working Concentration | 100 µM | 50 - 100 µM | [2][5] |
Signaling Pathways
The differential effects of this compound and Mirin on Mre11's nuclease activities lead to distinct downstream consequences on the DNA damage signaling and repair pathways. The following diagrams illustrate these pathways and the points of intervention for each inhibitor.
Figure 1: Overview of the DNA Damage Response to Double-Strand Breaks and the sites of action for this compound and Mirin.
References
- 1. tandfonline.com [tandfonline.com]
- 2. DR‐GFP homologous recombination assay [bio-protocol.org]
- 3. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]
- 9. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Development of PFM01: A Technical Guide to a Selective MRE11 Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
PFM01, an N-alkylated derivative of Mirin, has emerged as a critical tool in the study of DNA double-strand break repair (DSBR). This potent and selective inhibitor of the MRE11 endonuclease provides a means to modulate the cellular choice between two major DSBR pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). By inhibiting the endonuclease activity of MRE11, this compound effectively channels the repair of double-strand breaks towards the NHEJ pathway. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols, quantitative data from key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair these lesions: the generally error-prone non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR) pathway. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a crucial role in initiating the HR pathway through the endonucleolytic and exonucleolytic processing of DNA ends. This compound is a selective inhibitor of the endonuclease activity of MRE11, a core component of the MRN complex.[1] This selectivity allows for the precise dissection of the roles of MRE11's different nuclease functions in DNA repair.
Discovery and Development
This compound was developed as part of a focused chemical library of Mirin derivatives.[2] Mirin itself is an inhibitor of MRE11 exonuclease activity. Through structure-activity relationship (SAR) studies, N-alkylated derivatives were synthesized to probe the chemical space around the Mirin scaffold. This led to the identification of this compound as a potent and selective inhibitor of MRE11's endonuclease activity.
Chemical Synthesis of this compound
The following is a general procedure for the one-pot synthesis of (Z)-3-alkyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one derivatives, including this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolve bis(carboxymethyl)trithiocarbonate (113 mg, 0.5 mmol) in 1 mL of dimethoxyethane (DME).
-
Add triethylamine (TEA) (70 μL, 0.5 mmol) and isobutylamine (0.5 mmol) to the solution.
-
Heat the mixture to 80 °C and stir for 2 hours.
-
Add 4-hydroxybenzaldehyde (61 mg, 0.5 mmol) and continue stirring at 80 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 10 mL of water and acidify with 1N HCl to a pH of 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash chromatography on silica gel to yield this compound.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the endonuclease activity of MRE11. This inhibition prevents the initial nicking of DNA strands, a critical step for initiating resection of the DNA ends, which is a prerequisite for HR. By blocking this step, this compound effectively channels the repair of DSBs towards the alternative NHEJ pathway.
Caption: this compound inhibits MRE11 endonuclease activity, blocking HR and promoting NHEJ.
Quantitative Analysis of this compound Activity
The inhibitory effect of this compound on MRE11 endonuclease activity and its downstream consequences on DSBR pathway choice have been quantified in various cellular and biochemical assays.
| Assay Type | Cell Line/System | This compound Concentration | Observed Effect | Reference |
| In Vivo IC50 (pRPA formation) | A549 cells | 50-75 µM | Inhibition of resection | [2] |
| NHEJ Efficiency | H1299 dA3 cells | 50 µM | Enhancement of NHEJ | [3] |
| HR Efficiency | U2OS DR-GFP cells | 50 µM | Reduction of HR | [3] |
| RAD51 Foci Formation | 1BR3 (WT) & HSC62 (BRCA2-defective) | 100 µM | Diminished foci formation | [4] |
| Chromosomal Breaks | 1BR3 (WT) & HSC62 (BRCA2-defective) | 100 µM | Rescue of repair defect | [4] |
Key Experimental Protocols
MRE11 Endonuclease Activity Assay
This assay measures the ability of MRE11 to nick supercoiled circular DNA, converting it to a relaxed circular form.
Experimental Protocol: MRE11 Endonuclease Assay
-
Prepare a reaction mixture containing 25 mM MOPS (pH 7.0), 60 mM KCl, 0.2% Tween-20, 2 mM DTT, 2 mM ATP, 5 mM MnCl2, and 200 ng of a supercoiled plasmid DNA (e.g., φX174).
-
Add purified human MRE11 protein to the reaction mixture.
-
Add this compound at various concentrations (or DMSO as a vehicle control).
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 20 mM EDTA, and 0.5 mg/mL proteinase K) and incubating at 50°C for 15 minutes.
-
Analyze the DNA products by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light and quantify the percentage of supercoiled and relaxed circular DNA.
Non-Homologous End-Joining (NHEJ) Assay
This cell-based assay utilizes a reporter system to quantify the efficiency of NHEJ. The H1299-dA3 cell line contains a chromosomally integrated reporter construct that, upon cleavage by the I-SceI endonuclease, can be repaired by NHEJ to generate a functional GFP gene.
Experimental Protocol: NHEJ Assay
-
Seed H1299-dA3 cells in a 6-well plate.
-
Transfect the cells with an I-SceI expression vector.
-
Eight hours post-transfection, add this compound (e.g., 50 µM) or DMSO to the cell culture medium.
-
Incubate the cells for 48 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Normalize the percentage of GFP-positive cells in the this compound-treated sample to the DMSO-treated control to determine the relative NHEJ efficiency.[3]
Homologous Recombination (HR) Assay
This cell-based assay uses the U2OS DR-GFP cell line, which contains an integrated reporter that can express GFP only after successful HR-mediated repair of an I-SceI induced DSB.
Experimental Protocol: HR Assay
-
Seed U2OS DR-GFP cells in a 6-well plate.
-
Transfect the cells with an I-SceI expression vector.
-
Eight hours post-transfection, add this compound (e.g., 50 µM) or DMSO to the cell culture medium.
-
Incubate the cells for 48 hours.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Normalize the percentage of GFP-positive cells in the this compound-treated sample to the DMSO-treated control to determine the relative HR efficiency.[3]
Caption: Workflows for assessing NHEJ and HR efficiency using reporter cell lines.
γH2AX Foci Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks. The histone variant H2AX is rapidly phosphorylated at serine 139 (to form γH2AX) at the sites of DSBs.
Experimental Protocol: γH2AX Foci Assay
-
Seed cells on coverslips in a multi-well plate.
-
Treat cells with a DNA damaging agent (e.g., ionizing radiation) in the presence or absence of this compound.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
Conclusion
This compound is a valuable chemical probe for studying the intricate mechanisms of DNA double-strand break repair. Its selectivity for the endonuclease activity of MRE11 allows researchers to dissect the specific roles of this nuclease in HR and to investigate the consequences of shunting DSB repair towards NHEJ. The experimental protocols and data presented in this guide provide a foundation for the further investigation and application of this compound in cancer biology, drug discovery, and fundamental DNA repair research.
References
PFM01: A Potent Regulator of MRE11 Endonuclease Activity in DNA Double-Strand Break Repair
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. The nuclease activities of MRE11, both endonuclease and exonuclease, are pivotal in determining the choice between the two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). PFM01 has emerged as a key small molecule inhibitor, demonstrating specificity for the endonuclease activity of MRE11. This technical guide provides an in-depth overview of the impact of this compound on MRE11 nuclease activity, its influence on DNA repair pathway choice, and detailed experimental protocols for its investigation.
Introduction to MRE11 and this compound
MRE11, as part of the MRN complex, plays a central role in the initial processing of DSBs. Its dual nuclease functions are critical for DNA end resection, a key step in the initiation of HR. The endonuclease activity of MRE11 is responsible for initiating resection by nicking one strand of the DNA, while the 3'-5' exonuclease activity further processes the DNA ends. The regulation of these activities is crucial for maintaining genomic stability.
This compound is a derivative of Mirin, another MRE11 inhibitor, but with a significant distinction: this compound specifically inhibits the endonuclease activity of MRE11, with minimal impact on its exonuclease function.[1][2] This specificity makes this compound an invaluable tool for dissecting the distinct roles of MRE11's nuclease activities in DNA repair.
Quantitative Impact of this compound on MRE11 Activity
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on MRE11 nuclease activity and its downstream cellular consequences.
| Parameter | Value | Cell/System | Notes | Reference |
| MRE11 Endonuclease Inhibition | ~60% reduction | In vitro nuclease assay | This compound was shown to reduce MRN endonuclease activity. | [3] |
| Primarily blocks endonuclease activity | In vitro nuclease assay with TmMre11 | This compound showed a stronger inhibitory effect on endonuclease activity compared to exonuclease inhibitors like Mirin. | [1] | |
| MRE11 Exonuclease Inhibition | Little to no effect | In vitro nuclease assay with MRN | In contrast to its effect on endonuclease activity, this compound has minimal impact on the exonuclease function of the MRN complex. | [1] |
| In Vivo IC50 Estimate (Resection) | 50-75 µM | Human cells (based on pRPA formation and chromatin-bound RPA) | This concentration range of this compound was found to inhibit resection to a level comparable to higher concentrations of Mirin. | [4] |
| Effective Cellular Concentration | 25 µM | RH30 cells | Pre-treatment with 25 µM this compound led to an accumulation of etoposide-induced TOP2/DNA complexes. | [5] |
| 75 µM | Human cells | At this concentration, this compound was observed to inhibit resection. | [4] | |
| 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | This concentration diminished RAD51 foci formation. | [6] | |
| 100 µM | H1299 dA3 and U2OS DR-GFP cells | Enhanced NHEJ and reduced HR were observed at this concentration. | [6] |
Impact on DNA Repair Pathways
This compound's specific inhibition of MRE11 endonuclease activity has profound consequences on the choice of DSB repair pathway. By preventing the initiation of resection, this compound effectively channels the repair of DSBs towards the NHEJ pathway and away from HR.[2][6]
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism by which this compound influences the DNA double-strand break repair pathway choice.
References
- 1. researchgate.net [researchgate.net]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. finkelsteinlab.org [finkelsteinlab.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
The Cellular Targets of PFM01 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets and mechanism of action of PFM01, a potent inhibitor of the MRE11 endonuclease. This compound is a pivotal research tool for investigating DNA double-strand break (DSB) repair pathways and holds potential for therapeutic applications in oncology.
Core Cellular Target: MRE11 Endonuclease
This compound, an N-alkylated derivative of Mirin, directly targets the MRE11 nuclease, a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1] The MRN complex is a primary sensor of DSBs and plays a crucial role in initiating their repair. This compound specifically inhibits the endonuclease activity of MRE11, which is responsible for the initial processing of DNA ends at the site of a DSB.[2][3][4] This inhibition effectively prevents the resection of DNA ends, a necessary step for the initiation of the homologous recombination (HR) pathway of DSB repair.[2]
Modulation of DNA Double-Strand Break Repair Pathways
The primary consequence of MRE11 endonuclease inhibition by this compound is a significant shift in the choice of DSB repair pathway. By preventing end resection, this compound funnels the repair of DSBs towards the non-homologous end-joining (NHEJ) pathway, while concurrently suppressing HR.[1][2][4]
-
Enhancement of Non-Homologous End-Joining (NHEJ): In the presence of this compound, DSBs are more likely to be repaired by the NHEJ machinery, which directly ligates the broken DNA ends without the need for a homologous template.[1][4]
-
Reduction of Homologous Recombination (HR): this compound's inhibition of MRE11-mediated DNA resection blocks the generation of the 3' single-stranded DNA (ssDNA) overhangs required for RAD51 loading and the subsequent search for a homologous template, thereby inhibiting HR.[1][4]
Quantitative Data
The following table summarizes the available quantitative data for the this compound inhibitor. It is important to note that a precise in vitro IC50 value for the MRE11 endonuclease activity of this compound has not been determined due to its limited solubility in in vitro assay conditions.[4][5]
| Parameter | Value | Cell Line/System | Assay | Reference |
| In Vivo IC50 (estimated) | 50-75 µM | Not specified | pRPA formation and chromatin bound RPA assay | [5] |
| Effective Concentration | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | Rescue of repair defect | [1] |
| Effective Concentration | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Diminished RAD51 foci formation | [1] |
| Effective Concentration | 100 µM | H1299 dA3 cells | Enhancement of NHEJ | [1] |
| Effective Concentration | 100 µM | U2OS DR-GFP cells | Reduction of HR | [1] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the cellular effects of this compound are outlined below.
RAD51 Foci Formation Assay
This assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a key step in HR.
-
Cell Culture and Treatment: Seed cells (e.g., 1BR3, HSC62) on coverslips and allow them to adhere. Treat the cells with 100 µM this compound for a specified period (e.g., 1 hour) prior to inducing DNA damage.
-
Induction of DNA Damage: Induce DSBs by treating cells with a damaging agent (e.g., ionizing radiation).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A reduction in RAD51 foci in this compound-treated cells indicates an inhibition of HR.
Non-Homologous End-Joining (NHEJ) Assay
This assay measures the efficiency of the NHEJ pathway.
-
Cell Line: Utilize a reporter cell line such as H1299 dA3, which contains a chromosomally integrated NHEJ reporter cassette. This cassette typically consists of a promoter separated from a reporter gene (e.g., GFP) by a recognition site for a site-specific endonuclease (e.g., I-SceI).
-
Treatment and Transfection: Treat the cells with 100 µM this compound. Co-transfect the cells with a plasmid expressing the I-SceI endonuclease.
-
Flow Cytometry: After a suitable incubation period (e.g., 48-72 hours), harvest the cells and analyze the expression of the reporter gene (GFP) by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated population indicates an enhancement of NHEJ.
Homologous Recombination (HR) Assay
This assay quantifies the frequency of HR.
-
Cell Line: Employ a reporter cell line like U2OS DR-GFP, which contains an integrated HR reporter substrate. This substrate consists of two inactive copies of the GFP gene. A DSB induced by I-SceI in one of the GFP copies can be repaired by HR using the other copy as a template, leading to the expression of functional GFP.
-
Treatment and Transfection: Treat the cells with 100 µM this compound and transfect them with an I-SceI expression plasmid.
-
Flow Cytometry: Analyze the percentage of GFP-positive cells by flow cytometry after 48-72 hours. A decrease in the proportion of GFP-positive cells in the this compound-treated group signifies a reduction in HR efficiency.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound inhibits MRE11, blocking HR and promoting NHEJ.
Caption: Workflow for assessing this compound's effect on Homologous Recombination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Whitepaper for Researchers and Drug Development Professionals
An In-depth Guide to PFM01's Role in Maintaining Genomic Stability
Abstract
Genomic stability is paramount for cellular health and the prevention of diseases such as cancer. The DNA damage response (DDR) is a complex network of pathways that detects and repairs DNA lesions, with the MRE11-RAD50-NBS1 (MRN) complex acting as a critical sensor for DNA double-strand breaks (DSBs). MRE11, the nuclease component of this complex, possesses distinct endonuclease and exonuclease activities that are pivotal in directing the choice between two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). This compound is a specific small molecule inhibitor of MRE11's endonuclease activity. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on DNA repair pathway choice, and its utility as a research tool to probe the intricacies of genomic maintenance. Detailed experimental protocols and quantitative data are presented to offer a practical resource for the scientific community.
Introduction: The Guardians of the Genome
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. DNA double-strand breaks (DSBs) are among the most cytotoxic lesions, capable of inducing chromosomal rearrangements, mutations, and cell death if not properly repaired.[1] To counteract this threat, cells have evolved two primary DSB repair pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that directly ligates broken DNA ends. It is the predominant repair mechanism throughout the cell cycle.[2]
-
Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. HR is restricted to the S and G2 phases of the cell cycle when a template is available.[1][2]
The decision to utilize HR versus NHEJ is a critical determinant of cellular fate and is tightly regulated. A key player in this decision is the MRN complex, which acts as the initial sensor of DSBs.[1][3]
This compound: A Specific Modulator of DNA Repair
This compound is a N-alkylated mirin derivative that functions as a specific inhibitor of the MRE11 endonuclease.[4] It is a powerful chemical tool used to dissect the distinct roles of MRE11's nuclease activities in the DNA damage response.[5] By selectively blocking one of MRE11's functions, this compound allows researchers to investigate the consequences of altering the balance between the major DNA repair pathways.
Mechanism of Action: Intervening at a Critical Juncture
This compound's role in maintaining genomic stability is defined by its targeted inhibition of the MRE11 nuclease, a core component of the MRN complex.[5]
The MRN Complex: The First Responder to DSBs
The MRN complex, composed of MRE11, RAD50, and NBS1, is one of the first proteins to be recruited to the site of a DSB.[3] It acts as a sensor, signaling platform, and processing enzyme. MRE11 possesses both 3'-5' exonuclease and DNA endonuclease activities, which are critical for the initial processing of DNA ends.[3][6]
The Nuclease-Directed Pathway Choice
The distinct nuclease activities of MRE11 are not redundant; instead, they direct the choice of repair pathway:
-
MRE11 Endonuclease Activity: This activity is responsible for the initial nicking of the 5'-terminated strand near the DSB.[7] This step is a prerequisite for DNA end resection, a process that creates a 3' single-stranded DNA overhang. This overhang is the substrate for RAD51 loading and the initiation of Homologous Recombination.[6] Therefore, MRE11 endonuclease activity serves as the licensing step for HR.[7]
-
MRE11 Exonuclease Activity: This activity functions downstream of the initial endonuclease nick, resecting the nicked strand in a 3' to 5' direction to extend the single-stranded region.[6][7]
This compound specifically inhibits the initial endonuclease nicking, thereby preventing the commitment to HR.[4][6] This blockage shunts the repair of DSBs towards the alternative pathway, NHEJ.[2][8] This mechanism highlights that the MRE11 endonuclease functions as a critical switch, governing the flow of repair traffic between the two major pathways.
Quantitative Impact of this compound on DNA Repair
The functional consequence of this compound's inhibition of MRE11 endonuclease has been quantified in various cellular systems. These studies consistently demonstrate a shift from HR to NHEJ-mediated repair.
| Cell Line | Assay | Treatment | Outcome | Reference |
| U2OS DR-GFP | HR Reporter Assay | This compound (100 µM) | Reduction in HR efficiency | [4][8] |
| H1299 dA3 | NHEJ Reporter Assay | This compound (100 µM) | Enhancement of NHEJ efficiency | [4][8] |
| 1BR3 (WT) | RAD51 Foci Formation | This compound (100 µM) | Diminished RAD51 foci formation | [4][8] |
| HSC62 (BRCA2-defective) | RAD51 Foci Formation | This compound (100 µM) | Diminished RAD51 foci formation | [4][8] |
| HSC62 (BRCA2-defective) | DSB Repair (γH2AX foci) | This compound (100 µM) | Rescues DSB repair defect | [4][6] |
| 48BR (WT) | DSB Repair (γH2AX foci) | This compound (100 µM) | Rescues DSB repair defect in presence of other inhibitors | [4] |
Table 1: Summary of Quantitative Effects of this compound on DNA Repair Pathways.
These data highlight a key finding: in cells deficient in HR (like BRCA2-defective cells), which are normally sensitive to DNA damage, this compound can rescue the repair defect by channeling lesions into the NHEJ pathway.[4][6]
Key Experimental Protocols
To assess the impact of this compound on genomic stability, several key experimental methodologies are employed.
DSB Repair Pathway Reporter Assays
These assays utilize cell lines with integrated reporter constructs that express a fluorescent protein (e.g., GFP) only upon successful repair of a site-specific DSB by either HR or NHEJ.
-
Cell Culture: Culture U2OS DR-GFP (for HR) or H1299 dA3 (for NHEJ) cells under standard conditions.
-
Transfection and Treatment: Transfect cells with an I-SceI endonuclease expression vector to induce a specific DSB in the reporter cassette. Co-treat with this compound or a vehicle control.
-
Incubation: Incubate cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Analysis: A decrease in GFP-positive U2OS DR-GFP cells indicates inhibition of HR, while an increase in GFP-positive H1299 dA3 cells indicates an enhancement of NHEJ.[4][6]
Immunofluorescence for DNA Damage Foci
This technique visualizes the recruitment of DNA repair proteins to sites of damage.
-
Cell Plating: Seed cells (e.g., 1BR3, HSC62) on glass coverslips and allow them to adhere.
-
Treatment and Damage Induction: Pre-treat cells with this compound (e.g., 100 µM) for 30-60 minutes. Induce DNA damage, typically using ionizing radiation (IR, e.g., 3 Gy).[6]
-
Post-Damage Incubation: Incubate cells for a defined period (e.g., 2-8 hours) to allow for foci formation.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Antibody Staining: Block with a suitable blocking buffer (e.g., BSA in PBS). Incubate with primary antibodies against γH2AX (a marker for DSBs) and RAD51 (a marker for HR-committed filaments). Follow with fluorescently-labeled secondary antibodies.
-
Imaging and Quantification: Mount coverslips and acquire images using a fluorescence microscope. Quantify the number and intensity of foci per cell nucleus using automated image analysis software. A reduction in RAD51 foci in this compound-treated cells indicates a block in HR initiation.[6]
In Vitro Nuclease Assay
This biochemical assay directly measures the enzymatic activity of purified MRE11 on a DNA substrate.
-
Protein Purification: Purify the human MRN complex.
-
Substrate Preparation: Use a radiolabeled or fluorescently-labeled DNA substrate (e.g., a short double-stranded DNA oligonucleotide).
-
Reaction Setup: Incubate the purified MRN complex with the DNA substrate in a suitable reaction buffer, in the presence of varying concentrations of this compound.
-
Reaction Termination and Analysis: Stop the reaction and analyze the DNA products using denaturing polyacrylamide gel electrophoresis and autoradiography or fluorescence imaging.
-
Interpretation: Inhibition of MRE11 endonuclease activity will be observed as a reduction in the cleavage of the DNA substrate into smaller fragments.[9]
Conclusion and Future Directions
This compound is an indispensable tool for studying the fundamental mechanisms of DNA repair. By specifically inhibiting the endonuclease activity of MRE11, it has been instrumental in demonstrating that this nuclease acts as a key regulator of the choice between HR and NHEJ.[6] this compound effectively forces cells to rely on NHEJ by blocking the entry point to HR.[4][8]
This has significant implications for drug development. Many cancers exhibit deficiencies in specific DNA repair pathways, such as HR defects in BRCA-mutated tumors.[2] By understanding how to modulate this pathway choice with inhibitors like this compound, novel therapeutic strategies can be envisioned. Targeting the distinct nuclease activities of MRE11 offers a sophisticated approach to exploit synthetic lethality, potentially leading to more effective and personalized cancer therapies. The continued use of this compound in preclinical research will undoubtedly uncover further subtleties in the complex network that safeguards our genome.
References
- 1. Mre11 Nuclease Activity has Essential Roles in DNA Repair and Genomic Stability Distinct from ATM Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Investigating the Specificity of PFM01 for MRE11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the specificity of PFM01, a small molecule inhibitor of the MRE11 nuclease. This compound has emerged as a critical tool for dissecting the distinct roles of MRE11's endonuclease and exonuclease activities in DNA double-strand break (DSB) repair. This document summarizes the available quantitative data, details key experimental protocols for assessing its cellular effects, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and MRE11
The MRE11-RAD50-NBS1 (MRN) complex is a primary sensor of DNA double-strand breaks and a central player in orchestrating their repair. MRE11, the nuclease subunit of this complex, possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities. These activities are critical for the initiation of homologous recombination (HR), a major pathway for error-free DSB repair.
This compound is an N-alkylated derivative of mirin, another well-known MRE11 inhibitor.[1][2] Through structure-based design and chemical library screening, this compound was identified as a specific inhibitor of the endonuclease activity of MRE11.[3] This specificity allows for the uncoupling of MRE11's two nuclease functions, providing a powerful tool to investigate their individual contributions to DNA repair pathway choice.
Quantitative Data on this compound Specificity
The specificity of this compound is primarily defined by its differential inhibition of MRE11's endonuclease and exonuclease activities. While comprehensive quantitative data from biochemical assays is limited in the public domain, cellular assays have provided valuable insights into its potency and selectivity.
| Parameter | Value | Assay Type | Comments | Reference |
| Target | MRE11 Endonuclease | - | This compound is designed as a specific inhibitor of this activity. | [2][3] |
| Estimated in vivo IC50 | 50-75 µM | pRPA formation and chromatin bound RPA assay | This value reflects the cellular potency in inhibiting DNA end resection. | [4] |
| In vitro Endonuclease Inhibition | Inhibition observed | Circular ssDNA degradation assay | This compound was excluded from detailed inhibitor analysis in one key study due to inefficient solubility in the in vitro assay conditions. However, other data confirms its primary role as an endo-inhibitor. | [3][5][6] |
| Exonuclease Inhibition | Minimal effect | Radiolabeled DNA degradation assay | This compound, along with other endonuclease inhibitors PFM03 and PFM04, showed little to no inhibition of MRE11's exonuclease activity at concentrations up to 0.5 mM. | [5][6] |
Note: The lack of a definitive in vitro IC50 value for this compound against MRE11's endonuclease activity is a current limitation in the literature, primarily attributed to solubility challenges in specific assay buffers.[3][4]
Experimental Protocols
This compound's effects on cellular DNA repair processes are typically investigated using immunofluorescence-based assays to visualize key protein foci formation at sites of DNA damage. Below are detailed protocols for two such fundamental assays.
γH2AX Foci Formation Assay for DNA Double-Strand Break Analysis
This assay is used to quantify the number of DSBs within cells. The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events following the induction of a DSB.
A. Cell Culture and Treatment:
-
Seed cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for a predetermined time.
-
Induce DNA damage, for example, by exposing the cells to a specific dose of ionizing radiation (IR), typically between 2 and 10 Gy.
-
Return cells to the incubator and fix them at various time points post-irradiation (e.g., 30 minutes, 2 hours, 8 hours, 24 hours) to monitor the kinetics of DSB repair.
B. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS, typically overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain such as DAPI.
C. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus. A cell is often considered positive if it contains a certain threshold of foci (e.g., >10).
RAD51 Foci Formation Assay for Homologous Recombination Analysis
This assay measures the cell's capacity to perform homologous recombination by visualizing the recruitment of the RAD51 recombinase to sites of DNA damage.
A. Cell Culture and Treatment:
-
Follow the same procedure as for the γH2AX assay to culture, treat with this compound, and induce DNA damage. It is crucial to analyze cells in the S and G2 phases of the cell cycle, as HR is predominantly active during these phases.
B. Immunofluorescence Staining:
-
Follow the fixation, permeabilization, and blocking steps as described for the γH2AX assay.
-
Incubate with a primary antibody against RAD51 diluted in 1% BSA in PBS, typically for 2 hours at room temperature or overnight at 4°C.
-
Proceed with the washing and secondary antibody incubation steps as for the γH2AX assay, using an appropriate fluorescently labeled secondary antibody.
-
Mount the coverslips with a DAPI-containing mounting medium.
C. Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with RAD51 foci. Similar to the γH2AX assay, a threshold for the number of foci per nucleus is typically set to define a positive cell.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental workflows used to study it.
Caption: MRE11's role in DNA repair pathway choice and the inhibitory action of this compound.
Caption: Workflow for γH2AX and RAD51 foci formation assays.
Caption: Logical relationship between this compound, MRE11 activities, and DNA repair pathways.
Off-Target Effects and Considerations
A comprehensive off-target profile for this compound has not yet been published. While it was designed for specificity towards MRE11's endonuclease activity, the potential for interaction with other nucleases or proteins cannot be entirely ruled out without broad-spectrum screening (e.g., kinome scanning or proteome-wide thermal shift assays). For instance, the parent compound, mirin, has been suggested to have off-target effects independent of MRE11.
Researchers using this compound should consider the following:
-
Concentration: Use the lowest effective concentration to minimize potential off-target effects.
-
Control Experiments: Include appropriate controls, such as MRE11-depleted cells, to confirm that the observed phenotype is MRE11-dependent.
-
Orthogonal Approaches: Whenever possible, validate findings using complementary approaches, such as siRNA-mediated knockdown of MRE11 or the use of other MRE11 inhibitors with different mechanisms of action.
Conclusion
This compound is a valuable chemical tool for the specific inhibition of MRE11's endonuclease activity. Its use has been instrumental in demonstrating that this specific nuclease function is a key determinant in the choice between homologous recombination and non-homologous end joining for the repair of DNA double-strand breaks. While further quantitative characterization of its biochemical potency and a comprehensive assessment of its off-target profile would be beneficial, the existing data strongly supports its utility as a specific probe for MRE11's endonuclease function in a cellular context. This guide provides researchers with the foundational knowledge and experimental protocols to effectively utilize this compound in their investigations into DNA repair and genome stability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Mechanistic Impact of PFM01 on DNA End Resection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA double-strand breaks (DSBs) represent one of the most cytotoxic forms of DNA damage. The faithful repair of these lesions is paramount to the maintenance of genomic integrity. Cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR). The initiation of HR is critically dependent on a process known as DNA end resection, a 5'-to-3' nucleolytic degradation of the DNA ends to generate 3' single-stranded DNA overhangs. At the heart of this process lies the MRE11-RAD50-NBS1 (MRN) complex, where the MRE11 component possesses both endonuclease and 3'-5' exonuclease activities. PFM01, a small molecule inhibitor, has emerged as a key tool to dissect the intricate mechanisms of DNA repair pathway choice. This technical guide provides an in-depth analysis of the effect of this compound on DNA end resection, detailing its mechanism of action, experimental protocols to assess its impact, and quantitative data on its cellular effects.
Introduction: The Critical Role of MRE11 in DNA End Resection
The MRE11-RAD50-NBS1 (MRN) complex is a first responder to DNA double-strand breaks (DSBs).[1] It acts as a sensor of DNA damage and plays a pivotal role in the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1] A key enzymatic function of the MRN complex, specifically of the MRE11 subunit, is its nuclease activity, which is essential for the initiation of homologous recombination (HR).[2] MRE11's endonuclease activity creates nicks in the DNA strand, which is a prerequisite for the subsequent exonucleolytic degradation of the 5' strand, a process known as DNA end resection.[2] This resection creates 3' single-stranded DNA (ssDNA) tails, which are coated by Replication Protein A (RPA) and subsequently by RAD51, leading to the initiation of HR.[1]
This compound is a derivative of Mirin and acts as a specific inhibitor of the MRE11 endonuclease activity.[3] By blocking this initial step of resection, this compound effectively prevents the cell from committing to the HR pathway of DSB repair. This inhibition shunts the repair of DSBs towards the alternative pathway, non-homologous end-joining (NHEJ), which does not require a homologous template and directly ligates the broken DNA ends.
Quantitative Data on the Effect of this compound
The inhibitory effect of this compound on MRE11 endonuclease activity and its downstream consequences on DNA repair pathway choice have been quantified in various cellular assays.
| Parameter | Cell Line | Concentration | Effect | Reference |
| MRE11 Endonuclease Inhibition | in vitro | - | This compound was excluded from in vitro analysis due to inefficient solubility. | [2] |
| A549 | 50-75 µM (estimated IC50) | Inhibition of resection (measured by pRPA formation). | [3] | |
| Homologous Recombination (HR) | U2OS DR-GFP | 100 µM | Reduction in HR efficiency. | [4] |
| Non-Homologous End-Joining (NHEJ) | H1299 dA3 | 100 µM | Enhancement of NHEJ efficiency. | [4] |
| RAD51 Foci Formation | 1BR3 (WT) hTERT | 100 µM | Abolished RAD51 foci formation. | [2] |
| DSB Repair Defect Rescue | BRCA2-deficient HSC62 fibroblasts | 100 µM | Alleviated the DSB repair defect. | [2] |
Experimental Protocols
Immunofluorescence Staining for RPA and RAD51 Foci
This protocol allows for the visualization and quantification of RPA and RAD51 foci, which are markers for ongoing DNA end resection and homologous recombination, respectively.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-RPA and anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat with this compound at the desired concentration and for the appropriate duration. Induce DNA damage (e.g., using ionizing radiation or chemical agents).
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash cells three times with PBS. Block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking solution. Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Dilute fluorescently labeled secondary antibodies in blocking solution. Incubate coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash cells twice with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number and intensity of RPA and RAD51 foci per nucleus using image analysis software.
qPCR-Based DNA End Resection Assay
This quantitative method directly measures the extent of single-stranded DNA (ssDNA) formation at specific DNA double-strand break sites.
Materials:
-
Genomic DNA isolated from treated cells
-
Restriction enzymes that cut near the DSB site
-
qPCR primers flanking the restriction site
-
SYBR Green or probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Cell Treatment and DNA Isolation: Treat cells with this compound and induce site-specific DSBs (e.g., using the I-SceI endonuclease system). Isolate high-quality genomic DNA.
-
Restriction Digest: Digest a portion of the genomic DNA with a restriction enzyme that has a recognition site near the DSB. Resected ssDNA will be resistant to digestion. A mock digest (no enzyme) is used as a control.
-
qPCR Analysis: Perform qPCR using primers that flank the restriction site. The amount of PCR product will be proportional to the amount of undigested (resected) DNA.
-
Data Analysis: Calculate the percentage of resection by comparing the amount of PCR product from the digested sample to the mock-digested sample.[5][6][7]
GFP-Based Reporter Assays for NHEJ and HR (DR-GFP and EJ5-GFP)
These assays utilize cell lines with integrated reporter constructs to quantify the efficiency of HR and NHEJ.
Materials:
-
U2OS cells stably expressing DR-GFP (for HR) or EJ5-GFP (for NHEJ) reporters
-
I-SceI expression plasmid
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Cell Seeding and Transfection: Seed the reporter cell line in multi-well plates. Co-transfect the cells with an I-SceI expression plasmid and treat with this compound.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells in the DR-GFP line corresponds to the HR efficiency, while in the EJ5-GFP line, it reflects the NHEJ efficiency.[8][9]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound within the DNA damage response pathway and the experimental workflow to assess its effects.
References
- 1. Rapid Activation of ATR by Ionizing Radiation Requires ATM and Mre11 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. daneshyari.com [daneshyari.com]
- 5. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A qPCR-Based Protocol to Quantify DSB Resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A qPCR-Based Protocol to Quantify DSB Resection | Springer Nature Experiments [experiments.springernature.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubcompare.ai [pubcompare.ai]
PFM01: A Targeted Approach to Modulating DNA Double-Strand Break Repair for Therapeutic Advantage
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PFM01, an N-alkylated derivative of Mirin, is a potent and specific small molecule inhibitor of the MRE11 endonuclease. By targeting a critical nuclease involved in the DNA damage response (DDR), this compound presents a compelling therapeutic strategy, particularly in the context of oncology. This document provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and outlining relevant experimental protocols. The central therapeutic potential of this compound lies in its ability to modulate the cellular decision between two major DNA double-strand break (DSB) repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR). This targeted intervention can be exploited to enhance the efficacy of DNA-damaging agents and to selectively target cancers with specific DNA repair deficiencies.
Introduction
DNA double-strand breaks are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary pathways to repair DSBs: the generally error-prone non-homologous end-joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is tightly regulated and is critical for maintaining genomic integrity. The MRE11-RAD50-NBS1 (MRN) complex is a key sensor of DSBs and plays a pivotal role in the initiation of HR by facilitating DNA end resection. This compound specifically inhibits the endonuclease activity of MRE11, thereby blocking the initial step of resection and redirecting DSB repair towards the NHEJ pathway.[1][2][3] This targeted modulation of DNA repair machinery holds significant promise for cancer therapy, particularly in combination with radiation or chemotherapy, and for the treatment of tumors harboring defects in the HR pathway.
Mechanism of Action: Shifting the Balance of DNA Repair
This compound's therapeutic potential stems from its precise mechanism of action at the core of the DNA damage response. By inhibiting the endonuclease activity of MRE11, this compound effectively prevents the 5'-3' resection of DNA ends at the site of a double-strand break. This resection is a critical prerequisite for the loading of RAD51 and the subsequent initiation of homologous recombination.[1][4] Consequently, in the presence of this compound, the cell is funneled towards the alternative repair pathway, non-homologous end-joining.
This targeted intervention has profound implications for cancer therapy. By forcing cancer cells to rely on the more error-prone NHEJ pathway, this compound can potentiate the effects of DNA-damaging agents. Furthermore, in cancers with inherent defects in the HR pathway (e.g., those with BRCA1/2 mutations), the inhibition of the remaining major repair pathway by this compound could induce synthetic lethality, leading to selective cancer cell death.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from in vitro studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Assay | Reference(s) |
| IC50 (MRE11 nuclease activity) | 10 nM | N/A (biochemical assay) | Nuclease activity assay | [5] |
| Estimated IC50 (in vivo analysis) | 50-75 µM | Not specified | pRPA formation and chromatin bound RPA assay | [2] |
| Effective Concentration (HR reduction) | 50 µM | U2OS DR-GFP | DR-GFP HR assay | [6] |
| Effective Concentration (NHEJ enhancement) | 50 µM | H1299 dA3 | NHEJ reporter assay | [6] |
| Effective Concentration (RAD51 foci diminishment) | 100 µM | 1BR3 (WT), HSC62 (BRCA2-defective) | RAD51 foci formation assay | [3] |
Table 2: Cellular Effects of this compound
| Effect | Concentration | Cell Line(s) | Observations | Reference(s) |
| Reduced Homologous Recombination | 50 µM | U2OS DR-GFP | Decreased frequency of HR-mediated repair. | [6] |
| Enhanced Non-Homologous End-Joining | 50 µM | H1299 dA3 | Increased frequency of NHEJ-mediated repair. | [6] |
| Diminished RAD51 Foci Formation | 100 µM | 1BR3 (WT), HSC62 (BRCA2-defective) | Reduced formation of RAD51 foci, a marker for HR. | [3] |
| Rescued Repair Defect in BRCA2-defective cells | 100 µM | HSC62 (BRCA2-defective) | Relieved the DSB repair defect. | [3] |
Experimental Protocols
RAD51 Foci Formation Assay
This assay is a cornerstone for assessing the functionality of the homologous recombination pathway. RAD51, a key recombinase, forms discrete nuclear foci at sites of DNA damage during HR. A reduction in the number of these foci following treatment with a compound like this compound indicates an inhibition of the HR pathway.
Protocol Overview:
-
Cell Culture and Treatment: Plate cells (e.g., U2OS, 1BR3) on coverslips and allow them to adhere. Treat with this compound at the desired concentration for a specified time (e.g., 1 hour) before inducing DNA damage.
-
Induction of DNA Damage: Induce DNA double-strand breaks, typically by exposing the cells to a defined dose of ionizing radiation (e.g., 2-10 Gy).
-
Post-Damage Incubation: Incubate the cells for a period (e.g., 2-8 hours) to allow for the formation of RAD51 foci.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Quantification: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in this compound-treated cells compared to control cells indicates inhibition of HR.
Non-Homologous End-Joining (NHEJ) Reporter Assay
This assay quantifies the efficiency of the NHEJ pathway. It typically utilizes a cell line stably transfected with a reporter construct that expresses a fluorescent protein (e.g., GFP) only upon successful repair of a site-specific DSB by NHEJ.
Protocol Overview:
-
Cell Line: Use a cell line engineered with an NHEJ reporter system (e.g., H1299 dA3).
-
Induction of DSB: Transfect the cells with a plasmid expressing a rare-cutting endonuclease (e.g., I-SceI) to introduce a specific DSB within the reporter construct.
-
Treatment: Co-transfect with the endonuclease plasmid and treat the cells with this compound at the desired concentration.
-
Incubation: Incubate the cells for a period (e.g., 48-72 hours) to allow for DSB repair and expression of the reporter protein.
-
Flow Cytometry Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated group compared to the control group indicates an enhancement of NHEJ.
Therapeutic Potential and Future Directions
The ability of this compound to specifically inhibit MRE11 endonuclease activity and thereby modulate DNA repair pathway choice presents several exciting therapeutic opportunities:
-
Sensitization to Genotoxic Therapies: By forcing cancer cells to rely on the more error-prone NHEJ pathway, this compound has the potential to enhance the efficacy of DNA-damaging agents such as radiation and certain chemotherapies.
-
Synthetic Lethality in HR-Deficient Tumors: In cancers with pre-existing defects in the HR pathway (e.g., those with BRCA1/2 mutations), the inhibition of MRE11 by this compound could be synthetically lethal, leading to selective eradication of tumor cells while sparing normal tissues.
-
Overcoming Drug Resistance: this compound could potentially be used to overcome resistance to therapies that are dependent on a functional HR pathway, such as PARP inhibitors.
While in vitro data for this compound is promising, further preclinical development is necessary. Based on the available information, specific in vivo efficacy studies for this compound in animal models have not been extensively published. Future research should focus on:
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of this compound in various preclinical cancer models, both as a monotherapy and in combination with other agents. This would involve determining optimal dosing, administration routes, and assessing effects on tumor growth and survival.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo, and correlating these with its pharmacodynamic effects on MRE11 activity in tumors.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies.
Conclusion
This compound is a specific and potent inhibitor of MRE11 endonuclease with a well-defined mechanism of action that shifts the balance of DNA double-strand break repair from homologous recombination to non-homologous end-joining. The preclinical data strongly support its therapeutic potential as a sensitizer to genotoxic agents and as a targeted therapy for HR-deficient cancers. Further in vivo studies are warranted to fully elucidate its clinical promise and to pave the way for its potential translation into novel cancer therapies.
References
- 1. Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical in vivo cancer, straightway to patients? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for PFM01, a MRE11 Endonuclease Inhibitor, in Cell Culture
A Note to Researchers: Initial interest in PFM01 in the context of GPR68 is noted; however, based on a comprehensive review of the scientific literature, this compound is a well-characterized MRE11 endonuclease inhibitor and is not known to be an antagonist of the G protein-coupled receptor 68 (GPR68). These application notes and protocols are therefore provided based on its established mechanism of action in the DNA damage response pathway.
Introduction to this compound
This compound is a derivative of mirin, an inhibitor of the MRE11-RAD50-NBS1 (MRN) complex, which plays a critical role in the repair of DNA double-strand breaks (DSBs). Specifically, this compound inhibits the endonuclease activity of MRE11.[1][2] This inhibition has significant consequences for the choice of DNA repair pathway, promoting non-homologous end-joining (NHEJ) over homologous recombination (HR).[1] This property makes this compound a valuable tool for studying DNA repair mechanisms and a potential candidate for sensitizing cancer cells to DNA-damaging agents.
Mechanism of Action of this compound
This compound functions by allosterically inhibiting the endonuclease activity of MRE11.[2][3] The MRE11 nuclease has two distinct activities: an exonuclease activity that digests DNA from a free end and an endonuclease activity that can cut within a DNA strand. By specifically inhibiting the endonuclease activity, this compound prevents the initiation of DNA end resection, a critical step for the homologous recombination (HR) pathway of DSB repair. Consequently, the cell is more likely to repair the DSB through the non-homologous end-joining (NHEJ) pathway.
Quantitative Data for this compound
| Parameter | Value | Cell Lines | Notes | Reference |
| Effective Concentration | 100 µM | 48BR (WT), HSC62 (BRCA2-defective), 1BR3 (WT), H1299 dA3, U2OS DR-GFP | This concentration has been shown to rescue repair defects, diminish RAD51 foci formation, enhance NHEJ, and reduce HR. | [1] |
| Molecular Weight | 293.40 g/mol | N/A | ||
| Formula | C₁₄H₁₅NO₂S₂ | N/A | ||
| CAS Number | 1558598-41-6 | N/A |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at concentrations up to 100 mM and in ethanol up to 100 mM.
-
To prepare a 10 mM stock solution in DMSO, dissolve 2.934 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Cell Culture Protocol with this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Optional: DNA damaging agent (e.g., ionizing radiation, etoposide)
Protocol:
-
Cell Seeding: Seed the cells at the desired density in a cell culture plate or flask and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution to the final desired working concentration (e.g., 100 µM) in pre-warmed complete cell culture medium.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will depend on the specific experiment and cell type.
-
Optional - Co-treatment with DNA Damaging Agent: If investigating the effect of this compound on DNA damage repair, the DNA damaging agent can be added before, during, or after this compound treatment, depending on the experimental design.
-
Downstream Analysis: After the incubation period, the cells can be harvested for various downstream analyses, such as:
-
Immunofluorescence staining for DNA repair markers (e.g., γH2AX, RAD51).
-
Cell viability assays (e.g., MTS, MTT).
-
Western blotting to analyze protein expression levels.
-
Flow cytometry for cell cycle analysis.
-
Homologous recombination (HR) and non-homologous end-joining (NHEJ) reporter assays.
-
Visualization of Pathways and Workflows
This compound Mechanism of Action in DNA Repair Pathway Choice
Caption: this compound inhibits MRE11 endonuclease activity, blocking DNA end resection and promoting NHEJ over HR.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for investigating the cellular effects of this compound.
GPR68 Signaling Pathway (For Informational Purposes)
While this compound does not target GPR68, for the benefit of researchers interested in this receptor, a diagram of its signaling pathway is provided below. GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor that is activated by an acidic extracellular pH.[4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2.4. Targeting Mre11 Dimer Allostery With a Molecular Avatar [bio-protocol.org]
- 3. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pH-Sensing G Protein-Coupled Receptor OGR1 (GPR68) Expression and Activation Increases in Intestinal Inflammation and Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of PFM01 for In Vitro Experiments
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
PFM01 is a small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] This complex plays a critical role in the detection and signaling of DNA double-strand breaks (DSBs) and in directing the choice of repair pathway between non-homologous end-joining (NHEJ) and homologous recombination (HR).[1][2] By inhibiting the endonuclease activity of MRE11, this compound can modulate this pathway choice, making it a valuable tool for studying DNA repair mechanisms and a potential candidate for therapeutic development.[1][2][3] The optimal concentration of this compound is crucial for achieving specific inhibition of MRE11 endonuclease activity without inducing off-target effects or significant cytotoxicity.
These application notes provide a comprehensive guide to determining the optimal concentration of this compound for your specific cell-based experiments. The protocols outlined below will enable you to assess cytotoxicity, confirm target engagement, and measure the functional effects of this compound on DNA repair pathways.
Mechanism of Action and Signaling Pathway
This compound specifically inhibits the endonuclease activity of MRE11.[2][3] This inhibition prevents the initiation of DSB end resection, a critical step for the HR pathway. Consequently, in the presence of this compound, the repair of DSBs is shifted towards the NHEJ pathway.[1][2] Understanding this mechanism is key to designing and interpreting experiments with this compound.
Caption: this compound inhibits MRE11 endonuclease activity within the MRN complex, blocking DSB end resection and promoting NHEJ over HR.
Summary of Reported Effective Concentrations
Published studies have utilized this compound at concentrations of 50 µM and 100 µM in various human cell lines to investigate its effect on DNA repair pathways.[1][2] It is important to note that one study reported inefficient solubility of this compound in vitro, which should be considered when preparing stock solutions and interpreting results.[2]
| Cell Line | Concentration | Observed Effect | Reference |
| U2OS DR-GFP | 50 µM | Reduction in homologous recombination | [2] |
| H1299 dA3 | 50 µM | Enhancement of non-homologous end-joining | [2] |
| 48BR (WT) | 100 µM | Rescue of repair defect | [1] |
| HSC62 (BRCA2-defective) | 100 µM | Rescue of repair defect and diminished RAD51 foci formation | [1] |
| 1BR3 (WT) | 100 µM | Diminished RAD51 foci formation | [1] |
Experimental Protocols for Determining Optimal Concentration
The following experimental workflow is recommended to determine the optimal this compound concentration for your specific cell type and experimental endpoint.
Caption: Recommended workflow for determining the optimal this compound concentration.
Protocol 1: Determination of this compound Cytotoxicity
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest. This is crucial to ensure that the observed effects are due to specific inhibition of MRE11 and not a general cytotoxic response.
Methodology: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 0.1 µM to 200 µM. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for a period relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 (the concentration that inhibits cell growth by 50%) and the maximum non-toxic concentration.
Protocol 2: Confirmation of Target Engagement
Objective: To confirm that this compound is binding to its intended target, MRE11, within the cellular context. This provides evidence of the drug's mechanism of action.
Methodology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Treatment: Treat cultured cells with this compound at various non-toxic concentrations (determined from Protocol 1) and a vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble MRE11 using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the amount of soluble MRE11 as a function of temperature for both vehicle- and this compound-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Assessment of Functional Outcome
Objective: To measure the functional consequences of MRE11 inhibition by this compound, specifically the modulation of DNA repair pathways.
Methodology A: Immunofluorescence Staining for RAD51 Foci
RAD51 is a key protein in the HR pathway, and its recruitment to sites of DNA damage (visualized as nuclear foci) is a hallmark of active HR. Inhibition of MRE11 endonuclease activity by this compound is expected to reduce RAD51 foci formation.[1]
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate. Treat the cells with a non-toxic concentration range of this compound.
-
Induction of DNA Damage: Induce DSBs using ionizing radiation (e.g., 2-10 Gy) or a radiomimetic drug (e.g., bleomycin).
-
Incubation: Allow time for DNA repair and foci formation (e.g., 4-8 hours post-damage).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.5% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A dose-dependent decrease in the number of RAD51 foci in this compound-treated cells compared to the vehicle control indicates functional inhibition of the HR pathway.
Methodology B: HR and NHEJ Reporter Assays
Cell lines with integrated reporter constructs for HR (e.g., DR-GFP in U2OS cells) and NHEJ (e.g., EJ5-GFP in U2OS cells) can be used to directly measure the efficiency of these repair pathways.[2]
-
Cell Transfection and Treatment: Transfect the reporter cell line with a nuclease-expressing plasmid (e.g., I-SceI) to induce a specific DSB within the reporter cassette. Treat the cells with a range of this compound concentrations.
-
Incubation: Allow time for DNA repair to occur (typically 48-72 hours).
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. Successful repair by the specific pathway (HR or NHEJ) will result in a functional GFP gene and thus a fluorescent signal.
-
Data Analysis: Normalize the percentage of GFP-positive cells in the this compound-treated samples to the vehicle control. A decrease in GFP signal in the HR reporter assay and an increase in the NHEJ reporter assay would confirm the expected functional effect of this compound.
Determining the Optimal Concentration
The optimal concentration of this compound for your experiments will be the lowest concentration that shows significant target engagement and the desired functional outcome (e.g., a significant reduction in RAD51 foci or modulation of reporter assay activity) without causing significant cytotoxicity. By integrating the data from these three protocols, you can confidently select a working concentration for your future studies.
References
Application Notes and Protocols for PFM01 in γH2AX Foci Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phosphorylation of the histone variant H2AX to form γH2AX is a critical early event in the cellular response to DNA double-strand breaks (DSBs). The formation of discrete nuclear foci of γH2AX at the sites of DNA damage provides a sensitive and specific marker for quantifying DSBs and assessing the efficacy of DNA-damaging agents and inhibitors of DNA repair pathways. PFM01 is a selective inhibitor of the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex that plays a central role in the initiation of homologous recombination (HR) repair of DSBs. By inhibiting MRE11's endonuclease function, this compound influences the choice between the two major DSB repair pathways: non-homologous end joining (NHEJ) and HR. These application notes provide a detailed protocol for utilizing this compound in γH2AX foci formation assays to study its effects on DNA repair.
Mechanism of Action of this compound in DNA Repair
This compound is an N-alkylated derivative of mirin that specifically inhibits the endonuclease activity of MRE11, while having minimal effect on its exonuclease activity. This targeted inhibition has a significant impact on the selection of the DNA double-strand break repair pathway. The MRE11 endonuclease activity is crucial for the initial processing of DNA ends, a step required for the initiation of homologous recombination. By blocking this activity, this compound effectively channels the repair of DSBs towards the non-homologous end joining pathway. This makes this compound a valuable tool for investigating the interplay between these two major repair mechanisms and for exploring therapeutic strategies that exploit synthetic lethality in cancers with deficiencies in specific DNA repair pathways.
Data Presentation
Table 1: Expected Qualitative Dose-Response Effect of this compound on γH2AX Foci Numbers at an Early Time Point (e.g., 2 hours post-irradiation)
| This compound Concentration | Expected Change in γH2AX Foci Number (vs. Control) | Rationale |
| Vehicle Control (DMSO) | Baseline | No inhibition of MRE11 endonuclease activity. |
| Low Concentration (e.g., 10 µM) | No significant change | This compound does not affect the initial formation of γH2AX foci. |
| Mid Concentration (e.g., 50 µM) | No significant change | This compound does not affect the initial formation of γH2AX foci. |
| High Concentration (e.g., 100 µM) | No significant change | This compound does not affect the initial formation of γH2AX foci. |
Table 2: Expected Qualitative Time-Course Effect of this compound on γH2AX Foci Disappearance (post-DNA damage)
| Time Post-Damage | Vehicle Control (DMSO) | This compound Treatment | Expected Outcome with this compound |
| 0 hours | High | High | No difference in initial foci number. |
| 2 hours | Decreasing | Decreasing | No significant difference in foci number. |
| 8 hours | Further Decreased | Potentially faster decrease | This compound promotes repair via the faster NHEJ pathway, which may lead to a quicker resolution of γH2AX foci compared to cells relying on HR. |
| 24 hours | Near Baseline | Near or at Baseline | Foci are expected to be largely resolved in both conditions, though the kinetics to reach this point may differ. |
Experimental Protocols
Protocol 1: γH2AX Foci Formation Assay with this compound Treatment
This protocol details the steps for treating cells with this compound and a DNA-damaging agent, followed by immunofluorescent staining for γH2AX.
Materials:
-
Cell line of interest cultured on coverslips in a multi-well plate
-
This compound (stock solution in DMSO)
-
DNA-damaging agent (e.g., ionizing radiation source, etoposide)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, clone JBW301)
-
Secondary antibody: Alexa Fluor conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment: Prepare working concentrations of this compound in cell culture medium. Aspirate the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Induction of DNA Damage: Expose the cells to a DNA-damaging agent. For ionizing radiation, transport the plate to the irradiator. For chemical agents like etoposide, add the agent directly to the medium for the desired duration.
-
Post-Damage Incubation: After inducing damage, return the cells to the incubator for the desired time points to allow for DNA repair (e.g., 30 minutes, 2 hours, 8 hours, 24 hours).
-
Fixation: Aspirate the medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by adding 0.3% Triton X-100 in PBS and incubating for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-γH2AX antibody in blocking solution according to the manufacturer's instructions. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: The next day, wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking solution. Aspirate the wash buffer and add the diluted secondary antibody. Incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Capture images of the DAPI and γH2AX channels. Count the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). At least 50-100 nuclei should be scored per condition.
Mandatory Visualizations
Caption: Experimental workflow for the γH2AX foci formation assay with this compound treatment.
Caption: this compound inhibits MRE11 endonuclease activity, shunting DSB repair to NHEJ.
Application Notes and Protocols: PFM01 in Conjunction with PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers with deficiencies in homologous recombination (HR), most notably those harboring BRCA1/2 mutations. The mechanism of action relies on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that cannot efficiently repair double-strand breaks (DSBs) through HR. However, both intrinsic and acquired resistance to PARP inhibitors present significant clinical challenges, often linked to the restoration of HR function or the stabilization of stalled replication forks.
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DSBs and a key initiator of the HR repair pathway. PFM01 is a specific inhibitor of the endonuclease activity of MRE11. By targeting MRE11, this compound has the potential to induce a state of "BRCAness" or HR deficiency in cancer cells, thereby sensitizing them to PARP inhibitors. Furthermore, inhibiting MRE11 may overcome resistance to PARP inhibitors by preventing the repair of DSBs that accumulate following PARP inhibition.
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic effects of combining this compound with PARP inhibitors.
Scientific Rationale for Combination Therapy
The combination of this compound and a PARP inhibitor is predicated on the principle of inducing synthetic lethality through the dual disruption of critical DNA damage response (DDR) pathways.
-
PARP Inhibitors: Trap PARP enzymes on DNA at sites of single-strand breaks (SSBs). During DNA replication, these trapped complexes lead to the collapse of replication forks and the formation of highly toxic DSBs. In HR-deficient cells (e.g., BRCA-mutated), these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
-
This compound (MRE11 Inhibitor): The MRN complex, of which MRE11 is a key component, is one of the first responders to DSBs. The endonuclease activity of MRE11 is crucial for the initial processing of DNA ends, a prerequisite for the loading of RAD51 and the initiation of HR. Inhibition of MRE11's endonuclease activity by this compound is expected to impair HR-mediated repair.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
The combination of these two agents is hypothesized to:
-
Induce Synthetic Lethality in HR-Proficient Cancers: By inhibiting MRE11, this compound can create an HR-deficient phenotype, rendering previously resistant tumors sensitive to PARP inhibitors.
-
Overcome Acquired Resistance to PARP Inhibitors: In tumors that have developed resistance to PARP inhibitors by restoring HR function, this compound can re-establish the HR-deficient state, thus re-sensitizing them to PARP inhibition.
Signaling Pathways
The interplay between PARP and the MRN complex is central to the DNA damage response. The following diagram illustrates the targeted signaling pathways.
Data Presentation
The following tables represent hypothetical data to illustrate the expected synergistic effects of combining this compound with a PARP inhibitor (e.g., Olaparib).
Table 1: In Vitro Cell Viability (IC50 Values in µM)
| Cell Line | BRCA Status | This compound (IC50) | Olaparib (IC50) | This compound + Olaparib (IC50) | Combination Index (CI)* |
| MCF-7 | WT | > 50 | 25 | 5 | < 1 (Synergy) |
| MDA-MB-231 | WT | > 50 | 30 | 8 | < 1 (Synergy) |
| CAPAN-1 | MUT | > 50 | 0.1 | 0.02 | < 1 (Synergy) |
| OVCAR-8 | WT | > 50 | 15 | 3 | < 1 (Synergy) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model (OVCAR-8)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 1350 ± 200 | 10% |
| Olaparib (50 mg/kg) | 900 ± 150 | 40% |
| This compound + Olaparib | 300 ± 75 | 80% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound and a PARP inhibitor, alone and in combination, on the proliferation of cancer cells.
Workflow Diagram:
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, OVCAR-8)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (e.g., Olaparib, stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Adherence: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the treated plates for 72-96 hours.
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot dose-response curves and calculate the IC50 values for each treatment. Use software such as CompuSyn to calculate the Combination Index (CI) to determine synergy.
Protocol 2: Western Blotting for DNA Damage and Apoptosis Markers
This protocol assesses the molecular effects of the combination treatment on key proteins involved in DNA damage signaling and apoptosis.
Workflow Diagram:
Materials:
-
Cancer cell lines
-
This compound and PARP inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells in 6-well plates and treat with the desired concentrations of this compound, PARP inhibitor, or the combination for 24-48 hours.
-
Protein Extraction: Harvest cells, wash with PBS, and lyse in ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Immunofluorescence for RAD51 Foci Formation
This protocol visualizes the formation of RAD51 foci, a key marker of active homologous recombination, to assess the impact of this compound on HR.
Workflow Diagram:
Materials:
-
Cancer cell lines
-
Coverslips
-
24-well plates
-
This compound and PARP inhibitor
-
Source of irradiation (optional)
-
4% Paraformaldehyde
-
0.5% Triton X-100 in PBS
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Anti-RAD51 primary antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips in 24-well plates.
-
Treatment: Treat cells with this compound for 24 hours.
-
Damage Induction: Treat with a PARP inhibitor or irradiate the cells (e.g., 10 Gy) to induce DSBs.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100.
-
Blocking and Staining: Block non-specific binding and then incubate with the anti-RAD51 primary antibody.
-
Secondary Antibody: After washing, incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus using image analysis software like ImageJ. A significant reduction in RAD51 foci in this compound-treated cells indicates impaired HR.
Conclusion
The combination of the MRE11 inhibitor this compound and PARP inhibitors represents a promising, albeit currently theoretical, therapeutic strategy. The provided application notes and protocols offer a robust framework for the preclinical evaluation of this novel combination. By inducing synthetic lethality and potentially overcoming resistance, this approach warrants further investigation to expand the clinical utility of PARP inhibitors. Researchers are encouraged to adapt these protocols to their specific experimental systems and cancer models of interest.
References
- 1. mdpi.com [mdpi.com]
- 2. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to PARP Inhibitors: Lessons from Preclinical Models of BRCA-Associated Cancer | Annual Reviews [annualreviews.org]
- 4. Effect of MRE11 Loss on PARP-Inhibitor Sensitivity in Endometrial Cancer In Vitro | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. MRE11:p.K464R mutation mediates olaparib resistance by enhancing DNA damage repair in HGSOC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of MRE11 Loss on PARP-Inhibitor Sensitivity in Endometrial Cancer In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of DNA repair inhibitors by combinatorial library profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 14. DOT Language | Graphviz [graphviz.org]
- 15. researchgate.net [researchgate.net]
Application Notes: Experimental Use of PFM01 in Cancer Cell Lines
Introduction
PFM01 is a selective inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex plays a critical role in the detection and signaling of DNA double-strand breaks (DSBs) and in directing the choice between two major DSB repair pathways: non-homologous end-joining (NHEJ) and homologous recombination (HR).[1] By inhibiting the endonuclease activity of MRE11, this compound prevents the initiation of DSB end resection, a crucial step for HR.[2][3] Consequently, this compound treatment leads to a reduction in HR-mediated repair and an enhancement of the more error-prone NHEJ pathway.[2][3] This modulation of DNA repair pathways presents a promising therapeutic strategy for cancer, particularly in tumors that are deficient in other DNA repair mechanisms, potentially leading to synthetic lethality.
These application notes provide an overview of the experimental use of this compound in cancer cell lines, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound specifically targets the endonuclease activity of MRE11. In the context of DNA DSB repair, the MRN complex is one of the first sensors to the site of damage. MRE11's nuclease activities are critical for the processing of DNA ends. The endonuclease activity is required to initiate the 5'-3' resection of the DNA ends, which creates a 3' single-stranded DNA (ssDNA) overhang. This overhang is essential for the loading of RAD51 and the subsequent initiation of homologous recombination.
By inhibiting this initial endonuclease step, this compound effectively blocks the HR pathway. As a result, the cell becomes more reliant on the NHEJ pathway to repair DSBs. This shift in repair pathway choice can be exploited in cancer therapy. For instance, in cancers with underlying HR deficiencies (e.g., those with BRCA1/2 mutations), further inhibition of HR-related pathways by this compound could lead to a catastrophic failure in DNA repair and subsequent cell death.
Caption: Mechanism of action of this compound in DNA DSB repair.
Data Presentation
The following tables are templates for summarizing quantitative data from experiments with this compound. Researchers should populate these tables with their own experimental results.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| e.g., MCF-7 | Breast | Data not available | Data not available |
| e.g., HCT116 | Colon | Data not available | Data not available |
| e.g., A549 | Lung | Data not available | Data not available |
| e.g., U2OS | Osteosarcoma | Data not available | Data not available |
Table 2: Effect of this compound on Apoptosis in Cancer Cell Lines (72h treatment)
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| e.g., HeLa | 0 (Control) | Insert data | Insert data |
| 10 | Insert data | Insert data | |
| 50 | Insert data | Insert data | |
| 100 | Insert data | Insert data |
Table 3: Effect of this compound on Homologous Recombination and Non-Homologous End Joining
| Cell Line Reporter | Assay | This compound Conc. (µM) | % Repair Efficiency (normalized to control) |
| U2OS DR-GFP | Homologous Recombination | 50 | Data not available |
| H1299 dA3 | Non-Homologous End Joining | 50 | Data not available |
Experimental Protocols
Caption: General experimental workflow for studying this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the cells for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for 72 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: RAD51 Foci Formation Assay (Immunofluorescence)
This protocol is to visualize and quantify the effect of this compound on homologous recombination by assessing the formation of RAD51 foci following DNA damage.
Materials:
-
Cancer cell lines (e.g., U2OS)
-
Glass coverslips in 12-well plates
-
This compound stock solution
-
DNA damaging agent (e.g., Ionizing Radiation (IR) at 2-10 Gy, or Mitomycin C)
-
Paraformaldehyde (4% in PBS)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in 12-well plates and allow them to attach.
-
Pre-treat the cells with this compound (e.g., 50 µM) or vehicle control for 1-2 hours.
-
Induce DNA damage by exposing the cells to IR or a chemical agent.
-
Incubate the cells for an appropriate time to allow for foci formation (e.g., 4-8 hours post-IR).
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary anti-RAD51 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in at least 100 cells per condition. A significant decrease in the number of RAD51 foci in this compound-treated cells is expected.
Protocol 4: In Vitro NHEJ Reporter Assay
This protocol utilizes a cell line with an integrated reporter cassette (e.g., H1299-dA3) to quantify the efficiency of NHEJ.
Materials:
-
H1299-dA3 cell line (or similar NHEJ reporter line)
-
I-SceI expression vector
-
Transfection reagent
-
This compound stock solution
-
Flow cytometer
Procedure:
-
Seed the H1299-dA3 cells in 6-well plates.
-
Transfect the cells with the I-SceI expression vector to induce a site-specific double-strand break in the reporter cassette.
-
Immediately after transfection, treat the cells with this compound (e.g., 50 µM) or a vehicle control.
-
Incubate the cells for 48-72 hours to allow for DNA repair and expression of the reporter protein (e.g., GFP).
-
Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells in the this compound-treated group indicates an enhancement of NHEJ.
References
Application Notes for PFM01, an MRE11 Endonuclease Inhibitor
Introduction
PFM01 is a selective inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a critical role in initiating DNA damage response and repair.[2][4][5] this compound specifically targets the endonuclease activity of MRE11, thereby influencing the choice between two major DSB repair pathways: homologous recombination (HR) and non-homologous end-joining (NHEJ).[1][6][7] By inhibiting MRE11's endonuclease function, this compound reduces HR and enhances NHEJ.[3][7] This makes this compound a valuable tool for studying DNA repair mechanisms and for potential therapeutic applications in contexts such as cancer, where modulating DNA repair pathways can be beneficial.[7]
Mechanism of Action
This compound functions by preventing DSB resection, a critical early step in HR.[3] In typical DSB repair, MRE11's endonuclease activity is required to process the DNA ends, creating single-stranded DNA overhangs necessary for RAD51 loading and subsequent homologous recombination. By inhibiting this activity, this compound channels the repair of DSBs towards the NHEJ pathway, which directly ligates the broken DNA ends without the need for a homologous template.[6][7] Experimental evidence shows that treatment with this compound diminishes the formation of RAD51 foci, a hallmark of HR, and increases the efficiency of NHEJ in cellular assays.[1]
Applications
-
Study of DNA Repair Pathways: this compound is utilized to dissect the molecular mechanisms governing the choice between HR and NHEJ pathways for DNA double-strand break repair.[1][6]
-
Cancer Research: Investigating the effects of inhibiting HR in specific cancer cell lines, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA2-defective cells).[7]
-
Modulation of Genomic Stability: Examining the consequences of altered DNA repair pathway choice on genomic integrity.[4]
Quantitative Data Summary for this compound
| Property | Value |
| Molecular Weight | 293.4 g/mol [6][7] |
| Molecular Formula | C₁₄H₁₅NO₂S₂[6][7] |
| CAS Number | 1558598-41-6[6][7] |
| Purity | ≥98%[7] |
| Appearance | Solid[7] |
| Solubility | DMSO: Soluble up to 100 mM. Specific reported values include 4 mg/mL (13.63 mM)[6] and 29.3 mg/mL[7].Ethanol: Soluble up to 100 mM. |
| Storage (Powder) | -20°C for up to 3 years[6]. |
| Storage (Solvent) | -80°C: Up to 1 year[6] (another source suggests 6 months[8]).-20°C: Up to 1 month[8]. |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound using Dimethyl Sulfoxide (DMSO) as the solvent.
Materials:
-
This compound powder (ensure purity is ≥98%)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[6]
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 293.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 293.4 g/mol * 1000 mg/g = 2.934 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 2.934 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring Complete Dissolution:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, sonication is recommended to ensure the compound is fully dissolved.[6] Sonicate the tube in a water bath for 5-10 minutes. Gentle heating can also be applied if necessary, but avoid excessive temperatures to prevent degradation.
-
-
Storage of Stock Solution:
2. Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration (e.g., 100 µM) in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Calculate the Dilution:
-
To prepare 1 mL of a 100 µM working solution from a 10 mM stock, use the formula M₁V₁ = M₂V₂:
-
(10,000 µM) * V₁ = (100 µM) * (1000 µL)
-
V₁ = (100 * 1000) / 10,000 = 10 µL
-
-
Therefore, you will need 10 µL of the 10 mM stock solution for every 1 mL of final working solution.
-
-
Prepare the Working Solution:
-
In a sterile tube, add 990 µL of pre-warmed cell culture medium.
-
Add 10 µL of the 10 mM this compound stock solution to the medium.
-
Gently mix by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can damage media components.
-
-
Final DMSO Concentration:
-
The final concentration of DMSO in the working solution will be 1%. It is crucial to run a vehicle control (medium with 1% DMSO) in your experiments to account for any effects of the solvent on the cells.
-
-
Application to Cells:
Visualizations
Caption: this compound inhibits MRE11 endonuclease, shifting DSB repair from HR to NHEJ.
Caption: Workflow for preparing this compound stock and its use in cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
PFM01 Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM01 is a synthetic, N-alkylated derivative of Mirin that functions as a potent and specific inhibitor of the MRE11 endonuclease.[1] The MRE11/RAD50/NBS1 (MRN) complex is a critical component of the DNA damage response (DDR), playing a central role in the detection and repair of DNA double-strand breaks (DSBs). This compound specifically targets the endonuclease activity of MRE11, which is responsible for initiating the resection of DNA ends, a key step in homologous recombination (HR). By inhibiting this activity, this compound effectively redirects the DSB repair pathway towards non-homologous end-joining (NHEJ).[2] This modulation of DNA repair pathways presents a promising therapeutic strategy, particularly in cancers with deficiencies in other DNA repair mechanisms, potentially leading to synthetic lethality.
These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in mouse xenograft models, a critical step in the preclinical evaluation of this compound. While direct in vivo efficacy and administration data for this compound are not yet extensively published, this document leverages available information on the parent compound, Mirin, and general best practices for in vivo studies with small molecule inhibitors to offer a robust starting point for researchers.
Data Presentation
As specific quantitative in vivo data for this compound is not currently available in published literature, the following table provides a template for researchers to collate their experimental data for easy comparison.
| Treatment Group | Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Body Weight Change (%) | Observations/Toxicity |
| 1 | Vehicle Control | - | N/A | |||||
| 2 | This compound | |||||||
| 3 | This compound | |||||||
| 4 | Positive Control |
Experimental Protocols
Disclaimer: The following protocols are proposed based on best practices and data from related compounds. The optimal dosage, administration route, and formulation for this compound must be empirically determined by the researcher through dose-finding and toxicity studies.
Protocol 1: Formulation of this compound for In Vivo Administration
This compound is a hydrophobic molecule, which can present challenges for in vivo delivery. Based on successful in vivo studies with the related MRE11 inhibitor Mirin, a nanoparticle-based formulation is recommended to improve solubility and bioavailability.[3][4]
Materials:
-
This compound
-
Poly(lactic-co-glycolic) acid-block-poly(ethylene glycol) (PLGA-b-PEG)
-
Acetone
-
Sterile, deionized water
-
Dialysis membrane (e.g., MWCO 3.5 kDa)
-
Magnetic stirrer
-
Sonicator (optional)
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Preparation of the Organic Phase: Dissolve this compound and PLGA-b-PEG in acetone at the desired ratio. A starting point could be a 1:10 ratio of this compound to polymer by weight.
-
Nanoprecipitation: While vigorously stirring the sterile, deionized water, add the organic phase dropwise. The rapid diffusion of acetone into the water will cause the polymer and encapsulated drug to precipitate into nanoparticles.
-
Solvent Evaporation: Continue stirring the solution for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Transfer the nanoparticle suspension to a dialysis membrane and dialyze against sterile, deionized water for 24-48 hours, with several changes of water, to remove any remaining free drug and solvent.
-
Sterilization and Characterization: Sterilize the final nanoparticle suspension by filtering through a 0.22 µm filter. It is highly recommended to characterize the resulting nanoparticles for size, polydispersity, and drug loading efficiency using techniques such as dynamic light scattering (DLS) and high-performance liquid chromatography (HPLC).
Protocol 2: Establishment of a Subcutaneous Xenograft Model
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel® Basement Membrane Matrix (or similar)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁷ to 1 x 10⁸ cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week prior to the experiment.
-
Subcutaneous Injection: Anesthetize the mouse. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
Protocol 3: Administration of this compound via Intraperitoneal (IP) Injection
Materials:
-
This compound formulation
-
Sterile syringes and needles (25-27 gauge)
-
70% Ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Preparation: Disinfect the injection site in the lower right quadrant of the abdomen with a 70% ethanol swab to avoid puncturing the cecum.
-
Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered the bladder or intestines.
-
Compound Administration: Slowly inject the this compound formulation.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 4: Administration of this compound via Oral Gavage
Materials:
-
This compound formulation
-
Oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Syringe
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Compound Administration: Once the needle is correctly positioned in the esophagus, slowly administer the this compound formulation.
-
Post-administration Monitoring: Carefully remove the gavage needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Mandatory Visualizations
Caption: this compound inhibits the MRE11 endonuclease, shifting DNA repair from HR to NHEJ.
Caption: Workflow for this compound administration in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Chemoresistance Mechanisms Using PFM01
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. A key mechanism contributing to this resistance is the proficient repair of DNA damage induced by chemotherapeutic agents. The MRE11-RAD50-NBS1 (MRN) complex is a central player in the DNA damage response (DDR), and its MRE11 nuclease activity is critical for initiating the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair.[1] PFM01, a derivative of mirin, is a specific inhibitor of the MRE11 endonuclease.[2][3] By inhibiting this activity, this compound effectively shifts the balance of DSB repair from the high-fidelity HR pathway towards the more error-prone non-homologous end joining (NHEJ) pathway.[1][2] This modulation of DNA repair pathways presents a compelling strategy to sensitize cancer cells to DNA-damaging chemotherapeutics and to investigate the mechanisms of chemoresistance.
These application notes provide a comprehensive guide for utilizing this compound in chemoresistance research, including detailed experimental protocols, data presentation guidelines, and visualizations of key pathways and workflows.
Data Presentation: Quantitative Analysis of this compound in Overcoming Chemoresistance
A primary application of this compound is to assess its ability to sensitize cancer cells to existing chemotherapeutic drugs. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) of a given drug in the presence and absence of this compound. A significant reduction in the IC50 value for the combination treatment indicates sensitization.
While direct IC50 data for this compound in combination with various chemotherapeutics is still emerging in the public domain, data from studies using mirin, another MRE11 nuclease inhibitor with a similar mechanism of action, can provide a strong rationale and a template for experimental design. Mirin has been shown to reverse platinum resistance in ovarian cancer cells.[4]
Table 1: Effect of MRE11 Inhibition (with Mirin) on Cisplatin IC50 in Ovarian Cancer Cell Lines [4]
| Cell Line | Cisplatin IC50 (µM) | Cisplatin + Mirin (25 µM) IC50 (µM) | Fold Sensitization |
| A2780 (cisplatin-sensitive) | 2.5 | 1.2 | 2.1 |
| A2780cis (cisplatin-resistant) | 15.8 | 5.6 | 2.8 |
| PEO1 (BRCA2-deficient, platinum-sensitive) | 0.5 | 0.2 | 2.5 |
| PEO4 (BRCA2-proficient, platinum-resistant) | 8.2 | 3.1 | 2.6 |
Note: This data is for the MRE11 inhibitor mirin and serves as an illustrative example. Researchers should generate their own dose-response curves and IC50 values for this compound in their specific cell models and with their chemotherapeutic agents of interest.
Experimental Protocols
Cell Viability and IC50 Determination
This protocol outlines the steps to determine the IC50 of a chemotherapeutic agent alone and in combination with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent of interest
-
96-well plates
-
MTT or other cell viability reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Prepare a working solution of this compound in complete medium at a fixed concentration (e.g., 10-100 µM, to be optimized for your cell line). A preliminary dose-response experiment for this compound alone should be performed to determine a non-toxic concentration.
-
Treat the cells with the serial dilutions of the chemotherapeutic agent, both in the presence and absence of the fixed concentration of this compound. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 48-72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of viability against the log-concentration of the chemotherapeutic agent and determine the IC50 values using non-linear regression analysis.
Immunofluorescence Staining for γH2AX and RAD51 Foci Formation
This protocol is used to visualize and quantify DNA double-strand breaks (γH2AX foci) and the recruitment of the HR protein RAD51. A decrease in RAD51 foci upon treatment with a DNA-damaging agent in the presence of this compound indicates inhibition of the HR pathway.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
DNA-damaging agent (e.g., ionizing radiation or chemotherapeutic)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with this compound (e.g., 100 µM) for 1-2 hours.
-
Induce DNA damage by treating with a chemotherapeutic agent or by irradiation.
-
Incubate for the desired time to allow for foci formation (e.g., 1-8 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Chromosomal Break Analysis
This protocol allows for the direct visualization of chromosomal aberrations, providing a functional readout of DNA repair deficiencies. An increase in chromosomal breaks after treatment with a DNA-damaging agent in the presence of this compound indicates impaired DNA repair.
Materials:
-
Cancer cell line
-
This compound
-
DNA-damaging agent
-
Colcemid solution (mitotic arrest agent)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
Giemsa stain or other chromosome staining solution
Protocol:
-
Treat exponentially growing cells with the DNA-damaging agent in the presence or absence of this compound.
-
Allow the cells to recover for a period that allows for progression to mitosis (e.g., 24-48 hours).
-
Add Colcemid to the culture medium to a final concentration of 0.1 µg/ml and incubate for 2-4 hours to arrest cells in metaphase.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Resuspend the cell pellet in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C to swell the cells.
-
Centrifuge the cells and carefully remove the hypotonic solution.
-
Gently resuspend the pellet while adding fresh, ice-cold fixative dropwise.
-
Incubate on ice for at least 30 minutes.
-
Wash the cells with the fixative two more times.
-
Drop the cell suspension onto clean, cold, and wet microscope slides from a height to facilitate chromosome spreading.
-
Allow the slides to air dry.
-
Stain the chromosomes with Giemsa stain or another appropriate method.
-
Analyze the metaphase spreads under a light microscope to score for chromosomal breaks, gaps, and other aberrations.
Visualizations
Signaling Pathway
Caption: this compound inhibits MRE11 endonuclease activity, blocking HR and promoting NHEJ.
Experimental Workflow
Caption: Workflow for investigating chemoresistance mechanisms with this compound.
Logical Relationship of DNA Repair Pathway Choice
Caption: this compound shifts DSB repair from HR to NHEJ, promoting chemosensitization.
Conclusion
This compound is a valuable tool for probing the mechanisms of chemoresistance related to DNA repair. By specifically inhibiting the endonuclease activity of MRE11, researchers can dissect the reliance of cancer cells on the homologous recombination pathway for survival following treatment with DNA-damaging agents. The protocols and workflows provided here offer a comprehensive framework for utilizing this compound to identify cancer cell vulnerabilities and to develop novel combination therapies to overcome chemoresistance. The ability to shift the balance of DNA repair pathways holds significant promise for improving the efficacy of existing cancer treatments.
References
- 1. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between SUMOylation and ubiquitylation controls DNA end resection by maintaining MRE11 homeostasis on chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MRE11 promotes oral cancer progression through RUNX2/CXCR4/AKT/FOXA2 signaling in a nuclease-independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Mre11 overcomes platinum resistance and induces synthetic lethality in XRCC1 deficient epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for DNA Repair Proteins after PFM01 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFM01 is a selective inhibitor of the MRE11 endonuclease activity.[1][2] The MRE11-RAD50-NBS1 (MRN) complex plays a critical role in the initial processing of DNA double-strand breaks (DSBs), a crucial step in determining the choice between two major repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ).[3][4] By inhibiting the endonuclease activity of MRE11, this compound prevents the resection of DSB ends, a prerequisite for HR.[1][3] This action effectively channels the repair of DSBs towards the NHEJ pathway.[1][2] Consequently, this compound treatment leads to a measurable decrease in the formation of RAD51 foci, a key marker for active HR, while having a minimal early impact on γH2AX foci, which mark the initial presence of DSBs.[3] These characteristics make this compound a valuable tool for studying DNA repair pathway choice and for potential therapeutic applications in oncology.
Data Presentation
The following tables summarize the quantitative effects of this compound treatment on the formation of key DNA repair protein foci, as determined by immunofluorescence microscopy.
Table 1: Effect of this compound on γH2AX Foci Formation
| Treatment Condition | Time Post-Irradiation (IR) | Mean γH2AX Foci per Cell (± SEM) | Percentage of Foci-Positive Cells (± SEM) |
| Control (DMSO) | 2 hours | 25.3 ± 2.1 | 98.2 ± 1.5 |
| This compound (100 µM) | 2 hours | 24.9 ± 2.3 | 97.9 ± 1.8 |
| Control (DMSO) | 8 hours | 8.1 ± 1.2 | 40.5 ± 3.2 |
| This compound (100 µM) | 8 hours | 7.9 ± 1.1 | 39.8 ± 2.9 |
Data is hypothetical and representative of expected results based on literature.[3] this compound is not expected to significantly alter the initial number of γH2AX foci as it acts downstream in the DNA repair pathway choice.
Table 2: Effect of this compound on RAD51 Foci Formation
| Treatment Condition | Time Post-Irradiation (IR) | Mean RAD51 Foci per Cell (± SEM) | Percentage of Foci-Positive Cells (± SEM) |
| Control (DMSO) | 2 hours | 15.8 ± 1.9 | 75.4 ± 4.1 |
| This compound (100 µM) | 2 hours | 2.1 ± 0.5 | 10.2 ± 2.3 |
| Control (DMSO) | 8 hours | 18.2 ± 2.2 | 80.1 ± 3.8 |
| This compound (100 µM) | 8 hours | 2.5 ± 0.6 | 11.5 ± 2.5 |
Data is hypothetical and representative of expected results based on literature, which indicates a significant reduction in RAD51 foci upon this compound treatment.[3]
Table 3: Effect of this compound on 53BP1 Foci Formation
| Treatment Condition | Time Post-Irradiation (IR) | Mean 53BP1 Foci per Cell (± SEM) | Percentage of Foci-Positive Cells (± SEM) |
| Control (DMSO) | 2 hours | 24.7 ± 2.5 | 96.5 ± 2.1 |
| This compound (100 µM) | 2 hours | 25.1 ± 2.6 | 97.1 ± 1.9 |
| Control (DMSO) | 8 hours | 9.5 ± 1.4 | 45.3 ± 3.5 |
| This compound (100 µM) | 8 hours | 15.7 ± 1.8 | 68.9 ± 4.2 |
Data is hypothetical and representative of expected results. As this compound promotes NHEJ, an increase in the persistence of 53BP1 foci, a key NHEJ protein, may be observed at later time points.
Experimental Protocols
Immunofluorescence Staining for γH2AX, RAD51, and 53BP1
This protocol provides a detailed methodology for the immunofluorescent detection of DNA repair protein foci in cultured cells following treatment with this compound and induction of DNA damage.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibodies:
-
Rabbit anti-γH2AX (Ser139)
-
Mouse anti-RAD51
-
Goat anti-53BP1
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated anti-rabbit IgG
-
Alexa Fluor 594-conjugated anti-mouse IgG
-
Alexa Fluor 647-conjugated anti-goat IgG
-
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Glass coverslips
-
6-well plates
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in 6-well plates at a density that will result in 60-70% confluency on the day of the experiment.
-
This compound Treatment: The following day, treat the cells with the desired concentration of this compound (e.g., 100 µM) or an equivalent volume of DMSO (vehicle control) for 1-2 hours.
-
Induction of DNA Damage: Induce DNA double-strand breaks by treating cells with a DNA damaging agent (e.g., ionizing radiation, etoposide).
-
Post-Damage Incubation: Incubate the cells for the desired time points (e.g., 2 and 8 hours) to allow for the formation of DNA repair foci.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against γH2AX, RAD51, and 53BP1 in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody cocktail overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody cocktail for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBST. Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope equipped with appropriate filters for DAPI, Alexa Fluor 488, Alexa Fluor 594, and Alexa Fluor 647.
-
Image Analysis: Quantify the number of foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
Visualizations
Caption: DNA damage response pathway affected by this compound.
Caption: Experimental workflow for immunofluorescence.
Caption: Logical design of the experiment.
References
- 1. RAD51 interconnects between DNA replication, DNA repair and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic link between DNA damage sensing, repairing and signaling factors and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PFM01 Technical Support Center: Solubility and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of PFM01, a selective inhibitor of MRE11 endonuclease. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] Several suppliers indicate solubility in DMSO at concentrations ranging from 4 mg/mL to 100 mM.[1][2][3][4] For ethanol, a solubility of up to 100 mM has been reported.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in DMSO. For example, a stock solution of 59 mg/mL (201.09 mM) in fresh, anhydrous DMSO can be prepared.[3] Always use the batch-specific molecular weight provided on the product vial and Certificate of Analysis for accurate molarity calculations.[1] Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[4][5]
Q3: What is the stability of this compound in solution?
A3: this compound stock solutions in a solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] The solid powder form is stable for at least 3 years when stored at -20°C.[4]
Q4: I am observing poor solubility in aqueous solutions for my in vitro assay. Why is this happening?
A4: this compound has been noted for its "inefficient solubility in vitro" in some contexts, which likely refers to aqueous-based buffers used in cell culture and biochemical assays.[6] Direct dilution of a DMSO stock solution into an aqueous buffer can cause the compound to precipitate. To avoid this, it is crucial to use a multi-step dilution process or incorporate co-solvents.
Troubleshooting Guide
Problem 1: My this compound powder is not dissolving well in DMSO.
-
Question: I've added DMSO to my this compound powder, but it's not fully dissolving. What should I do?
-
Answer:
-
Use Fresh DMSO: Ensure you are using fresh, anhydrous (moisture-free) DMSO, as moisture can significantly reduce the solubility of this compound.[3]
-
Sonication: Sonicating the solution can help break up aggregates and accelerate dissolution.[7][8]
-
Gentle Warming: Gently warming the solution to 37°C can also increase solubility.[5] Combine this with sonication for best results.
-
Check Concentration: Verify that you are not exceeding the maximum solubility limit for this compound in DMSO.
-
Problem 2: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium or assay buffer.
-
Question: My this compound crashes out of solution when I add it to my media. How can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of this compound.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells.
-
Serial Dilution: Perform serial dilutions of your DMSO stock in your aqueous buffer. Add the this compound stock solution to the buffer dropwise while vortexing or stirring to ensure rapid mixing.
-
Use of Co-solvents for In Vivo or Specific In Vitro Formulations: For preparing working solutions, especially for in vivo studies, a formulation with co-solvents is often necessary. A suggested formulation involves a sequential addition of solvents:
-
Quantitative Solubility Data
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | ≥ 100 mg/mL | 340.83 mM | [4] |
| DMSO | 59 mg/mL | 201.09 mM | [3] |
| DMSO | 29.3 mg/mL | ~100 mM | [2] |
| DMSO | 4 mg/mL | 13.63 mM | |
| Ethanol | - | up to 100 mM | |
| Ethanol | 25 mg/mL | 85.21 mM | [4] |
Note: The molecular weight of this compound is 293.4 g/mol .[1][2]
Experimental Protocols & Visualizations
Protocol for Preparing a this compound Working Solution for In Vitro Assays
-
Prepare Stock Solution: Dissolve this compound in fresh, anhydrous DMSO to create a 10-100 mM stock solution. Ensure complete dissolution, using sonication if necessary.
-
Intermediate Dilution (Optional): If a very low final concentration is required, perform an intermediate dilution of the DMSO stock in cell culture medium or assay buffer.
-
Final Dilution: Add the stock solution (or intermediate dilution) to the final volume of cell culture medium or assay buffer. It is critical to add the this compound solution to the aqueous medium while vortexing to ensure rapid dispersal and minimize precipitation. The final DMSO concentration should ideally be below 0.5%.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway Context: this compound Inhibition of MRE11
This compound is a selective inhibitor of the MRE11 endonuclease.[1][3][4] By inhibiting MRE11's endonuclease activity, this compound prevents the initiation of double-stranded break (DSB) resection, a critical step in the homologous recombination (HR) pathway of DNA repair. This ultimately enhances non-homologous end-joining (NHEJ) as the preferred pathway for DSB repair.[1][2]
Caption: this compound inhibits MRE11 endonuclease, shifting DSB repair from HR to NHEJ.
References
- 1. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | TargetMol [targetmol.com]
- 8. PFM39 | TargetMol [targetmol.com]
PFM01 Technical Support Center: Dissolution in DMSO
This guide provides detailed instructions and troubleshooting advice for dissolving PFM01 in DMSO for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for creating stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is quite high, with sources reporting values ranging from 4 mg/mL to over 100 mg/mL.[1][2][3] It is also reported to be soluble up to 100 mM in DMSO.[4] For practical purposes, preparing a stock solution in the 10-50 mM range is common.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, weigh the desired amount of this compound powder and add the calculated volume of high-purity, anhydrous DMSO. Vortex or sonicate gently to ensure complete dissolution. For detailed steps, refer to the Experimental Protocol section below.
Q4: How should I store the this compound powder and my DMSO stock solution?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is an inhibitor of the MRE11 endonuclease.[3][4] It functions by preventing the resection of double-stranded DNA breaks (DSBs). This action shifts the DNA repair pathway choice, promoting Non-Homologous End Joining (NHEJ) while reducing Homologous Recombination (HR).[1][4]
Q6: What is the maximum concentration of DMSO my cells can tolerate?
A6: The tolerance to DMSO is cell-line dependent. Most cell lines can tolerate a final DMSO concentration of 0.5%, and some up to 1%, without significant cytotoxicity.[5] However, primary cells are often more sensitive.[5] It is crucial to keep the final DMSO concentration in your cell culture medium below 0.5% and to include a vehicle control (medium with the same DMSO concentration) in your experiments.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| This compound powder is not dissolving in DMSO. | 1. Insufficient mixing: The compound may need more energy to dissolve. 2. Hygroscopic DMSO: DMSO readily absorbs water from the air, which can reduce its solvating power.[7] 3. Low-quality DMSO: Impurities in the solvent can affect solubility. | 1. Use auxiliary methods: Gently warm the solution or use a sonication bath to facilitate dissolution.[2][8] 2. Use fresh DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO.[7] |
| A precipitate forms when I dilute my DMSO stock solution in aqueous media (e.g., PBS or cell culture medium). | 1. Low aqueous solubility: The compound is precipitating out of the aqueous solution because its solubility limit has been exceeded. This is not an issue with its solubility in DMSO.[9] 2. Rapid dilution: Adding the DMSO stock too quickly can cause localized high concentrations, leading to precipitation. | 1. Check final concentration: Ensure your final working concentration is below the aqueous solubility limit of this compound. 2. Increase final DMSO %: If your cells can tolerate it, you can try using a more dilute stock solution to increase the final percentage of DMSO in the medium, which can help keep the compound in solution.[9] 3. Stepwise dilution: Add the DMSO stock solution dropwise to your aqueous buffer while gently vortexing or stirring to ensure rapid and even distribution.[10] |
| I'm observing unexpected toxicity or off-target effects in my cell-based assays. | 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high for your specific cell line.[5][11] 2. Compound degradation: Improper storage of the stock solution may have led to degradation of this compound. | 1. Perform a vehicle control: Always include a control group treated with the same final concentration of DMSO to assess solvent toxicity. 2. Reduce DMSO concentration: Prepare a more concentrated stock solution so that a smaller volume is needed to reach the final desired concentration, thus lowering the final DMSO percentage. Ensure the final DMSO concentration is at a non-toxic level, ideally ≤0.1% for sensitive cells.[5] 3. Use fresh aliquots: Always use a fresh aliquot of your stock solution for experiments to ensure its integrity. |
Data Presentation
This compound Properties and Solubility
| Property | Value | Source(s) |
| Molecular Weight | 293.4 g/mol | [1][4] |
| Formula | C₁₄H₁₅NO₂S₂ | [1][4] |
| CAS Number | 1558598-41-6 | [1][4] |
| Solubility in DMSO | ≥ 100 mg/mL (340.83 mM) | [3] |
| 29.3 mg/mL | [1] | |
| Soluble to 100 mM | [4] | |
| 4 mg/mL (13.63 mM) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 293.4 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and sterile spatulas
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.050 mol/L x 0.001 L x 293.4 g/mol x 1000 mg/g = 14.67 mg
-
-
Weigh this compound: Carefully weigh out 14.67 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Vortex the tube thoroughly. If the compound does not fully dissolve, place the tube in a sonication bath for 5-10 minutes until the solution is clear.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes and store at -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay
Objective: To treat cells with a final concentration of 50 µM this compound, ensuring the final DMSO concentration is 0.1%.
Procedure:
-
Prepare an intermediate dilution: Dilute your 50 mM stock solution in cell culture medium to create an intermediate stock.
-
To maintain a final DMSO concentration of 0.1%, the working stock should be 1000x the final concentration.
-
Working Concentration = 50 µM x 1000 = 50,000 µM or 50 mM. In this case, your stock solution is already at the correct concentration.
-
-
Treat the cells:
-
For every 1 mL of cell culture medium in your well, you will add 1 µL of your 50 mM this compound stock solution.
-
Example: For a 6-well plate with 2 mL of medium per well, add 2 µL of the 50 mM stock solution directly to the medium.
-
-
Vehicle Control: In parallel, prepare a control well by adding 1 µL of pure DMSO for every 1 mL of medium (e.g., 2 µL of DMSO to 2 mL of medium). This creates a 0.1% DMSO vehicle control.
-
Mix and Incubate: Gently swirl the plate to ensure even distribution of the compound and incubate under your standard experimental conditions.
Mandatory Visualizations
This compound Mechanism of Action in DNA Repair
Caption: this compound inhibits MRE11-mediated DNA end resection, suppressing Homologous Recombination and promoting Non-Homologous End Joining.
Experimental Workflow for this compound Cell-Based Assay
Caption: General workflow for a cell-based experiment using this compound, from stock preparation to data analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]
- 5. lifetein.com [lifetein.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. PFM39 | TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. lifetein.com [lifetein.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting unexpected results with PFM01.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PFM01, a selective inhibitor of the MRE11 endonuclease. This compound is a valuable tool for studying DNA double-strand break (DSB) repair pathway choice, specifically for promoting Non-Homologous End Joining (NHEJ) over Homologous Recombination (HR). This guide will help you address unexpected results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the MRE11 endonuclease activity, which is a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex plays a central role in the initiation of homologous recombination (HR) by resecting DNA double-strand breaks (DSBs) to create 3' single-stranded DNA overhangs. By inhibiting the endonuclease activity of MRE11, this compound prevents this initial resection step, thereby channeling the repair of DSBs towards the Non-Homologous End Joining (NHEJ) pathway.[1]
Q2: What is the recommended working concentration and solvent for this compound?
A2: The recommended working concentration for this compound in cell-based assays is typically 100 µM.[1] this compound is soluble in DMSO and ethanol.[3] It is crucial to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Issue 1: No observable effect on DNA repair pathways (e.g., no change in RAD51 foci formation).
Possible Cause 1: this compound is not biologically active.
-
Troubleshooting Steps:
-
Confirm this compound Integrity: Ensure that the compound has been stored correctly and has not expired. If in doubt, obtain a fresh batch of the inhibitor.
-
Validate with a Positive Control: Use a known inducer of DNA damage (e.g., ionizing radiation or a radiomimetic drug like bleomycin) to confirm that your cells are capable of mounting a DNA damage response.
-
Perform a Dose-Response Experiment: The optimal concentration of this compound may vary depending on the cell line and experimental conditions. Perform a dose-response curve (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the most effective concentration for your system.
-
Possible Cause 2: Issues with experimental assays.
-
Troubleshooting Steps:
-
Optimize Immunofluorescence Staining: If you are assessing RAD51 or γH2AX foci, ensure your immunofluorescence protocol is optimized. This includes proper fixation, permeabilization, antibody concentrations, and imaging settings. Refer to the detailed protocols below for guidance.
-
Check Timing of Analysis: The kinetics of DNA repair foci formation and resolution are critical. Ensure you are analyzing your samples at the appropriate time points post-damage. For example, RAD51 foci typically appear several hours after DNA damage.
-
Possible Cause 3: Cell line-specific resistance or pathway redundancy.
-
Troubleshooting Steps:
-
Characterize Your Cell Line's DNA Repair Profile: Some cell lines may have inherent differences in their reliance on specific DNA repair pathways. Consider using a cell line with a well-characterized DNA repair response (e.g., U2OS, HeLa).
-
Investigate Alternative Resection Pathways: In some contexts, other nucleases may compensate for the inhibition of MRE11's endonuclease activity.
-
Issue 2: Unexpected or high levels of cytotoxicity.
Possible Cause 1: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the cytotoxic effect of this compound at various concentrations. This will help you determine a non-toxic working concentration.
-
Include a "No Damage" Control: Treat cells with this compound alone (without inducing DNA damage) to assess the intrinsic toxicity of the compound.
-
Consider MRE11-independent functions: MRE11 has roles beyond DNA end resection. Inhibition of these functions could potentially lead to unexpected cellular phenotypes.[4][5]
-
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Steps:
-
Maintain Low Final DMSO Concentration: As mentioned, ensure the final concentration of DMSO in your cell culture medium is below 0.1%.
-
Include a Vehicle Control: Always include a control group treated with the same concentration of DMSO as your this compound-treated samples.
-
Possible Cause 3: Synergistic toxicity with DNA damaging agent.
-
Troubleshooting Steps:
-
Titrate the DNA Damaging Agent: The combination of this compound and a DNA damaging agent may be more toxic than either agent alone. Consider reducing the dose of the DNA damaging agent in your experiments.
-
Issue 3: High background or non-specific staining in immunofluorescence.
Possible Cause 1: Suboptimal antibody concentration or quality.
-
Troubleshooting Steps:
-
Titrate Primary and Secondary Antibodies: Determine the optimal dilution for your primary and secondary antibodies to maximize signal-to-noise ratio.
-
Use High-Quality, Validated Antibodies: Ensure you are using antibodies that have been validated for immunofluorescence.
-
Include Secondary Antibody-Only Control: This will help you identify non-specific binding of the secondary antibody.[6]
-
Possible Cause 2: Inadequate blocking or washing.
-
Troubleshooting Steps:
-
Optimize Blocking Step: Use an appropriate blocking buffer (e.g., 5% BSA or normal goat serum in PBS) for a sufficient amount of time (e.g., 1 hour at room temperature).[7]
-
Thorough Washing: Increase the number and duration of washing steps between antibody incubations to remove unbound antibodies.[6][8]
-
Possible Cause 3: Autofluorescence.
-
Troubleshooting Steps:
-
Use an Autofluorescence Quenching Reagent: Commercial quenching reagents are available to reduce background fluorescence from the cells or tissue.
-
Choose Appropriate Fluorophores: Select fluorophores with emission spectra that are distinct from the autofluorescence of your sample.
-
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX and RAD51 Foci
This protocol allows for the visualization and quantification of DNA double-strand breaks (γH2AX) and homologous recombination (RAD51) foci.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound (stock solution in DMSO)
-
DNA damaging agent (e.g., ionizing radiation, bleomycin)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (anti-γH2AX, anti-RAD51)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with 100 µM this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage.
-
Incubate for the desired time to allow for foci formation (e.g., 30 minutes for γH2AX, 4-6 hours for RAD51).
-
-
Fixation and Permeabilization:
-
Blocking and Antibody Incubation:
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in Blocking Buffer overnight at 4°C.
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBS.
-
-
Mounting and Imaging:
-
Stain nuclei with DAPI for 5 minutes.
-
Wash cells once with PBS.
-
Mount coverslips onto microscope slides using antifade mounting medium.
-
Image using a fluorescence microscope. Foci can be quantified using software such as ImageJ/Fiji.[2]
-
Protocol 2: Cell Viability Assay (MTT)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cells in a 96-well plate
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (and/or in combination with a DNA damaging agent) and vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Data Presentation
Table 1: Troubleshooting Summary for Unexpected this compound Results
| Observed Issue | Potential Cause | Recommended Action |
| No change in RAD51 foci | Inactive this compound | Verify storage, obtain fresh compound, perform dose-response. |
| Assay issues | Optimize immunofluorescence protocol, check analysis timing. | |
| Cell line resistance | Use a well-characterized cell line, investigate alternative pathways. | |
| High cytotoxicity | Off-target effects | Perform viability assays, include "no damage" control. |
| Solvent toxicity | Keep final DMSO concentration <0.1%, include vehicle control. | |
| Synergistic toxicity | Titrate the dose of the DNA damaging agent. | |
| High IF background | Antibody issues | Titrate antibodies, use validated reagents, include controls. |
| Inadequate blocking/washing | Optimize blocking buffer and washing steps. | |
| Autofluorescence | Use quenching reagents, select appropriate fluorophores. |
Visualizations
Caption: this compound inhibits MRE11 endonuclease, blocking HR and promoting NHEJ.
Caption: General workflow for studying this compound's effects on DNA repair.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Selective Killing of BRCA2-Deficient Ovarian Cancer Cells via MRE11 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Targeting of MRE11 or RAD51 Sensitizes Colorectal Cancer Stem Cells to CHK1 Inhibition [mdpi.com]
- 6. Immunofluorescence background - Immunology and Histology [protocol-online.org]
- 7. crpr-su.se [crpr-su.se]
- 8. youtube.com [youtube.com]
- 9. Immunofluorescence Staining of γH2AX [bio-protocol.org]
Optimizing PFM01 incubation time for maximal effect.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the use of PFM01, a selective inhibitor of the MRE11 endonuclease, for maximal effect in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the MRE11 endonuclease, which is a critical component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] The MRN complex plays a pivotal role in the initial processing of DNA double-strand breaks (DSBs), a crucial step in determining the choice between two major DNA repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[1][2] this compound specifically inhibits the endonuclease activity of MRE11, which is essential for the initiation of HR.[1][4] By inhibiting this activity, this compound effectively channels the repair of DSBs towards the NHEJ pathway.[1][2][4]
Q2: What is the recommended concentration range for this compound?
A2: Based on published studies, the effective concentration of this compound in cell-based assays typically ranges from 50 µM to 100 µM.[2][4] The optimal concentration can be cell-type dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A titration starting from 10 µM up to 100 µM is a reasonable starting point. One study found that 75 µM this compound was sufficient to inhibit MRE11-mediated resection to a similar extent as other established MRE11 inhibitors.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound depends on the specific downstream endpoint being measured. For observing early events in the DNA damage response, such as the inhibition of RAD51 foci formation, a pre-incubation of 30 minutes to 2 hours prior to inducing DNA damage is often sufficient. For assays that measure the final outcome of DNA repair, such as reporter assays for NHEJ or HR, a longer incubation period of 8 hours or more may be necessary.[4] It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your experimental system.
Q4: How can I assess the effectiveness of this compound in my experiment?
A4: The effectiveness of this compound can be assessed by measuring its impact on downstream events in the DNA repair pathway. Key readouts include:
-
Reduced RAD51 foci formation: As HR is inhibited, the formation of RAD51 foci at sites of DNA damage will be diminished.[2]
-
Increased NHEJ efficiency: Reporter assays that quantify the frequency of NHEJ can be used to demonstrate the channeling of DSB repair towards this pathway.[2][4]
-
Decreased HR efficiency: Conversely, reporter assays for HR will show a reduction in repair frequency.[2][4]
-
Analysis of DNA end resection: this compound inhibits the initiation of DNA end resection, which can be monitored by techniques such as measuring the phosphorylation of RPA (pRPA).
Q5: Is this compound stable in cell culture medium?
A5: While specific stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh solutions of the inhibitor for each experiment. Small molecules can degrade over time in aqueous solutions, especially at 37°C. To ensure consistent activity, avoid repeated freeze-thaw cycles of stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment (e.g., 10 µM to 100 µM) to determine the optimal concentration. |
| Insufficient Incubation Time: The incubation time may be too short to observe the desired effect. | Conduct a time-course experiment, varying the incubation time from 30 minutes to 24 hours, depending on the assay. | |
| Compound Instability: this compound may have degraded. | Prepare fresh stock solutions of this compound in DMSO and use them for a limited number of experiments. Avoid multiple freeze-thaw cycles. | |
| Cellular Resistance: The cell line used may have intrinsic resistance mechanisms. | Consider using a different cell line or a positive control compound known to affect DNA repair in your chosen cells. | |
| High Cellular Toxicity | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cell death. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration in your cell line. |
| Prolonged Incubation: Long exposure to the inhibitor may be toxic. | Shorten the incubation time. Determine the minimum time required to achieve the desired biological effect. | |
| Inconsistent Results | Variable Experimental Conditions: Inconsistent cell density, passage number, or timing of treatments can lead to variability. | Standardize all experimental parameters, including cell seeding density, passage number, and the timing of this compound addition and DNA damage induction. |
| This compound Precipitation: The inhibitor may be precipitating out of the solution at the working concentration. | Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and that this compound is fully dissolved before adding it to the cells. |
Quantitative Data Summary
Table 1: Reported Effective Concentrations of this compound in Cellular Assays
| Cell Line | Concentration | Observed Effect | Reference |
| 1BR3 (WT) and HSC62 (BRCA2-defective) | 100 µM | Diminished RAD51 foci formation | [2] |
| H1299 dA3 (NHEJ reporter) | 100 µM | Enhanced NHEJ | [2] |
| U2OS DR-GFP (HR reporter) | 100 µM | Reduced HR | [2] |
| XLF-defective hTERT | 100 µM | Additive repair defect, demonstrating NHEJ usage | [4] |
| U2OS DR-GFP (HR) / H1299 dA3 (NHEJ) | 50 µM | Impaired HR and enhanced NHEJ | [4] |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium, with concentrations ranging from 200 µM down to 0 µM (vehicle control).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 24 hours).
-
DNA Damage Induction (Optional): If studying the effect in the context of DNA damage, induce damage (e.g., by irradiation) after a pre-incubation period with this compound.
-
Endpoint Measurement: Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 (or IC50 if measuring inhibition). The optimal concentration for subsequent experiments should be below the toxic concentration.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
-
Cell Seeding: Seed cells in multiple plates or dishes appropriate for the downstream assay.
-
This compound Treatment: Treat the cells with the predetermined optimal concentration of this compound.
-
Time Points: At various time points after this compound addition (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), proceed with the downstream analysis.
-
DNA Damage Induction: Induce DNA damage at a fixed time point relative to the this compound addition across all time points. For example, add this compound and then irradiate the cells at each time point before harvesting.
-
Endpoint Measurement: Perform the desired assay at each time point. For example, fix cells for immunofluorescence to detect RAD51 foci or lyse cells for a reporter gene assay.
-
Data Analysis: Plot the measured effect (e.g., percentage of cells with RAD51 foci) against the incubation time to identify the time point at which the maximal effect is observed.
Visualizations
References
Technical Support Center: Cell Viability Assays for PFM01 Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cell viability assays to assess the toxicity of PFM01, an MRE11 endonuclease inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its toxicity relevant?
A1: this compound is an inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex involved in DNA double-strand break repair.[1][3] By modulating DNA repair pathways, this compound has potential therapeutic applications. However, it is crucial to assess its cytotoxic effects on healthy cells to determine a safe therapeutic window.
Q2: Which cell viability assays are recommended for assessing this compound toxicity?
A2: Several assays can be used, each with its own advantages and limitations. Commonly used assays include:
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.
-
LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged membranes, indicating cytotoxicity.[4]
-
ATP-Based Assays: These luminescent assays measure the amount of ATP, a marker of metabolically active cells.[5][6]
Q3: How do I choose the right assay for my experiment?
A3: The choice of assay depends on factors such as cell type, the expected mechanism of toxicity, and required sensitivity. For instance, if this compound is expected to induce apoptosis, an LDH assay might be less sensitive in the early stages compared to an ATP assay. It is often recommended to use orthogonal methods (i.e., two assays that measure different parameters of cell health) to confirm results.
Q4: What is the mechanism of action of this compound?
A4: this compound inhibits the endonuclease activity of MRE11, which plays a role in the choice between nonhomologous end-joining (NHEJ) and homologous recombination (HR) for DNA double-strand break repair.[1][2] This inhibition can affect a cell's ability to repair DNA damage, potentially leading to cell death, especially in cancer cells with existing DNA repair defects.
Troubleshooting Guides
MTT Assay
Issue: High background absorbance in blank wells (media only).
-
Possible Cause: Contamination of the cell culture medium with bacteria, yeast, or other cells.[7] The medium may also contain substances that reduce the MTT reagent, such as ascorbic acid.[7]
-
Solution:
-
Use sterile techniques and check the medium for contamination before use.[7]
-
If possible, use a medium without phenol red, as it can interfere with absorbance readings.
-
If the medium contains a reducing agent, consider using an alternative formulation or a different type of viability assay.
-
Issue: Low absorbance readings across the plate.
-
Possible Cause: Insufficient cell number, short incubation time with the MTT reagent, or the cells are not metabolically active enough to reduce the MTT.
-
Solution:
-
Increase the initial cell seeding density.
-
Increase the incubation time with the MTT reagent; however, be aware that longer incubation can lead to toxicity.
-
Ensure optimal cell culture conditions (temperature, CO2, humidity) to maintain cell health and metabolic activity.[7]
-
Issue: Formazan crystals are not dissolving completely.
-
Possible Cause: The solubilization agent (e.g., DMSO) was not added in sufficient volume or was not mixed adequately. The formazan crystals may be too dense.
-
Solution:
-
Ensure the volume of the solubilization agent is sufficient to cover the well and that it is mixed thoroughly by pipetting up and down.
-
Incubate the plate for a longer period after adding the solubilization agent, protecting it from light.[7] Gentle shaking can also aid in dissolution.
-
MTS Assay
Issue: Inconsistent results between replicates.
-
Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and be consistent with your technique.
-
To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS.
-
Issue: High variability between experiments.
-
Possible Cause: The timing of drug treatment can significantly impact results. Cells that are too confluent or are not in their growth phase may respond differently.[8] Reagents may also be sensitive to light.[8]
-
Solution:
LDH Release Assay
Issue: High background LDH release in control wells.
-
Possible Cause: Excessive handling of cells leading to mechanical damage, unhealthy initial cell population, or presence of serum in the assay which can contain LDH.
-
Solution:
-
Handle cells gently during seeding and media changes.
-
Ensure cells are healthy and have high viability at the start of the experiment.
-
Use a serum-free medium for the assay or a medium with low serum content, and include appropriate background controls.
-
Issue: No significant increase in LDH release with a known cytotoxic compound.
-
Possible Cause: The compound may induce apoptosis without significant membrane rupture in the assayed timeframe. The timing of the measurement may be too early.
-
Solution:
-
Extend the treatment duration to allow for secondary necrosis to occur.
-
Use a complementary assay that measures earlier markers of cell death, such as an ATP assay or a caspase activity assay.
-
Data Presentation
Below is a table summarizing hypothetical quantitative data for this compound toxicity as determined by different cell viability assays.
| Assay Type | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| MTT | 0 (Control) | 100 | 5.2 |
| 10 | 85 | 6.1 | |
| 50 | 52 | 4.8 | |
| 100 | 23 | 3.5 | |
| MTS | 0 (Control) | 100 | 4.9 |
| 10 | 88 | 5.5 | |
| 50 | 55 | 5.1 | |
| 100 | 28 | 4.2 | |
| LDH | 0 (Control) | 0 (Normalized) | 2.1 |
| 10 | 15 | 3.3 | |
| 50 | 48 | 4.5 | |
| 100 | 75 | 5.9 | |
| ATP | 0 (Control) | 100 | 3.8 |
| 10 | 92 | 4.2 | |
| 50 | 60 | 3.9 | |
| 100 | 35 | 2.7 |
Experimental Protocols
MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[9]
-
Absorbance Reading: Incubate the plate in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader.
MTS Assay Protocol
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[10]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Reading: Record the absorbance at 490 nm using a microplate reader. No solubilization step is required.[11]
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well with the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm.
Visualizations
Caption: General workflow for assessing this compound toxicity using common cell viability assays.
Caption: Simplified diagram of this compound's impact on the DNA double-strand break repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 6. ATP Assays | What is an ATP Assay? [promega.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: PFM01 Stability in Cell Culture Media
This technical support center provides guidance and answers frequently asked questions regarding the stability of PFM01, a MRE11 endonuclease inhibitor, in common cell culture media. Ensuring the stability of this compound in your experimental setup is critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
Q2: How should I store the this compound stock solution?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. Based on manufacturer recommendations, it is stable for up to 6 months at -80°C and up to 1 month at -20°C.[1]
Q3: What is the stability of this compound once diluted in cell culture media?
A3: The stability of this compound in cell culture media is influenced by factors such as the type of medium, temperature, and pH. This compound is a small molecule and, like many such compounds, can be susceptible to degradation in aqueous solutions over time, especially at 37°C. It is recommended to prepare fresh this compound-containing media for each experiment or assess its stability under your specific experimental conditions.
Q4: Can I pre-mix this compound in cell culture media and store it?
A4: It is not recommended to store this compound diluted in cell culture media for extended periods. Degradation can occur, leading to a decrease in the effective concentration of the inhibitor. For optimal results, add this compound to the media immediately before use.
Q5: What are the potential degradation products of this compound in aqueous solutions?
A5: The exact degradation pathway of this compound in cell culture media has not been extensively published. However, similar small molecules can undergo hydrolysis or oxidation in aqueous environments.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of this compound in cell culture media leading to variable effective concentrations. | Prepare fresh this compound-containing media for each experiment from a frozen stock. Perform a time-course experiment to assess this compound stability under your specific conditions (see Experimental Protocols section). |
| Loss of this compound activity over the course of a long-term experiment. | This compound is degrading at 37°C in the incubator. | Replenish the this compound-containing media at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration of the active compound. |
| Precipitate forms after diluting this compound stock solution in media. | The final concentration of DMSO is too high, or the solubility of this compound in the media is exceeded. | Ensure the final concentration of DMSO in the cell culture media is low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation. Prepare an intermediate dilution of the this compound stock in media if necessary. |
This compound Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound in two common cell culture media, DMEM and RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and incubated at 37°C. The percentage of intact this compound was determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Stability of this compound (100 µM) in DMEM + 10% FBS at 37°C
| Time (hours) | % Intact this compound (Mean ± SD) |
| 0 | 100 ± 0.5 |
| 8 | 92 ± 1.2 |
| 24 | 75 ± 2.5 |
| 48 | 55 ± 3.1 |
| 72 | 38 ± 2.8 |
Table 2: Stability of this compound (100 µM) in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | % Intact this compound (Mean ± SD) |
| 0 | 100 ± 0.6 |
| 8 | 94 ± 1.0 |
| 24 | 78 ± 2.1 |
| 48 | 60 ± 2.9 |
| 72 | 45 ± 3.5 |
Disclaimer: The data presented in these tables are hypothetical and intended for illustrative purposes. Actual stability may vary depending on specific experimental conditions.
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using HPLC.
Materials:
-
This compound
-
DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile, conical tubes (15 mL or 50 mL)
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Prepare this compound-Containing Media: Warm the desired cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Spike the medium with the this compound stock solution to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Time Course Incubation:
-
Aliquot the this compound-containing media into sterile conical tubes for each time point (e.g., 0, 8, 24, 48, 72 hours).
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At each designated time point, remove one tube and immediately process it for analysis or store it at -80°C until all time points are collected.
-
-
Sample Preparation for HPLC:
-
Thaw the samples if frozen.
-
Perform a protein precipitation step to remove media components that could interfere with the analysis. Add 3 volumes of cold acetonitrile to 1 volume of the media sample.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using an appropriate HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or TFA) is a common starting point for small molecule analysis.
-
The concentration of intact this compound is determined by measuring the peak area at a specific wavelength (determined by UV-Vis spectrophotometry of a this compound standard).
-
-
Data Analysis:
-
Calculate the percentage of intact this compound at each time point relative to the 0-hour time point.
-
Plot the percentage of intact this compound versus time to visualize the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Potential degradation pathway of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation pathways of salmon calcitonin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation of mecillinam in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the mechanism of degradation of oxytocin and its analogues in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize variability in PFM01 experiments.
Welcome to the technical support center for PFM01, a potent inhibitor of the MRE11 endonuclease. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability and troubleshooting their this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] This complex plays a crucial role in the initial processing of DNA double-strand breaks (DSBs), a critical step in maintaining genomic integrity. By inhibiting the endonuclease activity of MRE11, this compound influences the choice between two major DSB repair pathways: it reduces homologous recombination (HR) and enhances non-homologous end-joining (NHEJ).[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the mechanisms of DNA double-strand break repair. It allows researchers to dissect the roles of MRE11's endonuclease activity in pathway choice between HR and NHEJ. It is often used in cancer research to investigate the effects of inhibiting DNA repair in cancer cells, potentially sensitizing them to radiation or chemotherapy.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in DMSO (≥ 100 mg/mL) and ethanol (25 mg/mL, may require sonication).[1] For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed to be a specific inhibitor of MRE11 endonuclease, like any small molecule inhibitor, the potential for off-target effects should be considered. It is crucial to include appropriate controls in your experiments, such as a vehicle-only control and potentially a structurally related but inactive compound. Performing dose-response experiments can also help distinguish between on-target and off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during this compound experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or no this compound activity | Improper storage: this compound may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. | Ensure this compound powder is stored at -20°C and stock solutions are aliquoted and stored at -80°C.[1] Use a fresh aliquot for each experiment. |
| Solubility issues: this compound has been noted to have inefficient solubility in some in vitro experimental setups.[4] If the compound precipitates, its effective concentration will be reduced. | Prepare fresh stock solutions in high-quality, anhydrous DMSO.[1] Use sonication to aid dissolution in ethanol.[1] Before adding to aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. A final DMSO concentration below 1% is generally recommended for cell-based assays. | |
| Incorrect concentration: The effective concentration of this compound can vary between cell lines and experimental conditions. | Perform a dose-response experiment to determine the optimal concentration for your specific system. Concentrations between 50 µM and 100 µM have been reported to be effective in cell-based assays.[1][4] | |
| High variability between replicates | Inconsistent cell density or cell cycle phase: DNA repair pathway choice is highly dependent on the cell cycle. | Ensure uniform cell seeding density and that cells are in a consistent growth phase (e.g., logarithmic phase) across all replicates. For some experiments, cell cycle synchronization may be necessary. |
| Heterogeneity in drug treatment: Uneven distribution of this compound in the culture medium can lead to variable effects. | After adding this compound to the medium, gently swirl the plate to ensure thorough mixing. | |
| Variability in DNA damage induction: If using DNA damaging agents (e.g., radiation, chemicals), inconsistencies in the dose or timing of exposure will lead to variable results. | Calibrate your DNA damage source (e.g., irradiator) and ensure precise and consistent timing of treatment for all samples. | |
| Unexpected cell toxicity | High DMSO concentration: The vehicle (DMSO) can be toxic to cells at high concentrations. | Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%. Include a vehicle-only control to assess the toxicity of DMSO alone. |
| Off-target effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a secondary, structurally different MRE11 inhibitor to confirm that the observed phenotype is due to MRE11 inhibition. |
Experimental Protocols
Protocol 1: In Vitro MRE11 Endonuclease Activity Assay
This assay measures the ability of this compound to inhibit the endonuclease activity of purified MRE11.
Materials:
-
Purified human MRE11 protein
-
φX174 circular single-stranded DNA (ssDNA)
-
Assay Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 2 mM DTT, 5 mM MnCl₂
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Stop Solution: 20 mM Tris-HCl (pH 7.5), 2 mg/mL Proteinase K
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA stain (e.g., SYBR Gold)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:
-
Assay Buffer
-
φX174 circular ssDNA (final concentration ~5-10 nM)
-
Purified MRE11 protein (concentration to be optimized to achieve ~70% substrate degradation in the control)
-
This compound at various concentrations (e.g., 10, 50, 100, 200 µM) or DMSO vehicle control.
-
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure linear reaction kinetics in the control group.
-
Stop the reaction by adding the Stop Solution and incubate at 37°C for 15 minutes to deproteinize the DNA.
-
Add DNA loading dye to each sample.
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light. The intact circular ssDNA will migrate differently from the linearized product of endonuclease activity.
-
Quantify the band intensities to determine the percentage of inhibition at each this compound concentration.
Protocol 2: Cell-Based Homologous Recombination (HR) Reporter Assay (e.g., DR-GFP)
This assay quantifies the frequency of HR in cells treated with this compound. The DR-GFP reporter system is a common tool for this purpose.
Materials:
-
U2OS-DR-GFP cell line (or other suitable reporter cell line)
-
Cell culture medium and supplements
-
I-SceI expression vector (to induce a site-specific DSB)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 50-70% confluency on the day of transfection.
-
Transfect the cells with the I-SceI expression vector according to the manufacturer's protocol. This will create a specific DSB in the reporter construct.
-
Eight hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 50 µM) or DMSO as a vehicle control.[4]
-
Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. A decrease in the percentage of GFP-positive cells in the this compound-treated samples compared to the control indicates inhibition of HR.
Protocol 3: Cell-Based Non-Homologous End-Joining (NHEJ) Reporter Assay
This assay measures the efficiency of NHEJ in the presence of this compound. Various reporter systems are available that, upon successful NHEJ-mediated repair of a plasmid-borne reporter gene, lead to the expression of a fluorescent protein.
Materials:
-
H1299-dA3 cell line (or other suitable NHEJ reporter cell line)
-
Cell culture medium and supplements
-
Reporter plasmid with a linearized reporter gene (e.g., GFP) flanked by incompatible ends
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Flow cytometer
Procedure:
-
Seed H1299-dA3 cells in 6-well plates to achieve 50-70% confluency on the day of transfection.
-
Co-transfect the cells with the linearized NHEJ reporter plasmid and a control plasmid expressing a different fluorescent protein (e.g., mCherry) to normalize for transfection efficiency.
-
Eight hours post-transfection, replace the medium with fresh medium containing either this compound at the desired concentration (e.g., 50 µM) or DMSO as a vehicle control.[4]
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and analyze by flow cytometry.
-
The efficiency of NHEJ is determined by the ratio of cells expressing the reporter GFP to cells expressing the control fluorescent protein. An increase in this ratio in this compound-treated cells suggests an enhancement of NHEJ.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL (≥ 340.83 mM) | Use high-quality, anhydrous DMSO.[1] |
| Ethanol | 25 mg/mL (85.21 mM) | May require sonication for complete dissolution.[1] |
Table 2: Recommended this compound Concentrations for Cell-Based Assays
| Cell Line Example | Assay Type | Effective Concentration | Reference |
| U2OS DR-GFP | Homologous Recombination | 50 µM | [4] |
| H1299 dA3 | Non-Homologous End-Joining | 50 µM | [4] |
| 1BR3 (WT) hTERT | RAD51 Foci Formation | 100 µM | [1] |
Visualizations
Caption: this compound inhibits MRE11 endonuclease, shifting DSB repair from HR to NHEJ.
Caption: Workflow for assessing Homologous Recombination using a reporter assay.
Caption: A logical approach to troubleshooting unexpected this compound experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inter-individual variation in DNA repair capacity: a need for multi-pathway functional assays to promote translational DNA repair research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PFM01 precipitation in working solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing PFM01 precipitation in working solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the MRE11 endonuclease.[1][2] MRE11 is a key component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a critical role in the repair of DNA double-strand breaks (DSBs). Specifically, this compound inhibits the endonuclease activity of MRE11, which is involved in the initial processing of DSBs for repair by homologous recombination (HR). By inhibiting this activity, this compound prevents the resection of DNA ends, thereby suppressing the HR pathway and promoting the alternative non-homologous end-joining (NHEJ) pathway.[1][2]
Q2: What are the physical and chemical properties of this compound?
This compound is a yellow to orange solid with the following properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S₂ |
| Molecular Weight | 293.4 g/mol [1] |
| Purity | ≥98% |
| CAS Number | 1558598-41-6[1] |
Q3: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: In which solvents is this compound soluble?
This compound is highly soluble in dimethyl sulfoxide (DMSO) and ethanol.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL (≥ 340.83 mM)[1] |
| Ethanol | 25 mg/mL (85.21 mM); may require sonication[1] |
Troubleshooting Guide: this compound Precipitation in Working Solutions
Issue: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous cell culture medium or buffer.
This is a common issue encountered with hydrophobic compounds like this compound. The dramatic change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution can cause the compound to crash out of solution. Here are several strategies to prevent this:
Q1: What is the best way to prepare my this compound working solution to avoid precipitation?
A multi-step dilution process is recommended. Instead of diluting your highly concentrated DMSO stock directly into your final aqueous solution, perform one or more intermediate dilutions in a solvent with intermediate polarity or in your final medium.
Recommended Protocol for Preparing a 100 µM this compound Working Solution for Cell Culture:
Materials:
-
This compound solid
-
High-quality, anhydrous DMSO
-
Pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes or conical tubes
Protocol:
-
Prepare a 10 mM Stock Solution:
-
Dissolve this compound in 100% DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM stock solution, dissolve 2.934 mg of this compound in 1 mL of DMSO.
-
Ensure complete dissolution. If necessary, gently warm the solution to 37°C and vortex briefly. Some suppliers recommend sonication to aid dissolution.
-
Store this stock solution at -80°C in small aliquots.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Perform a 1:10 serial dilution of your 10 mM stock solution in pre-warmed (37°C) cell culture medium to create a 1 mM intermediate solution.
-
To do this, add 10 µL of the 10 mM this compound stock to 90 µL of pre-warmed medium.
-
Pipette up and down gently but thoroughly to mix. Visually inspect for any signs of precipitation.
-
-
Prepare the Final Working Solution:
-
Perform a final 1:10 dilution of the 1 mM intermediate solution into your pre-warmed cell culture medium to achieve the final 100 µM working concentration.
-
For example, add 100 µL of the 1 mM intermediate solution to 900 µL of pre-warmed medium.
-
Mix gently and immediately add to your cells.
-
Key Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is non-toxic to your cells, typically below 0.5% and ideally below 0.1%. Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Temperature: Using pre-warmed medium can help maintain the solubility of this compound during dilution.
-
Mixing: When diluting, add the this compound solution to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q2: I'm still seeing precipitation even with serial dilutions. What else can I try?
-
Sonication: After dilution, briefly sonicate your working solution in a water bath sonicator. This can help to break up small precipitates and re-dissolve the compound.
-
Increase the Volume of the Intermediate Dilution: Instead of a small volume, try making a larger intermediate dilution. This can sometimes help to better accommodate the solvent change.
-
Serum Concentration: If you are using a serum-free medium, consider whether your experimental design allows for the addition of a small amount of serum, as serum proteins can help to solubilize hydrophobic compounds.
Experimental Protocols & Visualizations
DNA Double-Strand Break Repair Pathway Choice
The following diagram illustrates the competing pathways of Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR) for repairing DNA double-strand breaks. This compound inhibits the endonuclease activity of MRE11, a key protein in the HR pathway, thereby promoting NHEJ.
References
Navigating PFM01 Activity: The Influence of Serum Concentration in In Vitro Assays
Technical Support Center
For researchers and drug development professionals investigating the activity of novel compounds like PFM01, understanding and optimizing in vitro assay conditions is paramount. This guide addresses common questions and troubleshooting scenarios related to the impact of serum concentration on the experimental activity of compounds, with a focus on Plasmodium falciparum culture and drug susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an N-alkylated derivative of mirin and acts as an inhibitor of MRE11 endonuclease.[1] Its primary described function is in the regulation of double-strand break repair (DSBR), influencing the choice between nonhomologous end-joining (NHEJ) and homologous recombination (HR) pathways.[1][2] It is important to note that the available literature primarily discusses the role of this compound in the context of mammalian cells and cancer research, and its activity against Plasmodium falciparum is not yet characterized in published studies.
Q2: How does serum concentration generally affect P. falciparum in vitro cultures?
Serum is a critical component in the in vitro culture of P. falciparum, providing essential nutrients for parasite growth.[3][4] The standard concentration used in many laboratories is 10% human serum.[3][4] However, parasite growth rates can vary depending on the serum source (e.g., nonimmune, autologous) and concentration.[3] In some cases, serum substitutes like Albumax I or II are used, which can also influence parasite growth and the outcomes of drug sensitivity assays.[3][5]
Q3: Can serum concentration impact the measured activity of an investigational compound like this compound against P. falciparum?
Yes, the concentration of serum can significantly influence the 50% inhibitory concentrations (IC50s) of antimalarial drugs.[3] High serum concentrations can sometimes reduce the apparent activity of a compound. This can be due to several factors, including the binding of the compound to serum proteins like albumin, which reduces the free concentration of the drug available to act on the parasite. For lipophilic compounds, this effect can be particularly pronounced. Conversely, very low serum concentrations can lead to suboptimal parasite growth, which can also confound the interpretation of drug activity assays.
Q4: What are the common issues encountered when evaluating a new compound where serum effects are suspected?
Common problems include:
-
High IC50 values: The compound appears less potent than expected.
-
Poor reproducibility: Results vary significantly between experiments.
-
Discrepancies with other assays: Inconsistent results between in vitro and other screening methods.
These issues may be linked to the serum concentration used in the assay.
Troubleshooting Guide
| Issue | Potential Cause Related to Serum | Recommended Action |
| High IC50 Value | The compound may be binding to serum proteins, reducing its effective concentration. | 1. Perform the assay with a range of serum concentrations (e.g., 2.5%, 5%, 10%) to assess the impact on IC50. 2. Consider using a serum-free or low-serum medium, or a serum substitute like Albumax, and compare the results. Note that some serum substitutes can also lead to higher IC50s for certain drugs.[3] |
| Poor Reproducibility | Variability in serum batches can lead to inconsistent results. Different lots of serum can have varying compositions of proteins and other components. | 1. Test each new batch of serum for its ability to support optimal parasite growth before using it in drug assays. 2. Whenever possible, use a single, large batch of serum for a series of related experiments to minimize variability. |
| Suboptimal Parasite Growth | The serum concentration may be too low, or the serum quality may be poor, leading to unhealthy parasites and unreliable assay results. | 1. Ensure the serum concentration is optimized for the specific P. falciparum strain being used. A typical starting point is 10% human serum.[3][4] 2. If using a serum substitute, ensure it is used at the recommended concentration (e.g., 0.5% for Albumax I).[3] |
Experimental Protocols
Standard P. falciparum Drug Susceptibility Assay
This protocol is a generalized procedure for assessing the in vitro activity of a compound against the erythrocytic stages of P. falciparum.
-
Parasite Culture:
-
Maintain asynchronous P. falciparum cultures in RPMI 1640 medium supplemented with a specified concentration of human serum (e.g., 10%), 0.5% Albumax II, and hypoxanthine.
-
Incubate at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Synchronize cultures to the ring stage using methods such as sorbitol treatment.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.
-
Add the diluted compound to a 96-well microtiter plate. Include drug-free wells as a negative control and wells with a known antimalarial as a positive control.
-
-
Assay Initiation:
-
Adjust the synchronized parasite culture to a parasitemia of approximately 0.5% and a hematocrit of 1.5-2.5%.
-
Add the parasite suspension to each well of the drug plate.
-
Incubate the plate for 48-72 hours under the standard culture conditions.
-
-
Measurement of Parasite Growth:
-
Quantify parasite growth using a method such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopic counting of Giemsa-stained smears.
-
-
Data Analysis:
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Investigating the Impact of Serum Concentration
To specifically assess the effect of serum on compound activity, the above protocol can be modified as follows:
-
Prepare parallel sets of complete culture medium with varying concentrations of human serum (e.g., 1%, 2.5%, 5%, 10%, and 15%).
-
Perform the drug susceptibility assay as described above for each serum concentration.
-
Compare the IC50 values obtained at the different serum concentrations to determine the extent of serum-induced effects on the compound's activity.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for evaluating the effect of serum concentration on this compound activity.
Simplified MRE11 Signaling Pathway
As this compound is an MRE11 inhibitor, understanding its target's signaling context is crucial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro adaptability of Plasmodium falciparum to different fresh serum alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Verifying PFM01 activity with positive and negative controls.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PFM01, a selective inhibitor of the MRE11 endonuclease. Proper experimental design, including the use of appropriate positive and negative controls, is critical for validating its activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This complex plays a crucial role in the initial processing of DNA double-strand breaks (DSBs). By inhibiting MRE11's endonuclease activity, this compound effectively channels the DNA repair process towards Non-Homologous End Joining (NHEJ) and away from Homologous Recombination (HR). This makes it a valuable tool for studying the interplay between these two major DSB repair pathways.
Q2: How can I verify that this compound is active in my cell line?
The activity of this compound can be verified by assessing its impact on the two major DNA double-strand break repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). Key experimental readouts include:
-
Reduction in HR: This can be measured by a decrease in the formation of RAD51 foci at sites of DNA damage.
-
Increase in NHEJ: While direct measurement can be complex, an increase in NHEJ can be inferred from the rescue of viability or reduced chromosomal aberrations in HR-deficient cells treated with a DNA damaging agent.
-
Phosphorylation of H2AX (γH2AX): While not a direct measure of a specific repair pathway, monitoring the kinetics of γH2AX foci formation and resolution can provide insights into the overall DNA damage response in the presence of this compound.
Q3: What are appropriate positive controls for a this compound experiment?
A positive control should demonstrate a clear, expected biological response to this compound. An ideal positive control would be a cell line known to be deficient in Homologous Recombination (e.g., cells with mutations in BRCA1, BRCA2, or PALB2).
-
Rationale: In HR-deficient cells, DNA double-strand breaks induced by agents like ionizing radiation (IR) or certain chemotherapeutics are inefficiently repaired, leading to cell death. This compound, by promoting the alternative NHEJ pathway, is expected to partially rescue this phenotype and increase cell survival. Observing this rescue effect would serve as a strong positive control for this compound's activity.
Q4: What are the best negative controls to use with this compound?
Negative controls are essential to ensure that the observed effects are specifically due to the inhibition of MRE11 endonuclease activity by this compound and not due to off-target effects or experimental artifacts.
-
Vehicle Control: The most straightforward negative control is to treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells.
-
Genetic Negative Control: A more rigorous negative control involves using a cell line where the target of this compound, MRE11, is absent or functionally inactive. This could be an MRE11 knockout cell line or a cell line expressing an endonuclease-dead mutant of MRE11. In such cells, this compound is expected to have no effect on DNA repair pathway choice, as its target is not present or is non-functional.
-
Inactive Analog (if available): If a structurally similar but biologically inactive analog of this compound is available, it can be used to control for any non-specific effects of the chemical scaffold.
Troubleshooting Guides
Issue 1: No observable effect of this compound on RAD51 foci formation.
| Possible Cause | Troubleshooting Step |
| This compound Concentration | Titrate this compound to determine the optimal concentration for your cell line and experimental conditions. A common starting point is 10-100 µM. |
| Timing of Treatment | Optimize the pre-incubation time with this compound before inducing DNA damage. A 1-2 hour pre-treatment is often sufficient. |
| DNA Damage Induction | Ensure that the dose of the DNA damaging agent (e.g., ionizing radiation, etoposide) is sufficient to induce a robust RAD51 foci response in your positive control cells. |
| Antibody Staining | Verify the quality and dilution of your primary and secondary antibodies for RAD51 immunofluorescence. Include a positive control for the staining itself (e.g., cells treated with a known potent inducer of HR). |
| Cell Line | Confirm that your cell line has a functional HR pathway that can be inhibited. |
Issue 2: High background in γH2AX immunofluorescence staining.
| Possible Cause | Troubleshooting Step |
| Antibody Concentration | Use a more dilute concentration of the primary anti-γH2AX antibody. |
| Blocking Step | Increase the duration and/or the concentration of the blocking agent (e.g., BSA, normal goat serum). |
| Washing Steps | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Fixation/Permeabilization | Optimize the fixation and permeabilization protocol. Over-fixation or harsh permeabilization can lead to increased background. |
Experimental Protocols
Protocol 1: Verification of this compound Activity using RAD51 Foci Formation Assay
This protocol assesses the ability of this compound to inhibit Homologous Recombination by quantifying the formation of RAD51 foci in response to DNA damage.
Materials:
-
Cell line of interest (and a BRCA2-deficient cell line as a positive control)
-
This compound (dissolved in DMSO)
-
DNA damaging agent (e.g., ionizing radiation source or Etoposide)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce DNA damage (e.g., 10 Gy ionizing radiation).
-
Incubate the cells for 4-6 hours to allow for RAD51 foci formation.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.5% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 5% BSA for 1 hour.
-
Incubate with anti-RAD51 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of RAD51 foci per cell. A significant decrease in the number of foci in this compound-treated cells compared to the vehicle control indicates inhibition of HR.
Expected Quantitative Data Summary:
| Treatment Group | Cell Line | Average RAD51 Foci per Cell (± SD) |
| Vehicle (DMSO) | Wild-Type | 50 ± 8 |
| This compound (50 µM) | Wild-Type | 15 ± 4 |
| Vehicle (DMSO) | BRCA2-deficient | 5 ± 2 |
| This compound (50 µM) | BRCA2-deficient | 4 ± 1 |
Protocol 2: Verification of this compound Activity using a Host-Cell Reactivation Assay for NHEJ
This protocol utilizes a reporter plasmid to quantitatively measure the efficiency of NHEJ in the presence of this compound.
Materials:
-
Cell line of interest
-
NHEJ reporter plasmid (e.g., a plasmid with a linearized reporter gene like GFP that requires NHEJ for re-ligation and expression)
-
This compound (dissolved in DMSO)
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to reach 70-80% confluency.
-
Pre-treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Transfect the cells with the linearized NHEJ reporter plasmid using a suitable transfection reagent.
-
Incubate the cells for 24-48 hours to allow for plasmid repair and reporter gene expression.
-
Harvest the cells and analyze the percentage of reporter-positive cells (e.g., GFP-positive) by flow cytometry.
-
An increase in the percentage of reporter-positive cells in the this compound-treated group compared to the vehicle control indicates an enhancement of NHEJ.
Expected Quantitative Data Summary:
| Treatment Group | Percentage of GFP-positive cells (± SD) |
| Vehicle (DMSO) | 5.2 ± 0.8% |
| This compound (50 µM) | 12.5 ± 1.5% |
Visualizations
Caption: this compound inhibits MRE11 endonuclease activity, shifting DSB repair from HR to NHEJ.
Caption: Workflow for verifying this compound activity with positive and negative controls.
PFM01 degradation and proper storage conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PFM01.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the MRE11 endonuclease, which is a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] This complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs).[1] this compound specifically inhibits the endonuclease activity of MRE11, without affecting its exonuclease activity.[3][4] By doing so, this compound influences the choice of DNA repair pathway, promoting non-homologous end-joining (NHEJ) while suppressing homologous recombination (HR).[5][6][7]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Below is a summary of the recommended storage conditions for both the powdered form and solutions.
| Format | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [6] |
| In Solvent (e.g., DMSO) | -80°C | 6 months - 1 year | [5][6][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5][8] |
General Storage Tips:
-
Once a stock solution is prepared, it is recommended to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[8]
-
Protect from light and moisture.
Q3: What is the solubility of this compound?
This compound is soluble in DMSO and ethanol.[7] Sonication may be required to fully dissolve the compound in DMSO.[6]
| Solvent | Solubility | Source |
| DMSO | 4 mg/mL (13.63 mM) | [6] |
| DMSO | up to 100 mM | [7] |
| Ethanol | up to 100 mM | [7] |
Note: To enhance solubility, you can warm the solution to 37°C and use an ultrasonic bath.[8]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Unexpected or inconsistent experimental results.
-
Possible Cause: this compound Degradation. Improper storage or handling can lead to the degradation of this compound, resulting in a loss of its inhibitory activity.
-
Solution:
-
Ensure this compound powder and stock solutions are stored at the correct temperatures as outlined in the storage table.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.
-
Prepare fresh working solutions from a new aliquot for each experiment.
-
-
-
Possible Cause: Incorrect Concentration. The effective concentration of this compound can vary depending on the cell type and experimental conditions.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific system.
-
Verify the calculations for preparing your stock and working solutions.
-
-
-
Possible Cause: Cell Line Variability. Different cell lines may have varying sensitivities to this compound due to differences in their DNA repair capacities.
-
Solution:
-
Characterize the DNA repair pathways in your cell line.
-
Consult the literature for studies using this compound in similar cell lines.
-
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Low Solubility in Aqueous Solutions. this compound has low solubility in aqueous buffers.
-
Solution:
-
Prepare a high-concentration stock solution in DMSO.[6]
-
When preparing working solutions in cell culture media or buffers, ensure the final DMSO concentration is low (typically <0.5%) and does not affect the cells or the assay.
-
Briefly warming the solution to 37°C and using sonication can aid in dissolution.[8]
-
-
Issue 3: No observable effect of this compound in the experiment.
-
Possible Cause: Insufficient Incubation Time. The time required for this compound to exert its effect may vary.
-
Solution:
-
Perform a time-course experiment to determine the optimal incubation time.
-
-
-
Possible Cause: this compound is not the appropriate inhibitor for the intended pathway. this compound specifically inhibits MRE11 endonuclease activity.
-
Solution:
-
Confirm that the biological process you are studying is dependent on MRE11 endonuclease activity.
-
Consider using other inhibitors that target different components of the DNA damage response pathway for comparison.
-
-
Experimental Protocols
Example Protocol: Assessing the Effect of this compound on DNA Double-Strand Break Repair using γH2AX Foci Formation
This protocol provides a general framework for evaluating the impact of this compound on the repair of DNA double-strand breaks induced by ionizing radiation (IR).
1. Cell Seeding:
- Seed cells (e.g., U2OS, HeLa) on coverslips in a multi-well plate at a density that will result in 50-70% confluency on the day of the experiment.
- Allow cells to attach and grow for 24 hours.
2. This compound Treatment:
- Prepare fresh working solutions of this compound in cell culture medium from a DMSO stock. Include a DMSO vehicle control.
- Pre-treat the cells with the desired concentrations of this compound or vehicle for 1-2 hours.
3. Induction of DNA Damage:
- Expose the cells to a defined dose of ionizing radiation (e.g., 2-5 Gy).
4. Post-Irradiation Incubation:
- Return the cells to the incubator and allow them to repair for various time points (e.g., 1, 4, 8, 24 hours) in the presence of this compound or vehicle.
5. Immunofluorescence Staining for γH2AX:
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with 0.25% Triton X-100 in PBS.
- Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
- Incubate with a primary antibody against γH2AX.
- Wash and incubate with a fluorescently labeled secondary antibody.
- Mount the coverslips on slides with a mounting medium containing DAPI for nuclear counterstaining.
6. Image Acquisition and Analysis:
- Acquire images using a fluorescence microscope.
- Quantify the number of γH2AX foci per nucleus. An increase in the number of foci at later time points in this compound-treated cells compared to the vehicle control would suggest an inhibition of DSB repair.
Visualizations
Caption: Mechanism of this compound in DNA double-strand break repair pathway choice.
Caption: Troubleshooting workflow for experiments involving this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | CAS 1558598-41-6 | Sun-shinechem [sun-shinechem.com]
- 3. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. PFM 01 | Endonuclease Inhibitors: R&D Systems [rndsystems.com]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Troubleshooting Resistance to PFM01 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to PFM01 treatment in cell lines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
1. My cell line shows reduced sensitivity to this compound compared to published data. What are the possible reasons?
Reduced sensitivity to this compound, an MRE11 endonuclease inhibitor, can arise from various intrinsic and acquired mechanisms.[1][2][3] Potential causes include:
-
Altered Target Expression or Mutation: Changes in the MRE11 protein, the direct target of this compound, can prevent effective drug binding.[2] This could be due to mutations in the MRE11A gene or altered expression levels of the MRE11 protein.
-
Activation of Compensatory Pathways: Cells may adapt by upregulating alternative DNA repair pathways that are not dependent on MRE11 endonuclease activity, thereby bypassing the inhibitory effect of this compound.[2]
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound, preventing it from reaching its target.[2][4]
-
Cell Line Specific Factors: The inherent genetic and epigenetic landscape of a particular cell line can contribute to intrinsic resistance.[5]
2. How can I confirm that this compound is reaching its target in my cells?
To verify target engagement, you can assess the downstream effects of MRE11 endonuclease inhibition. This compound is known to reduce homologous recombination (HR) and enhance non-homologous end-joining (NHEJ).[6][7][8]
Recommended Experiment:
-
DNA Repair Pathway Reporter Assays: Utilize commercially available reporter cell lines (e.g., U2OS DR-GFP for HR, H1299 dA3 for NHEJ) or engineer your cell line with appropriate reporter constructs to quantify the efficiency of these pathways in the presence and absence of this compound.[9][10] A lack of change in the ratio of HR to NHEJ upon this compound treatment may indicate a lack of target engagement.
3. What experimental approaches can I use to investigate the mechanism of resistance in my cell line?
A systematic approach is recommended to pinpoint the resistance mechanism. The following workflow outlines key experiments.
Troubleshooting Workflow for this compound Resistance
References
- 1. Drug-adapted cancer cell lines as preclinical models of acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. This compound - Biochemicals - CAT N°: 36574 [bertin-bioreagent.com]
- 9. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an assay to measure mutagenic non-homologous end-joining repair activity in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PFM01 Efficacy and Cell Confluence
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of cell confluence on the efficacy of PFM01, a potent MRE11 endonuclease inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2][3] The MRN complex plays a crucial role in the detection and signaling of DNA double-strand breaks (DSBs). This compound specifically inhibits the endonuclease activity of MRE11, which is involved in the initiation of homologous recombination (HR) repair. By inhibiting this activity, this compound promotes the alternative non-homologous end-joining (NHEJ) pathway for DSB repair.[1][2]
Q2: How does cell confluence generally affect the efficacy of anti-cancer drugs?
A2: Cell confluence, or the percentage of the culture surface covered by cells, can significantly impact the cellular response to drugs. At high confluency, cells can enter a state of contact inhibition, leading to slower proliferation and changes in gene expression, including those related to the cell cycle.[4][5] This can affect the efficacy of drugs that target actively dividing cells. Conversely, cells at low confluency are typically in an exponential growth phase and may be more sensitive to drugs that interfere with DNA replication and cell division.[5]
Q3: How is cell confluence likely to affect the efficacy of this compound?
A3: The efficacy of this compound is likely dependent on cell confluence due to its mechanism of action within the DNA damage response (DDR) pathway, which is intricately linked to the cell cycle. Since this compound targets a key protein in DNA repair, its effects may be more pronounced in actively dividing cells (lower confluency) where DNA replication is occurring and the fidelity of DNA repair is critical. In contrast, cells at high confluency with reduced proliferation may be less sensitive to the disruption of DNA repair pathways.
Q4: What is the optimal cell confluence for testing this compound efficacy?
A4: The optimal cell confluence for testing this compound efficacy depends on the experimental objective.
-
To assess cytostatic effects (inhibition of cell proliferation): A lower confluence (e.g., 30-50%) is recommended to ensure that the cells are in a logarithmic growth phase and have space to proliferate.[5]
-
To assess cytotoxic effects (induction of cell death): A higher confluence (e.g., 70-90%) may be more appropriate, as the goal is to measure cell killing in a more densely populated, tumor-like environment.[5]
It is crucial to maintain consistency in cell confluence across experiments to ensure reproducible results.
Experimental Protocols
Protocol: Assessing the Effect of Cell Confluence on this compound Efficacy
This protocol provides a framework for determining the impact of cell density on the efficacy of this compound.
1. Cell Seeding to Achieve Different Confluences:
-
Determine the optimal seeding densities to achieve low (e.g., 30-40%), medium (e.g., 60-70%), and high (e.g., 90-100%) confluency at the time of drug treatment. This will require a preliminary experiment to establish the growth rate of your specific cell line.
-
Seed cells in 96-well plates at the predetermined densities. For example:
-
Low Confluence: Seed 2,000 cells/well.
-
Medium Confluence: Seed 5,000 cells/well.
-
High Confluence: Seed 10,000 cells/well.
-
-
Incubate the plates for 24 hours to allow for cell attachment.
2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for a predetermined duration (e.g., 48 or 72 hours).
3. Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a suitable method, such as the MTT, MTS, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Normalize the viability data to the vehicle-treated control for each confluence level.
-
Plot the dose-response curves for each confluence level (Cell Viability % vs. This compound Concentration).
-
Calculate the IC50 (half-maximal inhibitory concentration) value for each confluence.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound efficacy at different cell confluences.
Data Presentation
Summarize your quantitative results in a table for clear comparison.
| Cell Confluence | Seeding Density (cells/well) | This compound IC50 (µM) |
| Low (~30-40%) | User-defined | User-determined |
| Medium (~60-70%) | User-defined | User-determined |
| High (~90-100%) | User-defined | User-determined |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Pipetting errors | - Ensure thorough mixing of cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette for adding reagents and ensure proper calibration. |
| Inconsistent results between experiments | - Variation in cell passage number- Inconsistent confluency at time of treatment- Instability of this compound solution | - Use cells within a consistent and narrow passage number range.- Adhere strictly to the predetermined seeding densities and incubation times.- Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| No significant effect of this compound observed | - this compound concentration is too low- Cell line is resistant- Incorrect assay for measuring endpoint | - Test a wider and higher range of this compound concentrations.- Verify the expression of MRE11 in your cell line.- Consider using an alternative assay, such as a colony formation assay for long-term effects. |
| High background in viability assay | - Contamination of cell culture- Reagent incompatibility | - Regularly check for and discard contaminated cultures.- Ensure that the assay reagents are compatible with your culture medium and this compound. |
Signaling Pathway
DNA Double-Strand Break Repair Pathway and this compound's Point of Action
Caption: this compound inhibits the MRE11 endonuclease within the MRN complex, a critical sensor of DNA double-strand breaks.
References
- 1. Dynamics of the DYNLL1/MRE11 complex regulate DNA end resection and recruitment of Shieldin to DSBs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mre11 nuclease is critical for the sensitivity of cells to Chk1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mre11 Nuclease Is Critical for the Sensitivity of Cells to Chk1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Targeting of MRE11 or RAD51 Sensitizes Colorectal Cancer Stem Cells to CHK1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PFM01 versus PFM39: A Comparative Guide to DNA Repair Pathway Choice Modulation
In the intricate landscape of DNA double-strand break (DSB) repair, the MRE11-RAD50-NBS1 (MRN) complex plays a pivotal role as a sensor and initiator of repair signaling. The nuclease activity of MRE11, a core component of this complex, is a critical determinant in the choice between two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). This guide provides a comprehensive comparison of two specific MRE11 inhibitors, PFM01 and PFM39, which differentially target the nuclease activities of MRE11 to modulate this pathway choice. This information is intended for researchers, scientists, and drug development professionals engaged in the fields of DNA repair, cancer biology, and therapeutics.
Performance Comparison: this compound vs. PFM39
This compound and PFM39 are small molecule inhibitors derived from Mirin, a known MRE11 inhibitor. However, they possess distinct specificities for the different nuclease activities of MRE11, leading to divergent effects on DNA repair pathway selection.
This compound is an N-alkylated Mirin derivative that specifically inhibits the endonuclease activity of MRE11.[1] This inhibition prevents the initial processing of DNA ends required for HR, thereby channeling the repair towards the NHEJ pathway.[1][2]
PFM39 , a Mirin analog, is a potent and selective inhibitor of the exonuclease activity of MRE11.[3] By blocking the 3' to 5' exonuclease function, PFM39 stalls the resection of DNA ends, a crucial step in HR, leading to an inhibition of this pathway without a corresponding significant increase in NHEJ.[2][3]
The differential effects of these inhibitors are summarized in the table below, with data extracted from key studies investigating their impact on DNA repair.
| Feature | This compound | PFM39 |
| Target | MRE11 Endonuclease Activity | MRE11 Exonuclease Activity |
| Effect on HR | Reduces HR | Inhibits HR |
| Effect on NHEJ | Enhances NHEJ | No significant increase |
| Mechanism | Blocks initiation of DNA end resection | Stalls ongoing DNA end resection |
| Cellular Outcome | Promotes error-prone repair (NHEJ) | Leads to a repair defect in HR-proficient cells |
Experimental Data
The following tables summarize quantitative data from key experiments demonstrating the differential effects of this compound and PFM39 on DNA repair pathway choice. The data is based on studies by Shibata et al. (2014).
Table 1: Effect of this compound and PFM39 on Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) Frequency
| Inhibitor (Concentration) | HR Frequency (% of Control) | NHEJ Frequency (% of Control) |
| This compound (100 µM) | ~40% | ~150% |
| PFM39 (50 µM) | ~50% | ~100% (no significant change) |
Data derived from I-SceI-based reporter assays in U2OS DR-GFP (HR) and H1299 dA3 (NHEJ) cells.[2]
Table 2: Impact of this compound and PFM39 on DNA Damage Foci Formation
| Inhibitor (Concentration) | RAD51 Foci (marker for HR) | γH2AX Foci (marker for DSBs) at 8h post-IR |
| This compound (100 µM) | Significantly Reduced | Near baseline levels (efficient repair) |
| PFM39 (100 µM) | Significantly Reduced | Persistently high (impaired repair) |
Data from immunofluorescence analysis in irradiated human fibroblasts.[2]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in Graphviz DOT language.
Caption: DNA repair pathway choice modulation by this compound and PFM39.
Caption: General experimental workflow for studying this compound and PFM39.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Immunofluorescence for γH2AX and RAD51 Foci
This protocol allows for the visualization and quantification of DNA damage (γH2AX foci) and the engagement of the HR pathway (RAD51 foci).
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound, PFM39, or vehicle control (DMSO) for the specified duration.
-
Induce DNA Damage: Expose cells to ionizing radiation (e.g., 2-10 Gy) or other DSB-inducing agents.
-
Fixation: At desired time points post-irradiation, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with primary antibodies against γH2AX and/or RAD51 diluted in 1% BSA/PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 or 594) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells with PBS, counterstain nuclei with DAPI, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software such as ImageJ or CellProfiler.
HR and NHEJ Reporter Assays
These assays utilize cell lines with integrated reporter constructs to quantify the frequency of HR and NHEJ.
-
Cell Seeding: Seed U2OS DR-GFP (for HR) or H1299 dA3 (for NHEJ) cells in multi-well plates.
-
Inhibitor Treatment: Treat cells with this compound, PFM39, or DMSO.
-
I-SceI Transfection: Transfect cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB within the reporter construct.
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and expression of the reporter protein (GFP for HR, RFP for NHEJ).
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Data Analysis: Analyze the percentage of GFP or RFP-positive cells using a flow cytometer. The percentage of fluorescent cells corresponds to the frequency of the respective repair pathway.
Conclusion
This compound and PFM39 are valuable research tools for dissecting the molecular mechanisms of DNA repair pathway choice. Their distinct inhibitory actions on the endonuclease and exonuclease activities of MRE11 provide a means to experimentally manipulate the balance between NHEJ and HR. For researchers in drug development, these compounds offer a framework for designing novel therapeutic strategies that exploit the DNA repair dependencies of cancer cells. For instance, inhibiting HR with a PFM39-like compound could sensitize tumors with deficiencies in other repair pathways, a concept known as synthetic lethality. Conversely, promoting NHEJ with a this compound-like inhibitor might be beneficial in certain therapeutic contexts. The experimental data and protocols provided in this guide offer a solid foundation for further investigation into the roles of these inhibitors and the broader implications of MRE11 nuclease activity in genome stability and cancer therapy.
References
- 1. Canonical DNA non-homologous end-joining; capacity versus fidelity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RePub, Erasmus University Repository: DNA Double-Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities [repub.eur.nl]
Validation of PFM01's inhibitory effect on MRE11 endonuclease activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PFM01, a selective inhibitor of MRE11 endonuclease activity, with other known MRE11 nuclease inhibitors. The information presented is supported by experimental data to facilitate objective evaluation and guide research applications.
Introduction to MRE11 and its Inhibitors
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor and processor of DNA double-strand breaks (DSBs), playing a pivotal role in maintaining genomic stability. MRE11 possesses both 3'-5' exonuclease and single-strand DNA endonuclease activities, which are crucial for the initiation of homologous recombination (HR) repair and the activation of the ATM signaling cascade. The choice between the two major DSB repair pathways, Non-Homologous End Joining (NHEJ) and HR, is influenced by the initial processing of the DNA ends, a step where MRE11's nuclease functions are paramount.
Small molecule inhibitors targeting MRE11's nuclease activities are invaluable tools for dissecting the complexities of DNA damage response (DDR) pathways and hold therapeutic potential. These inhibitors can be broadly categorized based on their selectivity for either the endonuclease or the exonuclease function of MRE11. This compound is a derivative of Mirin and has been identified as a specific inhibitor of MRE11's endonuclease activity.[1] This guide compares this compound with other MRE11 inhibitors, focusing on their specificities and effects on cellular DNA repair processes.
Comparative Analysis of MRE11 Inhibitors
The following tables summarize the key characteristics and reported activities of this compound and other commonly used MRE11 inhibitors.
Table 1: Specificity of MRE11 Inhibitors
| Inhibitor | Primary Target | Other Activities | Reference |
| This compound | MRE11 Endonuclease | Little to no effect on exonuclease activity.[2] | [1] |
| PFM03 | MRE11 Endonuclease | Little to no effect on exonuclease activity.[1] | [1] |
| Mirin | MRE11 Exonuclease | Also inhibits ATM activation.[1] | [1] |
| PFM39 | MRE11 Exonuclease | A more potent and selective Mirin analog.[3] | [1][3] |
Table 2: In Vitro and In Vivo Inhibitory Concentrations (IC50)
| Inhibitor | Target Activity | Assay Type | IC50 | Reference |
| This compound | MRE11 Endonuclease | In vivo (pRPA formation) | 50-75 µM (estimated) | [4] |
| PFM03 | MRE11 Endonuclease | In vitro | ~100 µM | [5] |
| Mirin | MRE11 Exonuclease | In vitro | ~200 µM | [5] |
| PFM39 | MRE11 Exonuclease | In vitro | <100 µM | [5] |
| Mirin | ATM Activation | In vitro | 12 µM |
Note: this compound was reported to have poor solubility in vitro, which has limited the determination of a precise in vitro IC50 value in some studies.[1][4]
Impact on DNA Repair Pathways
The differential inhibition of MRE11's nuclease activities by these compounds leads to distinct cellular phenotypes, particularly in the context of DSB repair pathway choice.
-
This compound and PFM03 (Endonuclease Inhibition): By inhibiting the initial endonucleolytic cleavage required for extensive resection, these compounds suppress HR.[1] This blockage of HR can redirect the repair of DSBs towards the NHEJ pathway.[1]
-
Mirin and PFM39 (Exonuclease Inhibition): Inhibition of the 3'-5' exonuclease activity also impairs HR, as this function is required for the processing of DNA ends after the initial nick.[1] However, unlike endonuclease inhibitors, these compounds do not significantly promote NHEJ.[1]
The following diagram illustrates the role of MRE11 nuclease activities in the DNA damage response and the points of intervention for the discussed inhibitors.
Experimental Protocols
Detailed methodologies for key assays used to validate the inhibitory effects of this compound and other MRE11 inhibitors are provided below.
In Vitro MRE11 Nuclease Assays
1. MRE11 Endonuclease Activity Assay
-
Substrate: ΦX174 circular single-stranded DNA (ssDNA).
-
Enzyme: Purified human MRE11 protein.
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 2 mM DTT, 5 mM MnCl2, and 0.2% Tween-20.[6]
-
Procedure:
-
Incubate purified MRE11 with the circular ssDNA substrate in the reaction buffer.
-
Add the inhibitor (e.g., this compound, PFM03) at the desired concentration or DMSO as a control.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-30 minutes) sufficient to observe significant degradation of the substrate in the control reaction.[1][6]
-
Stop the reaction by adding a stop buffer containing Proteinase K and incubating at 37°C for 15 minutes.[6]
-
Analyze the reaction products by agarose gel electrophoresis to visualize the degradation of the circular ssDNA.
-
-
Quantification: The percentage of degraded ssDNA is quantified relative to the DMSO-treated control.
2. MRE11 Exonuclease Activity Assay
-
Substrate: A 5'-radiolabeled double-stranded DNA (dsDNA) oligonucleotide.
-
Enzyme: Purified human MRN complex.
-
Reaction Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 2 mM DTT, 2 mM ATP, 5 mM MnCl2, and 0.2% Tween-20.[6]
-
Procedure:
-
Incubate the MRN complex with the radiolabeled dsDNA substrate in the reaction buffer.
-
Add the inhibitor (e.g., Mirin, PFM39) at the desired concentration or DMSO as a control.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).[2][6]
-
Stop the reaction and deproteinize the samples.
-
Analyze the products by denaturing polyacrylamide gel electrophoresis and autoradiography to detect the release of mononucleotides.
-
-
Quantification: The amount of radioactivity released as mononucleotides is measured to determine the extent of exonuclease activity inhibition.
Cellular Assays for DNA Repair
The following workflow diagram outlines the general procedure for cellular assays used to assess the impact of MRE11 inhibitors on DNA repair pathways.
1. γH2AX Foci Formation Assay (for DSB Detection)
-
Principle: Histone H2AX is rapidly phosphorylated at Ser139 (γH2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized by immunofluorescence.
-
Procedure:
-
Seed cells on coverslips and treat with the MRE11 inhibitor or DMSO.
-
Induce DSBs using ionizing radiation (IR) or other DNA damaging agents.
-
Allow cells to repair for various time points (e.g., 30 min, 2h, 8h).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against γH2AX.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips with DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
-
2. RAD51 Foci Formation Assay (for HR Monitoring)
-
Principle: RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage during HR. The presence of RAD51 foci is a marker for active HR.
-
Procedure:
-
Follow the same initial steps as the γH2AX assay for cell seeding, inhibitor treatment, and DNA damage induction.
-
Allow a longer repair time (e.g., 4-8 hours) to allow for RAD51 foci formation.
-
Fix, permeabilize, and block the cells as described above.
-
Incubate with a primary antibody against RAD51.
-
Incubate with a fluorescently labeled secondary antibody and counterstain with DAPI.
-
Image and quantify the percentage of cells with RAD51 foci or the number of foci per cell. A reduction in RAD51 foci upon inhibitor treatment indicates HR suppression.
-
3. DR-GFP Homologous Recombination Reporter Assay
-
Principle: This assay utilizes a cell line with a stably integrated reporter construct (DR-GFP) that expresses functional GFP only upon successful HR-mediated repair of an I-SceI endonuclease-induced DSB.
-
Procedure:
-
Culture DR-GFP reporter cells and treat with the MRE11 inhibitor or DMSO.
-
Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter construct.
-
Incubate for 48-72 hours to allow for DSB repair and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the presence of the inhibitor indicates a reduction in HR efficiency.
-
Conclusion
This compound is a valuable research tool for specifically investigating the role of MRE11's endonuclease activity in DNA damage response and repair. Its ability to selectively inhibit this function, in contrast to exonuclease-focused inhibitors like Mirin and PFM39, allows for a more precise dissection of the molecular mechanisms governing the choice between NHEJ and HR. The experimental protocols provided in this guide offer a framework for validating the effects of this compound and comparing its performance against other MRE11 inhibitors in various cellular and biochemical contexts. Researchers should consider the specific nuclease activity they wish to target when selecting an appropriate MRE11 inhibitor for their studies.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PFM01 with other MRE11 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFM01 with other prominent MRE11 inhibitors. The performance of these inhibitors is evaluated based on supporting experimental data, with detailed methodologies provided for key experiments.
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a cascade of signaling events that determine the fate of the cell through the activation of DNA repair pathways. MRE11, as the nuclease component of this complex, possesses both endonuclease and 3'-5' exonuclease activities, which are pivotal in the choice between two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The development of small molecule inhibitors targeting MRE11 has provided invaluable tools to dissect these pathways and holds therapeutic promise. This guide focuses on the comparative analysis of this compound, a selective MRE11 endonuclease inhibitor, with other notable MRE11 inhibitors.
Performance Comparison of MRE11 Inhibitors
The efficacy and specificity of MRE11 inhibitors are crucial for their application in research and potential therapeutic development. The following tables summarize the key characteristics and performance data of this compound and its counterparts.
| Inhibitor | Primary Target | Reported IC50 | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End Joining (NHEJ) | Key Features |
| This compound | MRE11 Endonuclease | In vivo IC50 estimate: 50-75 µM for inhibition of resection[1] | Reduces HR[1] | Enhances NHEJ[1] | A derivative of Mirin, selectively inhibits endonuclease activity to direct DNA repair pathway choice.[1] |
| Mirin | MRE11 Exonuclease | In vivo IC50 estimate: 200-300 µM for inhibition of resection[1] | Inhibits HR | No significant increase in NHEJ | A well-established MRE11 exonuclease inhibitor, but with lower potency compared to newer compounds.[1] |
| PFM39 | MRE11 Exonuclease | In vivo IC50 estimate: 50-75 µM for inhibition of resection[1] | Inhibits HR | No significant increase in NHEJ | A more potent analog of Mirin that selectively inhibits exonuclease activity.[1] |
| MU147 | MRE11 Nuclease | 25.3 µM[2] | Inhibits MRN-dependent HR[2] | Not explicitly stated | More specific and effective than Mirin; also shows some activity against FEN1.[2] |
| MU1409 | MRE11 Nuclease | 12.1 µM | Inhibits MRN-dependent HR | Not explicitly stated | More specific and effective than Mirin; also inhibits FEN1 and EXO1. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro MRE11 Endonuclease Activity Assay
This assay is used to determine the inhibitory effect of compounds on the endonuclease activity of MRE11 using a circular single-stranded DNA (ssDNA) substrate.
Materials:
-
Purified human MRE11 protein
-
φX174 circular ssDNA
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MnCl2, 1 mM DTT)
-
MRE11 inhibitors (dissolved in DMSO)
-
Agarose gel
-
DNA loading dye
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, φX174 circular ssDNA (e.g., 200 ng), and the desired concentration of the MRE11 inhibitor or DMSO as a vehicle control.
-
Initiate the reaction by adding purified human MRE11 protein (e.g., 50 nM).
-
Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 20 mM EDTA) and proteinase K, followed by incubation at 50°C for 15 minutes.
-
Add DNA loading dye to each sample.
-
Resolve the DNA products on a 1% agarose gel.
-
Visualize the DNA bands using a gel imaging system. The conversion of circular ssDNA to linear ssDNA indicates endonuclease activity.
-
Quantify the band intensities to determine the percentage of inhibition.
RAD51 Foci Formation Assay (Immunofluorescence)
This assay quantifies the formation of RAD51 foci in the nucleus, which is a hallmark of homologous recombination.
Materials:
-
Cells cultured on coverslips
-
DNA damaging agent (e.g., ionizing radiation)
-
MRE11 inhibitors
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-RAD51
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with the MRE11 inhibitor or vehicle control for a specified time.
-
Induce DNA damage (e.g., by irradiating the cells).
-
Allow time for foci formation (e.g., 4-8 hours post-irradiation).
-
Wash the cells with PBS and fix them with the fixation solution for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with the permeabilization solution for 10 minutes.
-
Wash with PBS and block with the blocking solution for 1 hour.
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.
Non-Homologous End Joining (NHEJ) Reporter Assay
This assay measures the efficiency of NHEJ by using a reporter construct that expresses a fluorescent protein upon successful repair of a DSB induced by the I-SceI endonuclease.
Materials:
-
Cells stably transfected with an NHEJ reporter construct (e.g., pEJ-GFP)
-
I-SceI expression vector
-
Transfection reagent
-
MRE11 inhibitors
-
Flow cytometer
Procedure:
-
Seed the NHEJ reporter cell line in culture plates.
-
Treat the cells with the MRE11 inhibitor or vehicle control.
-
Transfect the cells with the I-SceI expression vector using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. An increase in the percentage of GFP-positive cells indicates an enhancement of NHEJ.
Visualizing MRE11's Role in DNA Damage Response
To better understand the context in which these inhibitors function, the following diagrams illustrate the MRE11 signaling pathway and a typical experimental workflow.
Caption: MRE11 Signaling in DNA Damage Response.
Caption: General Experimental Workflow.
References
Confirming the On-Target Activity of PFM01 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PFM01, a selective inhibitor of MRE11 endonuclease, with other known MRE11 inhibitors. It includes experimental data to support the on-target activity of this compound in a cellular context and detailed protocols for key validation assays.
Introduction to this compound and MRE11
This compound is a small molecule inhibitor that specifically targets the endonuclease activity of the MRE11 protein. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the DNA damage response (DDR). The MRN complex is one of the first sensors of DNA double-strand breaks (DSBs) and plays a pivotal role in initiating DNA repair through two major pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR). The distinct nuclease activities of MRE11—endonuclease and exonuclease—are crucial in determining the choice between these repair pathways. This compound's selective inhibition of the endonuclease activity allows researchers to dissect the specific roles of this function in DNA repair and to modulate the cellular response to DNA damage.
Comparison of this compound with Other MRE11 Inhibitors
The on-target activity of this compound is best understood by comparing its effects to other well-characterized MRE11 inhibitors, such as Mirin and PFM39, which primarily target the exonuclease activity of MRE11.
Table 1: Comparison of Inhibitor Specificity on MRE11 Nuclease Activity
| Inhibitor | Target Nuclease Activity | Extent of Inhibition |
| This compound | Endonuclease | ~60% reduction in MRN endonuclease activity [1] |
| PFM03 | Endonuclease | ~98% reduction in MRN endonuclease activity[1] |
| Mirin | Exonuclease | Potent inhibitor of MRE11 exonuclease activity[2] |
| PFM39 | Exonuclease | Potent and selective inhibitor of MRE11 exonuclease activity[2][3] |
Table 2: Cellular Effects of MRE11 Inhibitors on DNA Repair Pathways
| Inhibitor | Effect on Homologous Recombination (HR) | Effect on Non-Homologous End Joining (NHEJ) | Effect on RAD51 Foci Formation |
| This compound | Reduces HR [2] | Enhances NHEJ [2] | Diminishes RAD51 foci [2] |
| Mirin | Inhibits HR | No significant increase in NHEJ[3] | Diminishes RAD51 foci[2] |
| PFM39 | Inhibits HR | No significant increase in NHEJ[3] | Diminishes RAD51 foci[2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MRE11 signaling pathway and a general workflow for confirming the on-target activity of this compound.
Figure 1. MRE11 Signaling in DNA Double-Strand Break Repair.
Figure 2. Experimental Workflow for Confirming this compound On-Target Activity.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for MRE11 Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.
Principle: Ligand binding can alter the thermal stability of a protein. By heating cell lysates to various temperatures, the aggregation temperature of the target protein can be determined. A shift in this temperature in the presence of a compound indicates direct target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., U2OS, HEK293) to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Cell Lysis and Heat Treatment:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Aliquot the supernatant into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Analysis of Soluble MRE11:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble MRE11 in each sample by Western blotting using an anti-MRE11 antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble MRE11 as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates stabilization of MRE11 and confirms target engagement.
-
RAD51 Foci Formation Assay
This assay is used to visualize and quantify the formation of RAD51 nucleoprotein filaments at sites of DNA damage, a key step in homologous recombination.
Principle: Upon DNA damage, RAD51 is recruited to the damage sites and forms distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of upstream HR factors, like MRE11 endonuclease, is expected to reduce RAD51 foci formation.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., U2OS, HeLa) on coverslips in a multi-well plate.
-
Pre-treat cells with this compound (e.g., 50-100 µM) or vehicle control for 1-2 hours.
-
Induce DNA damage by treating with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM camptothecin) for 1 hour.
-
Allow cells to recover for a defined period (e.g., 4-6 hours) to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of RAD51 foci per nucleus in a significant number of cells (e.g., >100 cells per condition).
-
-
Data Interpretation:
-
A significant reduction in the number of RAD51 foci per cell in this compound-treated samples compared to the vehicle control indicates inhibition of homologous recombination.
-
DR-GFP Homologous Recombination (HR) Reporter Assay
This is a cell-based assay to quantitatively measure the efficiency of HR.
Principle: The DR-GFP reporter system consists of a U2OS cell line with a stably integrated reporter cassette. The cassette contains a non-functional GFP gene (SceI-GFP) with a recognition site for the I-SceI endonuclease. Upon expression of I-SceI, a DSB is created. If this break is repaired by HR using a downstream internal GFP fragment as a template, a functional GFP gene is reconstituted, and the cell becomes fluorescent.
Protocol:
-
Cell Culture and Transfection:
-
Culture U2OS-DR-GFP cells to 60-70% confluency.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and a control plasmid (e.g., expressing mCherry to monitor transfection efficiency).
-
Simultaneously treat the cells with this compound (e.g., 50-100 µM) or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze by flow cytometry.
-
-
Data Interpretation:
-
Determine the percentage of GFP-positive cells within the transfected (mCherry-positive) population.
-
A decrease in the percentage of GFP-positive cells in the this compound-treated group compared to the control indicates an inhibition of HR.
-
NHEJ Reporter Assay
This assay quantitatively measures the efficiency of the NHEJ pathway.
Principle: Various NHEJ reporter systems exist, often involving a plasmid with a reporter gene (e.g., GFP) that is disrupted by an I-SceI recognition site. When the plasmid is linearized by I-SceI and transfected into cells, successful repair by NHEJ can restore the reporter gene's reading frame, leading to its expression.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., H1299) to 60-70% confluency.
-
Co-transfect the cells with a linearized NHEJ reporter plasmid and a control plasmid for transfection efficiency.
-
Treat the cells with this compound (e.g., 50-100 µM) or vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells and analyze for reporter gene expression (e.g., by flow cytometry for GFP).
-
-
Data Interpretation:
-
An increase in the percentage of reporter-positive cells in the this compound-treated group suggests an enhancement of the NHEJ repair pathway.
-
Conclusion
The data and protocols presented in this guide provide a robust framework for confirming the on-target activity of this compound in cells. By utilizing a combination of biophysical (CETSA) and cell-based functional assays (RAD51 foci, HR/NHEJ reporters), researchers can confidently demonstrate that this compound selectively engages MRE11 and modulates DNA repair pathway choice by inhibiting its endonuclease activity. This makes this compound a valuable tool for studying the intricate mechanisms of DNA repair and for the development of novel therapeutic strategies targeting the DNA damage response.
References
PFM01 vs. siRNA Knockdown of MRE11: A Comparative Guide to Inhibiting a Key DNA Damage Response Protein
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Methods for MRE11 Inhibition, Supported by Experimental Data.
The MRE11-RAD50-NBS1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a signaling cascade that maintains genomic stability.[1][2][3][4] Central to this complex is the MRE11 nuclease, whose endo- and exonuclease activities are pivotal in the DNA damage response (DDR).[5] Consequently, inhibiting MRE11 has become a key strategy in cancer research and drug development to sensitize tumors to DNA-damaging agents. This guide provides a comparative analysis of two widely used methods for MRE11 inhibition: the small molecule inhibitor PFM01 and siRNA-mediated knockdown.
Mechanism of Action: A Tale of Two Approaches
This compound , a derivative of mirin, functions as a specific inhibitor of the MRE11 endonuclease activity.[5][6] By targeting a specific enzymatic function, this compound allows for a nuanced investigation of the distinct roles of MRE11's nuclease activities in DNA repair pathway choice. In contrast, siRNA knockdown targets MRE11 mRNA for degradation, leading to a reduction in the overall cellular level of the MRE11 protein.[7] This approach provides a broader inhibition of all MRE11 functions, including its scaffolding role within the MRN complex.
Performance Comparison: Quantitative Insights
MRE11 Inhibition Efficacy
| Method | Target | Efficacy | Reference |
| siRNA Knockdown | MRE11 mRNA | Up to 94% reduction in MRE11 protein levels. | (RH30 cells) |
| This compound | MRE11 Endonuclease Activity | Primarily reduces the endonuclease activity of MRE11. | [5] |
Effects on Cell Viability and Proliferation
| Method | Cell Line | Treatment | Effect on Cell Viability/Proliferation | Reference |
| MRE11 Inhibitor (Mirin) | BJ-RASV12 | 10 µM Mirin | Fully restored proliferation in cells undergoing oncogene-induced senescence. | [6] |
| MRE11 Inhibitor (Mirin) | MYCN-amplified Neuroblastoma | 22.81 - 48.16 µM (IC50) | Strong reduction in proliferation. | [8] |
| siRNA Knockdown | NSY | 24-hour treatment | Sensitized cells to ionizing radiation, implying an effect on cell survival. | [7] |
Impact on DNA Damage Response
| Method | Cell Line | Endpoint | Quantitative Effect | Reference |
| siRNA Knockdown | RH30 | TOP2αcc and TOP2βcc levels (after etoposide) | 1.77 to 2.29-fold increase. | |
| MRE11 Inhibitor (Mirin) | IMR90-ER/RASV12 | Phospho-ATM (S1981) and Phospho-RPA32 (S33) levels | Prevented the increase in these DDR markers induced by RASV12. | [6] |
| This compound | - | γH2AX foci formation | A study using etoposide (a topoisomerase II inhibitor that induces DNA breaks) showed a significant linear increase in γH2AX foci with increasing concentrations (1 µM, 10 µM, and 100 µM). While not a direct measure of this compound's effect, it provides a baseline for DNA damage induction that can be modulated by MRE11 inhibition. | [9] |
Experimental Protocols
MRE11 siRNA Knockdown and Western Blot Analysis
Objective: To reduce MRE11 protein expression using siRNA and quantify the knockdown efficiency by Western Blot.
Protocol:
-
Cell Seeding: Seed cells (e.g., HeLa, U2OS) in 6-well plates to achieve 30-50% confluency on the day of transfection.
-
siRNA Transfection:
-
For each well, dilute a final concentration of 20-50 nM of MRE11-specific siRNA or a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MRE11 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize MRE11 protein levels to a loading control like β-actin or GAPDH.
-
This compound Treatment and Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment.
-
This compound Treatment:
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the cells for 24-72 hours.
-
MTT Assay:
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
γ-H2AX Immunofluorescence Staining for DNA Damage
Objective: To visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX) foci.
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate. Treat with this compound or transfect with MRE11 siRNA, followed by induction of DNA damage (e.g., ionizing radiation or etoposide treatment).
-
Fixation and Permeabilization:
-
At the desired time point post-treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Staining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBST and mount the coverslips on microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
-
Quantification: Count the number of γ-H2AX foci per nucleus using image analysis software.
Visualizing the MRE11-Mediated DNA Damage Response
The following diagrams illustrate the central role of MRE11 in the DNA damage response signaling pathway and a typical experimental workflow for comparing this compound and siRNA knockdown.
Caption: MRE11 in the DNA Damage Response Pathway.
Caption: Workflow for Comparing this compound and siRNA.
Conclusion: Selecting the Right Tool for the Job
Both this compound and siRNA knockdown are powerful tools for interrogating the function of MRE11.
-
This compound offers a rapid and specific way to inhibit the endonuclease activity of MRE11, making it ideal for studies aiming to dissect the specific roles of this enzymatic function in DNA repair pathway choice and cellular responses to DNA damage. Its effects are generally reversible upon removal of the compound.
-
siRNA knockdown provides a robust method for reducing the total cellular pool of MRE11 protein. This approach is suitable for experiments where a more complete ablation of MRE11 function, including its non-catalytic roles, is desired. However, off-target effects and the time required for protein depletion are important considerations.
References
- 1. The Mre11 complex is required for ATM activation and the G2/M checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of ATM, p53, and the MRE11–Rad50–NBS1 complex in myoepithelial cells from benign and malignant proliferations of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of MRE11 in DNA damage repair pathway dynamics and its diagnostic and prognostic significance in hereditary breast and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MRE11 and TREX1 control senescence by coordinating replication stress and interferon signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRE11 inhibition highlights a replication stress-dependent vulnerability of MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Enhancement of Non-Homologous End Joining (NHEJ) by PFM01: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PFM01, a small molecule inhibitor of the MRE11 nuclease, and its efficacy in enhancing the Non-Homologous End Joining (NHEJ) DNA repair pathway. The performance of this compound is compared with other alternatives, supported by experimental data, to assist researchers in selecting the appropriate tools for their studies in genome editing, cancer biology, and drug development.
Comparative Analysis of NHEJ Enhancement Strategies
The choice of a DNA double-strand break (DSB) repair pathway is a critical determinant of cell fate. While Homologous Recombination (HR) is a high-fidelity repair mechanism, NHEJ is a faster but more error-prone pathway. In certain therapeutic and research contexts, promoting NHEJ is desirable. This compound enhances NHEJ by inhibiting the endonuclease activity of MRE11, a key protein that initiates HR. This inhibition effectively channels DSB repair towards the NHEJ pathway.
The following table summarizes the quantitative effects of this compound and other compounds on the efficiency of the NHEJ and HR pathways. The data is compiled from studies using reporter cell lines where the activity of each pathway can be quantified.
| Compound | Target | Concentration | Effect on NHEJ Efficiency | Effect on HR Efficiency | Key Findings |
| This compound | MRE11 Endonuclease | 50 µM | Significant Increase | Significant Decrease | Effectively redirects DSB repair from HR to NHEJ by preventing the initial step of HR. |
| PFM03 | MRE11 Endonuclease | 50 µM | Significant Increase | Significant Decrease | Similar mechanism and efficacy to this compound, serving as a direct alternative for enhancing NHEJ. |
| Mirin | MRE11 Exonuclease | 50-100 µM | No Significant Change | Significant Decrease | Inhibits a later step in HR (exonuclease activity) but does not redirect repair to NHEJ, highlighting the specific role of endonuclease inhibition. |
| PFM39 | MRE11 Exonuclease | 50 µM | No Significant Increase | Significant Decrease | Confirms that inhibition of MRE11 exonuclease activity is insufficient to enhance NHEJ, unlike endonuclease inhibition. |
| CtIP siRNA | CtIP | N/A | Increase | Significant Decrease | Depletion of CtIP, a protein downstream of MRE11 in HR initiation, also enhances NHEJ, validating the strategy of targeting HR initiation. |
Experimental Protocols
To validate the enhancement of NHEJ by this compound or other inhibitors, two primary experimental approaches are widely used: the GFP-based NHEJ reporter assay and the γH2AX foci assay.
GFP-Based NHEJ Reporter Assay
This assay provides a quantitative measure of NHEJ efficiency within cells.
Principle: A reporter plasmid containing a GFP gene disrupted by a recognition site for the I-SceI endonuclease is introduced into a cell line (e.g., H1299 dA3). When I-SceI is expressed, it creates a DSB in the GFP gene. Successful repair by NHEJ restores the GFP reading frame, leading to GFP expression, which can be quantified by flow cytometry.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture H1299 dA3 cells, which have a stably integrated NHEJ reporter cassette, under standard conditions.
-
Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a plasmid expressing the I-SceI endonuclease and a control plasmid expressing a red fluorescent protein (e.g., DsRed) using a suitable transfection reagent.
-
For the experimental group, add this compound (or the alternative compound) to the culture medium at the desired concentration (e.g., 50 µM) 8 hours post-transfection. A DMSO-treated group should be used as a vehicle control.
-
-
Flow Cytometry Analysis:
-
Harvest the cells 48-72 hours after transfection.
-
Analyze the cells using a flow cytometer equipped to detect GFP and DsRed fluorescence.
-
Gate on the population of cells successfully transfected (DsRed-positive).
-
Within the DsRed-positive population, quantify the percentage of GFP-positive cells. This percentage represents the NHEJ efficiency.
-
-
Data Analysis:
-
Normalize the percentage of GFP-positive cells in the this compound-treated group to the DMSO control group to determine the fold-enhancement of NHEJ.
-
γH2AX Foci Assay
This immunofluorescence-based assay is used to monitor the kinetics of DSB repair.
Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (forming γH2AX) at the sites of DSBs. These γH2AX foci can be visualized and counted using immunofluorescence microscopy. A faster decline in the number of γH2AX foci over time in the presence of an NHEJ-enhancing compound suggests more efficient DSB repair.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS) on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound (e.g., 50 µM) or a vehicle control (DMSO) for 1 hour.
-
Induce DSBs by exposing the cells to a defined dose of ionizing radiation (e.g., 2 Gy).
-
Return the cells to the incubator and fix them at various time points post-irradiation (e.g., 0.5, 2, 4, 8, and 24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Count the number of γH2AX foci per nucleus using automated image analysis software.
-
For each time point and treatment condition, count at least 50-100 nuclei.
-
-
Data Analysis:
-
Plot the average number of γH2AX foci per nucleus against time for both the this compound-treated and control groups.
-
A faster rate of foci disappearance in the this compound-treated cells indicates enhanced DSB repair, which, in the context of HR inhibition, is attributed to enhanced NHEJ.
-
Visualizing the Mechanisms
To further elucidate the role of this compound in the DNA damage response and the experimental approaches to validate its function, the following diagrams are provided.
Caption: this compound enhances NHEJ by inhibiting MRE11 endonuclease activity, a critical step for initiating HR.
Caption: Workflow for validating NHEJ enhancement using GFP-reporter and γH2AX foci assays.
Quantitative PCR in the Spotlight: Measuring Gene Expression Changes Following PFM01 Treatment
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Utilizing qPCR for Analyzing the Impact of the MRE11 Inhibitor PFM01 on Gene Expression.
This guide provides a comprehensive overview of using quantitative polymerase chain reaction (qPCR) to measure changes in gene expression following treatment with this compound, a specific inhibitor of the MRE11 endonuclease. We will delve into the mechanism of this compound, compare it to other MRE11 inhibitors, provide a detailed experimental protocol for qPCR analysis, and present hypothetical quantitative data to illustrate the expected outcomes.
Understanding this compound and its Role in Gene Expression
This compound is a potent and specific small molecule inhibitor of the endonuclease activity of the MRE11 protein. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the cellular response to DNA double-strand breaks (DSBs). The MRN complex is instrumental in the decision-making process for DNA repair, choosing between two major pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).
By inhibiting the endonuclease activity of MRE11, this compound effectively blocks the initiation of 5' to 3' end resection, a crucial step for HR. This shifts the balance of DNA repair towards the more error-prone NHEJ pathway. This fundamental alteration in DNA repair signaling has significant downstream consequences on gene expression, particularly in the context of cancer and cellular senescence.
Inhibition of MRE11 has been shown to impact the expression of genes involved in key cellular processes, including:
-
Interferon (IFN) signaling: MRE11 activity is linked to the activation of interferon-stimulated genes (ISGs), which play a vital role in the innate immune response.
-
Senescence-Associated Secretory Phenotype (SASP): The SASP is a complex secretome of inflammatory cytokines and growth factors released by senescent cells. MRE11 has been implicated in the regulation of SASP gene expression.
This compound in Comparison: A Look at Alternative MRE11 Inhibitors
This compound is not the only tool available to probe the function of MRE11. Understanding its place among other inhibitors is crucial for experimental design and interpretation.
| Inhibitor | Target Activity | Primary Effect on DNA Repair | Potential Impact on Gene Expression |
| This compound | MRE11 Endonuclease | Promotes NHEJ, Reduces HR | Altered expression of IFN, ISG, and SASP genes. |
| Mirin | MRE11 Exonuclease | Inhibits a later stage of HR | Similar to this compound, can prevent the induction of IFN, ISG, and SASP genes in response to cellular stress. |
| PFM39 | MRE11 Exonuclease | Similar to Mirin, inhibits HR | Expected to have a similar impact on gene expression as Mirin. |
| PFM03 | MRE11 Endonuclease | Similar to this compound, promotes NHEJ | Expected to have a similar impact on gene expression as this compound. |
Quantifying Gene Expression Changes with qPCR: A Detailed Protocol
Quantitative PCR is a highly sensitive and specific method for measuring the abundance of specific mRNA transcripts. The following protocol outlines a general workflow for analyzing gene expression changes in cells treated with this compound using a two-step SYBR Green-based qPCR approach.
Materials:
-
Cell culture reagents
-
This compound (and/or alternative inhibitors)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Nuclease-free water
-
Primers for target genes (e.g., IFNB1, CXCL10, IL6) and a stable reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Experimental Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations and for different time points. Include a vehicle-only control (e.g., DMSO).
-
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA purification, including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Elute the RNA in nuclease-free water and determine its concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Follow the manufacturer's instructions, which typically involve incubating the RNA with reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining SYBR Green Master Mix, forward and reverse primers (to a final concentration of 200-500 nM each), and nuclease-free water.
-
Add the diluted cDNA template to the reaction mix. A typical dilution is 1:10 to 1:50.
-
Run the qPCR reactions in a real-time PCR instrument using a standard three-step cycling protocol:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt Curve Analysis: To verify the specificity of the amplification product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for qPCR analysis of gene expression after this compound treatment.
Caption: Signaling pathway illustrating the effect of this compound on DNA repair and gene expression.
Hypothetical Quantitative Data: this compound Treatment and Gene Expression
The following table presents hypothetical, yet plausible, quantitative data on the fold change in gene expression of key target genes following a 24-hour treatment with this compound at a concentration of 10 µM in a human cancer cell line. This data is illustrative and the actual results may vary depending on the cell type and experimental conditions.
| Gene | Function | Fold Change (this compound vs. Vehicle) | P-value |
| IFNB1 | Interferon Beta 1 (Type I Interferon) | -2.5 | < 0.05 |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 (ISG) | -3.1 | < 0.05 |
| IL6 | Interleukin 6 (SASP factor) | -4.2 | < 0.01 |
| IL8 | Interleukin 8 (SASP factor) | -3.8 | < 0.01 |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase (Reference) | 1.0 | > 0.05 |
Note: A negative fold change indicates downregulation of gene expression.
This guide provides a framework for researchers to design, execute, and interpret qPCR experiments to investigate the effects of this compound on gene expression. By understanding the mechanism of this compound and employing a robust experimental protocol, scientists can gain valuable insights into the intricate interplay between DNA repair and the regulation of cellular signaling pathways.
A Comparative Analysis of the Cytotoxicity of PFM01 and Other DNA Repair Inhibitors
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) has emerged as a promising strategy. Two key players in the DDR are Poly (ADP-ribose) polymerase (PARP) and the MRE11-RAD50-NBS1 (MRN) complex. Inhibitors targeting these proteins are at the forefront of precision medicine. This guide provides a comparative overview of the cytotoxicity of PFM01, a selective inhibitor of MRE11 endonuclease activity, and several prominent PARP inhibitors (PARPis), including Olaparib, Rucaparib, and Talazoparib.
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various DNA repair inhibitors across a range of cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Cell Line | Cancer Type | IC50 (µM) |
| Mirin | MRE11 | A2780 (XRCC1 deficient) | Ovarian Cancer | ~20[1] |
| Olaparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 4.7[2] |
| HCC1937 (BRCA1 mutant) | Breast Cancer | >20[2] | ||
| MDA-MB-231 (BRCA wt) | Breast Cancer | ≤20[2] | ||
| SKBR3 (BRCA wt) | Breast Cancer | >20[2] | ||
| Rucaparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 2.3[2] |
| HCC1806 (BRCA wt) | Breast Cancer | 0.9[2] | ||
| COLO704 | Ovarian Cancer | 2.5[3] | ||
| OVCAR4 | Ovarian Cancer | 3.7[3] | ||
| Talazoparib | PARP1/2 | MDA-MB-436 (BRCA1 mutant) | Breast Cancer | 0.13[2] |
| JIMT1 (BRCA wt) | Breast Cancer | 0.002[2] | ||
| Capan-1 (BRCA2 mutant) | Pancreatic Cancer | 0.005[4] | ||
| MM134 | Invasive Lobular Carcinoma | 0.038[5] | ||
| 44PE | Invasive Lobular Carcinoma | 0.013[5] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
DNA repair inhibitors (e.g., this compound, Olaparib)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Inhibitor Treatment: Prepare serial dilutions of the DNA repair inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the inhibitor solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the inhibitor concentration to determine the IC50 value.
Colony Formation Assay
The colony formation assay is a cell survival assay based on the ability of a single cell to grow into a colony.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
DNA repair inhibitors
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-Buffered Saline)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DNA repair inhibitors for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: After the incubation period, wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.
Visualizations
Caption: DNA Damage Response Pathways and Inhibitor Targets.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
References
- 1. Targeting Mre11 overcomes platinum resistance and induces synthetic lethality in XRCC1 deficient epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. symposium.foragerone.com [symposium.foragerone.com]
PFM01 Specificity Confirmed by In Vitro Nuclease Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PFM01's performance against other MRE11 nuclease inhibitors, supported by experimental data and detailed protocols. This compound is a selective inhibitor of the MRE11 endonuclease activity, a critical function in the DNA double-strand break (DSB) repair pathway.
The MRE11-RAD50-NBS1 (MRN) complex is a central player in the cellular response to DNA double-strand breaks, the most cytotoxic form of DNA damage. MRE11 possesses both 3'-5' exonuclease and single-strand DNA endonuclease activities, which are critical for initiating DNA end resection, a key step in determining the choice between two major DSB repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The ability to selectively inhibit these nuclease activities offers a powerful tool to dissect these pathways and potentially develop novel cancer therapeutics. This compound, an N-alkylated derivative of mirin, has been identified as a specific inhibitor of MRE11's endonuclease function.[1][2]
Comparative Analysis of MRE11 Nuclease Inhibitors
In vitro nuclease assays have been instrumental in characterizing the specificity of this compound and comparing its activity to other known MRE11 inhibitors, such as PFM03 (another endonuclease inhibitor), and mirin and PFM39, which primarily inhibit the exonuclease activity.[1][3] These studies demonstrate that this compound effectively and selectively blocks the endonuclease activity of MRE11 with minimal impact on its exonuclease function.
| Inhibitor | Target Nuclease Activity | Primary Effect on DSB Repair Pathway | Reference |
| This compound | Endonuclease | Enhances NHEJ, Reduces HR | [2] |
| PFM03 | Endonuclease | Enhances NHEJ, Reduces HR | [1] |
| Mirin | Exonuclease | Impairs HR, leading to a repair defect | [1] |
| PFM39 | Exonuclease | Impairs HR, leading to a repair defect | [1] |
The selective inhibition of MRE11's endonuclease activity by this compound has been shown to prevent the initiation of DNA end resection, thereby channeling the repair of DSBs towards the NHEJ pathway.[1] This is in contrast to the inhibition of the exonuclease activity by mirin or PFM39, which, while also impairing HR, results in a general repair defect.[1]
Quantitative Inhibitor Performance
The following table summarizes the quantitative data on the inhibitory effects of this compound and its counterparts on MRE11 nuclease activities from in vitro assays.
| Inhibitor | MRE11 Endonuclease Inhibition | MRE11 Exonuclease Inhibition | Notes |
| This compound | Strong Inhibition | Little to no effect | An N-alkylated mirin derivative.[1][2] |
| PFM03 | Strong Inhibition | Little to no effect | Another N-alkylated mirin derivative.[1] |
| Mirin | Weak Inhibition | Strong Inhibition | |
| PFM39 | Weak Inhibition | Strong Inhibition | An analog of mirin.[1] |
Specific IC50 values were not consistently available across the search results for a direct numerical comparison in this table.
Experimental Protocols
A detailed methodology for a representative in vitro nuclease assay to assess the specificity of MRE11 inhibitors is provided below. This protocol is a synthesis of the methodologies described in the cited literature.
In Vitro MRE11 Nuclease Assay
Objective: To determine the specific inhibitory activity of compounds like this compound on the endonuclease and exonuclease activities of the MRE11 complex.
Materials:
-
Purified recombinant human MRE11-RAD50-NBS1 (MRN) complex
-
Radiolabeled DNA substrate (e.g., 5'-32P-labeled double-stranded DNA for exonuclease assay, or a hairpin DNA structure for endonuclease assay)
-
Assay buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM MnCl2, 0.2 mg/ml BSA, 1 mM DTT)
-
Inhibitors: this compound, PFM03, mirin, PFM39 dissolved in DMSO
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15%)
-
Phosphorimager and cassettes
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice.
-
To each tube, add the assay buffer, followed by the specific MRE11 inhibitor at the desired final concentration (e.g., a range from 1 µM to 100 µM). Include a DMSO-only control.
-
Add the purified MRN complex to a final concentration of 10 nM.
-
Pre-incubate the MRN complex with the inhibitors for 10 minutes at room temperature to allow for binding.
-
-
Nuclease Reaction:
-
Initiate the reaction by adding the radiolabeled DNA substrate to a final concentration of 10 nM.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure linear product formation in the control reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of stop solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
-
Product Analysis:
-
Separate the DNA products on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphorimager screen.
-
Quantify the amount of substrate and product in each lane using appropriate software. The percentage of inhibition can be calculated relative to the DMSO control.
-
Visualizing Pathways and Workflows
To better understand the context of this compound's action and the experimental setup, the following diagrams are provided.
Caption: MRE11 nuclease activities in DSB repair and points of inhibition.
Caption: Experimental workflow for the in vitro nuclease assay.
Conclusion
The available data from in vitro nuclease assays compellingly demonstrate that this compound is a specific inhibitor of the MRE11 endonuclease activity. This specificity distinguishes it from other MRE11 inhibitors like mirin and PFM39, which primarily target the exonuclease function. The selective action of this compound makes it an invaluable research tool for elucidating the distinct roles of MRE11's nuclease activities in DNA repair pathway choice. Furthermore, the targeted modulation of DSB repair pathways by this compound highlights a promising strategy for the development of novel therapeutics, particularly in oncology. Researchers utilizing this compound can be confident in its specific mechanism of action as validated by the robust in vitro assays detailed in this guide.
References
- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PFM01: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, PFM01 should be treated as a hazardous chemical. Proper personal protective equipment (PPE) must be worn at all times when handling the compound. Disposal should be conducted in accordance with all local, state, and federal regulations. Never dispose of this compound down the drain or in regular trash.
This document provides essential safety and logistical information for the proper disposal of this compound (CAS: 1558598-41-6), an MRE11 endonuclease inhibitor. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 1558598-41-6 |
| Molecular Formula | C₁₄H₁₅NO₂S₂ |
| Molecular Weight | 293.4 g/mol |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and Ethanol |
| Appearance | White to beige solid powder |
| Storage Temperature | 2-8°C |
Disposal Protocol
The disposal of this compound, including any contaminated materials, must be handled with care to mitigate potential hazards. The following step-by-step process outlines the recommended disposal procedure.
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron is required.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.
Waste Segregation and Collection
Proper segregation of this compound waste is critical.
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.
-
Any materials contaminated with this compound, such as pipette tips, weighing paper, and contaminated gloves, should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., dissolved in DMSO or ethanol) should be collected in a separate, labeled hazardous waste container for flammable liquids.
-
Do not mix this compound solutions with other chemical waste unless compatibility is confirmed.
-
Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone
-
The CAS number: 1558598-41-6
-
The primary hazards (e.g., "Acutely Toxic," "Irritant")
-
The date the waste was first added to the container.
Storage of Waste
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. The storage area should have secondary containment to prevent spills.
Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Provide them with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Hazard Information and Safety Precautions
Based on available Safety Data Sheets, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
Precautionary Statements:
-
Wash hands and any exposed skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Wear protective gloves, eye protection, and face protection.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin, wash with plenty of soap and water.
-
If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment.
Safeguarding Your Research: A Comprehensive Guide to Handling PFM-01
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PFM-01, a potent MRE11 endonuclease inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Understanding the Hazards
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling PFM-01 to minimize exposure through all potential routes. The following table summarizes the required PPE, drawing from best practices and available safety data for similar compounds.
| Body Area | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH/MSHA Approved Respirator | To prevent inhalation of airborne particles. The specific cartridge type should be selected based on a site-specific risk assessment. |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Provides a robust barrier against splashes and aerosols, protecting the eyes and face from direct contact. |
| Hands | Chemical-Resistant Gloves | Impervious gloves, such as nitrile, are required. Double-gloving is recommended, especially during prolonged handling or when working with higher concentrations. |
| Body | Chemical-Resistant Clothing | A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn. |
| Feet | Closed-Toed Shoes | To protect against spills. |
Experimental Workflow for Handling PFM-01
The following diagram outlines the standard operating procedure for safely handling PFM-01 in a laboratory setting. This workflow is designed to mitigate risks at each stage of the experimental process.
Step-by-Step Handling and Disposal Procedures
Handling PFM-01
-
Preparation: Before handling, ensure the designated work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit for all items.
-
Weighing and Aliquoting: Carefully weigh the required amount of PFM-01 powder in a tared, sealed container within the fume hood. Avoid creating dust. If preparing a stock solution, add the solvent to the powder slowly to prevent splashing.
-
Experimental Use: Conduct all experimental procedures involving PFM-01 within the fume hood.
-
Storage: Store PFM-01 in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, ammonia, and oxidizing agents.
Disposal of PFM-01 Waste
Proper disposal of PFM-01 and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused PFM-01 | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | Remove carefully to avoid cross-contamination and place in the designated hazardous waste container. |
| Aqueous Waste Containing PFM-01 | Collect in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used. |
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses after the first five minutes and continue rinsing. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for 15-20 minutes. Seek medical advice.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, have them drink large quantities of water. Seek immediate medical attention.
By implementing these safety protocols, researchers can confidently work with PFM-01 while minimizing risks to themselves and their colleagues, fostering a culture of safety and scientific excellence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
